molecular formula C11H18N5O13P3S B15571884 2-MeS-ATP

2-MeS-ATP

Cat. No.: B15571884
M. Wt: 553.28 g/mol
InChI Key: XNOBOKJVOTYSJV-HMEJCUHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-MeS-ATP is a useful research compound. Its molecular formula is C11H18N5O13P3S and its molecular weight is 553.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N5O13P3S

Molecular Weight

553.28 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6?,7+,10-/m1/s1

InChI Key

XNOBOKJVOTYSJV-HMEJCUHCSA-N

Origin of Product

United States

Foundational & Exploratory

2-Methylthioadenosine Triphosphate (2-MeS-ATP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Purinergic Agonist

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable pharmacological tool for the study of purinergic signaling.[1] Structurally, it is characterized by the substitution of a methylthio group at the 2-position of the adenine ring of ATP. This modification confers increased potency and altered selectivity for various P2 purinergic receptors, which are broadly classified into two families: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[2] This guide provides a comprehensive overview of this compound, its function as a P2 receptor agonist, detailed signaling pathways, quantitative pharmacological data, and relevant experimental protocols for researchers in drug discovery and related scientific fields.

Core Function: A Potent P2 Receptor Agonist

This compound functions primarily as an agonist at several subtypes of the P2Y receptor family and also exhibits activity at certain P2X receptors.[2][3] Its utility in research stems from its high potency, often exceeding that of the endogenous ligand ATP, and its distinct selectivity profile.[2]

The P2Y receptor family consists of eight mammalian subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are coupled to different G proteins to initiate intracellular signaling cascades.[4][5] this compound is a particularly potent agonist at the ADP-sensitive P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[3][6] It is also known to activate P2X₁ and P2X₃ receptors.[6] This broad-spectrum activity necessitates careful experimental design and interpretation to dissect its effects on specific receptor subtypes.

Quantitative Pharmacological Data

The potency and affinity of this compound have been characterized across various P2 receptor subtypes. The following tables summarize key quantitative data from the literature. It is important to note that values can vary depending on the experimental system (e.g., cell type, species, assay conditions).

Table 1: Potency (EC₅₀/pEC₅₀) of this compound at P2Y Receptors

Receptor SubtypeSpeciesAgonist ActionEC₅₀ (nM)pEC₅₀Reference(s)
P2Y₁HumanFull Agonist8-[3]
P2Y₁₁HumanAgonist13,800-[3]
P2Y₁₃HumanWeak Agonist450-[7]

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀ value.

Table 2: Potency (EC₅₀/pEC₅₀) of this compound at P2X Receptors

Receptor SubtypeSpeciesAgonist ActionEC₅₀ (nM)pEC₅₀Reference(s)
P2X₁HumanPotent Agonist547.27[6][8]
P2X₃HumanPotent Agonist3506.46[6][8]
P2X₄RatAgonist> ATP-[9]

Note: The activity of this compound at other P2X subtypes is less potent or not as well-characterized.

Signaling Pathways

The activation of P2Y receptors by this compound initiates distinct intracellular signaling cascades depending on the G protein to which the receptor is coupled.

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor primarily couples to Gq/11 proteins.[10] Activation by this compound leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[11] This pathway is central to processes such as platelet shape change.[12]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y₁ Receptor This compound->P2Y1 Gq Gq/11 P2Y1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC PKC Activation DAG->PKC activates Cellular Response Cellular Response Ca_ER->Cellular Response leads to PKC->Cellular Response leads to

Caption: P2Y₁ Receptor Gq-PLC Signaling Pathway.

P2Y₁₂ and P2Y₁₃ Receptor Signaling Pathways

Both P2Y₁₂ and P2Y₁₃ receptors are coupled to Gi/o proteins.[13][14] Their activation by agonists like this compound leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][15] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[16] In platelets, this pathway is crucial for amplifying and sustaining aggregation.[16] The βγ subunits of the Gi protein can also activate other signaling molecules, such as phosphoinositide 3-kinase (PI3K).[1]

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y12_13 P2Y₁₂/P2Y₁₃ Receptor This compound->P2Y12_13 Gi Gi/o P2Y12_13->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response reduced phosphorylation

Caption: P2Y₁₂/P2Y₁₃ Receptor Gi-Adenylyl Cyclase Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for P2Y Receptors

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific P2Y receptor subtype expressed in a cell line (e.g., CHO-K1 or HEK293 cells).

Workflow Diagram

Binding_Assay_Workflow prep Prepare cell membranes expressing the target P2Y receptor incubation Incubate membranes with radioligand (e.g., [³H]2-MeSADP) and varying concentrations of unlabeled this compound prep->incubation separation Separate bound from free radioligand via rapid filtration (e.g., glass fiber filters) incubation->separation quantification Quantify radioactivity of bound ligand using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression to determine the inhibition constant (Ki) quantification->analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Cell Membrane Preparation:

    • Culture cells stably or transiently expressing the human P2Y receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Binding Assay:

    • Thaw the cell membrane preparation on ice. Dilute membranes in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final concentration of 5-20 µg of protein per well.[17]

    • In a 96-well plate, set up the following in a final volume of 200 µL:

      • Total Binding: Membranes + radioligand (e.g., [³H]2-MeSADP at a final concentration near its Kd) + binding buffer.

      • Non-specific Binding: Membranes + radioligand + a high concentration of a non-radiolabeled agonist (e.g., 10 µM ADP).

      • Competition: Membranes + radioligand + varying concentrations of unlabeled this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).[17]

    • Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation.[17]

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in buffer, using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Analyze the competition binding data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the ability of this compound to elicit intracellular calcium mobilization, a hallmark of Gq-coupled P2Y receptor activation.

Workflow Diagram

Calcium_Assay_Workflow plating Plate cells expressing the target P2Y receptor in a 96-well plate loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) plating->loading stimulation Stimulate cells with varying concentrations of this compound loading->stimulation detection Measure changes in fluorescence intensity using a fluorescence plate reader or microscope stimulation->detection analysis Analyze the dose-response curve to determine the EC₅₀ value detection->analysis

Caption: Intracellular Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., 1321N1 astrocytoma cells or HEK293 cells) expressing the P2Y receptor of interest in black-walled, clear-bottom 96-well plates and grow to near confluency.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells with a physiological salt solution (e.g., Krebs buffer).

    • Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM, in the salt solution for 30-60 minutes at 37°C in the dark.[18]

    • Wash the cells twice with the salt solution to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation) equipped with an automated injection system.

    • For Fura-2, set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

  • Agonist Stimulation:

    • Inject varying concentrations of this compound into the wells while continuously recording the fluorescence.

    • Record the fluorescence signal for at least 60-120 seconds post-injection to capture the peak response and subsequent decay.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).[19] This ratio is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity (ΔF) from baseline (F₀).

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ value.

Conclusion

This compound is an indispensable tool for the pharmacological investigation of purinergic signaling. Its potent agonism at specific P2Y and P2X receptors allows for the detailed study of their physiological and pathophysiological roles. A thorough understanding of its receptor selectivity, signaling pathways, and the appropriate experimental methodologies, as outlined in this guide, is crucial for researchers to generate robust and interpretable data in the pursuit of novel therapeutics targeting the purinergic system.

References

The Agonist 2-MeS-ATP: A Technical Guide to its Mechanism of Action in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and evolutionarily ancient form of extracellular communication, is mediated by purine and pyrimidine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. This signaling system plays a critical role in a vast array of physiological processes, including neurotransmission, inflammation, platelet aggregation, and cell proliferation. A key player in the experimental elucidation of these pathways is the synthetic ATP analog, 2-Methylthioadenosine triphosphate (2-MeS-ATP). This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering a valuable resource for researchers in pharmacology and drug development. This compound and its primary metabolite, 2-MeS-ADP, are potent agonists at several P2 purinergic receptors, making them indispensable tools for characterizing receptor function and dissecting downstream signaling cascades.

Core Mechanism of Action: Receptor Activation

This compound exerts its effects by binding to and activating specific subtypes of purinergic P2 receptors, which are broadly categorized into two families: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[1] While this compound can activate some P2X receptors, its most pronounced and widely studied effects are mediated through the P2Y receptor family.[2]

It is crucial to recognize that the in vivo and in vitro effects of this compound are often mediated by its rapid enzymatic conversion to 2-methylthioadenosine diphosphate (2-MeS-ADP) by ectonucleotidases.[3] This metabolite is a particularly potent and selective agonist for several ADP-sensitive P2Y receptors, including P2Y1, P2Y12, and P2Y13.[4][5] Therefore, when studying the effects of this compound, it is essential to consider the potential co-activation of receptors sensitive to both the triphosphate and diphosphate forms.

Quantitative Data: Receptor Affinity and Potency

The following tables summarize the binding affinities (Ki) and potencies (EC50) of this compound and its metabolite 2-MeS-ADP at various human P2Y and P2X receptors. These values are critical for designing experiments and interpreting results, allowing for the selection of appropriate concentrations to achieve receptor-specific activation.

Table 1: Potency (EC50) and Affinity (Ki) of this compound and 2-MeS-ADP at P2Y Receptors

Receptor SubtypeLigandEC50 (nM)Ki (nM)G-protein CouplingPrimary Second Messenger
P2Y1This compound8-Gq/11↑ IP3, ↑ [Ca2+]i
2-MeS-ADP3-Gq/11↑ IP3, ↑ [Ca2+]i
P2Y12This compound--Gi/o↓ cAMP
2-MeS-ADP1-Gi/o↓ cAMP
P2Y13This compoundWeak partial agonist-Gi/o↓ cAMP
2-MeS-ADP1-Gi/o↓ cAMP

Table 2: Potency (EC50) of this compound at P2X Receptors

Receptor SubtypeEC50 (nM)Ion Channel Permeability
P2X154Na+, K+, Ca2+
P2X3350Na+, K+, Ca2+

Data compiled from multiple sources.[7] Note: this compound is generally a potent agonist at multiple P2X receptors.[7]

Signaling Pathways

The activation of P2Y receptors by this compound and 2-MeS-ADP initiates distinct intracellular signaling cascades, largely dependent on the G protein to which the receptor is coupled.

P2Y1 Receptor Signaling

The P2Y1 receptor, primarily activated by both this compound and 2-MeS-ADP, couples to Gq/11 proteins.[8] This coupling leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9] DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).[10]

P2Y1_Signaling cluster_receptor Cell Membrane This compound This compound P2Y1 P2Y1 This compound->P2Y1 2-MeS-ADP 2-MeS-ADP 2-MeS-ADP->P2Y1 Gq11 Gq/11 P2Y1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC_activation Physiological_effects Physiological Effects Ca2_release->Physiological_effects PKC_activation->Physiological_effects P2Y12_13_Signaling cluster_receptor Cell Membrane 2-MeS-ADP 2-MeS-ADP P2Y12_13 P2Y12 / P2Y13 2-MeS-ADP->P2Y12_13 Gio Gi/o P2Y12_13->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP_to_cAMP ATP -> cAMP PKA Protein Kinase A ATP_to_cAMP->PKA leads to decreased Physiological_effects Physiological Effects PKA->Physiological_effects regulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with P2 Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate separate Separate Bound and Free Ligand via Filtration incubate->separate wash Wash Filters separate->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end Calcium_Imaging_Workflow start Start seed_cells Seed Cells start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells baseline Establish Baseline Fluorescence wash_cells->baseline add_agonist Add this compound baseline->add_agonist record_fluorescence Record Fluorescence Change add_agonist->record_fluorescence analyze Analyze Data (EC50) record_fluorescence->analyze end End analyze->end GTPgS_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes incubate_gdp Incubate Membranes with GDP prep_membranes->incubate_gdp add_agonist Add this compound incubate_gdp->add_agonist add_gtpgs Add [35S]GTPγS add_agonist->add_gtpgs incubate_reaction Incubate at 30°C add_gtpgs->incubate_reaction terminate Terminate Reaction (Filtration) incubate_reaction->terminate count Measure Radioactivity terminate->count analyze Analyze Data (EC50, Emax) count->analyze end End analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP)

Introduction

2-Methylthioadenosine 5'-triphosphate (this compound) is a stable, synthetic analog of adenosine 5'-triphosphate (ATP) that serves as a potent agonist for multiple subtypes of purinergic P2 receptors.[1][2] Its resistance to degradation by ectonucleotidases makes it a valuable tool in pharmacology and cell signaling research. Unlike endogenous ligands, this compound provides sustained receptor activation, enabling detailed study of purinergic signaling pathways. This guide provides a comprehensive overview of its structure, chemical properties, receptor pharmacology, and the experimental protocols used to characterize its activity.

Structure and Chemical Properties

This compound is structurally characterized by the addition of a methylthio (-SCH₃) group at the 2-position of the adenine ring of the ATP molecule. This modification significantly alters its pharmacological profile compared to native ATP.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name [[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[][4]
Synonyms 2-Methylthio-ATP, 2-methylthioadenosine-5'-O-triphosphate[1][][5]
Molecular Formula C₁₁H₁₈N₅O₁₃P₃S (free acid)[][4]
Molecular Weight 553.3 g/mol (free acid)[][4]
Appearance Colorless solid (as a salt)[6]
Solubility Highly soluble in water[7]
Stability Stable in aqueous solutions between pH 6.8 and 7.4. Rapidly hydrolyzes at extreme pH.[6][7]

Pharmacological Properties and Receptor Activity

This compound is a non-selective agonist that interacts with both P2Y (G protein-coupled) and P2X (ligand-gated ion channel) receptor families.[2] Its activity profile, however, shows preferential potency towards specific subtypes within these families.

  • P2Y Receptors: These are metabotropic G protein-coupled receptors (GPCRs). The family is broadly divided into Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁) which stimulate phospholipase C (PLC), and Gi-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄) which inhibit adenylyl cyclase.[8][9] this compound is a particularly potent agonist at the P2Y₁ receptor.[10] While some early studies suggested its P2Y₁ agonist activity might be due to contamination with its diphosphate analog, 2-MeSADP, or that it could act as an antagonist, it is now generally accepted that purified this compound is a full or partial agonist at the P2Y₁ receptor.[11][12] It is, however, less potent at the P2Y₁ receptor than 2-MeSADP.[10]

  • P2X Receptors: These are ionotropic receptors that form cation-permeable channels.[13] this compound is a potent agonist at several P2X subtypes, notably P2X₁ and P2X₃, where it can be more potent than ATP itself.[13] Activation of these receptors leads to rapid influx of Na⁺ and Ca²⁺, causing cell membrane depolarization.[13][14]

Table 2: Quantitative Activity of this compound at Purinergic Receptors

Receptor SubtypeAgonist Activity (EC₅₀)Cell/System TypeSource(s)
P2Y₁ 8 nMHuman P2Y₁ Receptor[10]
P2Y₁ 65 nMMock-treated wild-type spinal cord astrocytes[15]
P2X₁ 54 nMRecombinant[13]
P2X₃ 350 nMRecombinant[13]
P2X₂ ~58.9 µM (equipotent to ATP)Rat major pelvic ganglia neurons[16]
P2X (general) 10 µM (maximal response)Cultured rat conjunctival goblet cells[17]

Signaling Pathways

The dual activity of this compound on P2Y and P2X receptors means it can initiate two distinct types of signaling cascades within a cell.

P2Y₁ Receptor Signaling

As a Gq-coupled receptor, the P2Y₁ signaling pathway primarily involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol rec P2Y₁ Receptor gq Gαq/βγ rec->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃ Receptor pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses (e.g., Platelet Shape Change) pkc->response ca2 Ca²⁺ er->ca2 Releases ca2->response agonist This compound agonist->rec Binds

P2Y₁ Receptor Gq-coupled signaling pathway.
P2X Receptor Signaling

P2X receptors function as ligand-gated ion channels. Their activation by this compound leads to direct cation influx and rapid downstream effects.

P2X_Signaling cluster_membrane Plasma Membrane p2x P2X Receptor (Trimeric Ion Channel) na_in Na⁺ Influx p2x->na_in Channel Opening ca_in Ca²⁺ Influx p2x->ca_in agonist This compound agonist->p2x Binds depol Membrane Depolarization na_in->depol response Fast Cellular Responses (e.g., Neurotransmission) ca_in->response depol->response

P2X Receptor ion channel signaling pathway.

Experimental Protocols

Characterizing the interaction of this compound with its target receptors involves two primary types of experiments: binding assays to measure affinity (Kᵢ) and functional assays to measure potency (EC₅₀).

Radioligand Competition Binding Assay

This protocol determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype (e.g., P2Y₁).

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions expressing the receptor of interest (e.g., from transfected cell lines like COS-7 or native tissues).[12] Protein concentration should be quantified using a standard method (e.g., Bradford assay).

  • Assay Buffer: A typical binding buffer may contain 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, and 0.1 mM MgCl₂, adjusted to pH 7.4.

  • Competition Setup: In a 384-well plate, combine:

    • A fixed concentration of a suitable radioligand (e.g., [³³P]2MeS-ADP for the P2Y₁ receptor) at a concentration close to its Kₔ value (e.g., 0.3 nM).

    • A range of concentrations of unlabeled this compound (the competitor), typically from 10 pM to 100 µM.

    • The prepared membrane fraction (e.g., 1-10 µg of total protein).

    • Assay buffer to reach the final volume.

  • Nonspecific Binding: A parallel set of reactions should be included containing a high concentration of a non-radiolabeled agonist/antagonist (e.g., 10 µM 2MeSADP) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand. A common method is rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound ligand to pass through.[18]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep plate Plate Radioligand, Competitor (this compound), and Membranes prep->plate incubate Incubate at RT for 1 hour plate->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: IC₅₀ determination count->analyze calc_ki Calculate Kᵢ using Cheng-Prusoff Equation analyze->calc_ki end End calc_ki->end

Workflow for a radioligand competition binding assay.
Functional Calcium Mobilization Assay

This protocol measures the potency (EC₅₀) of this compound by quantifying its ability to induce intracellular calcium release following receptor activation (e.g., via P2Y₁).

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., 1321N1 astrocytoma cells or primary astrocytes) in a 96-well, black-walled, clear-bottom plate and grow to confluence.[11][15]

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark for 30-60 minutes at 37°C.[15]

  • Wash: Gently wash the cells two to three times with the buffer to remove excess extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) before adding the agonist.

  • Agonist Addition: Using the plate reader's injection system, add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately following injection, continuously record the fluorescence intensity over time (e.g., for 5-10 minutes). An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

  • Data Analysis: For each concentration of this compound, determine the peak fluorescence response above baseline. Plot the peak response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.[15]

Calcium_Assay_Workflow start Start culture Culture Cells in 96-well Plate start->culture load Load Cells with Ca²⁺-sensitive Dye culture->load wash Wash to Remove Excess Dye load->wash baseline Measure Baseline Fluorescence wash->baseline add_agonist Inject this compound (Dose-Response) baseline->add_agonist record Record Fluorescence Signal Over Time add_agonist->record analyze Data Analysis: Peak Response vs. [Agonist] record->analyze calc_ec50 Calculate EC₅₀ from Dose-Response Curve analyze->calc_ec50 end End calc_ec50->end

Workflow for a calcium mobilization functional assay.

References

2-MeS-ATP as a P2Y Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methylthioadenosine triphosphate (2-MeS-ATP) as a P2Y receptor agonist. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Introduction to this compound and P2Y Receptors

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, playing crucial roles in a myriad of physiological processes.[1] this compound is a stable and potent analog of adenosine triphosphate (ATP) that has been instrumental in the characterization of various P2Y receptor subtypes. While its diphosphate counterpart, 2-MeS-ADP, is a more selective and often more potent agonist at certain P2Y receptors like P2Y1, P2Y12, and P2Y13, this compound exhibits a distinct pharmacological profile, acting as an agonist at several P2Y and even some P2X receptors.[2][3][4][5] This guide will focus on the activity of this compound as a P2Y receptor agonist, detailing its potency, selectivity, and the signaling cascades it initiates.

Quantitative Data: Potency and Selectivity of this compound

The potency of this compound varies across different P2Y receptor subtypes. The following tables summarize the half-maximal effective concentration (EC50) and binding affinity (Ki) values for this compound at several human P2Y receptors. These values are critical for designing experiments and interpreting results in the context of P2Y receptor pharmacology.

Table 1: Potency (EC50) of this compound at Human P2Y Receptors

Receptor SubtypeG-Protein CouplingThis compound EC50 (nM)Reference
P2Y1Gq8[3]
P2Y11Gs/Gq13,800[3]
P2Y13GiWeak agonist[6]

Table 2: Comparative Potency of 2-MeS Nucleotide Analogs at ADP-sensitive P2Y Receptors

Receptor SubtypeAgonistEC50 (nM)Reference
Human P2Y12-MeS-ADP3[3]
Human P2Y122-MeS-ADP1 (rat)[3]
Human P2Y132-MeS-ADP1[3]

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathways Activated by this compound

Activation of P2Y receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.

P2Y1 Receptor Signaling

The P2Y1 receptor predominantly couples to Gq/11 proteins.[7] Agonist binding, including by this compound, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway
P2Y11 Receptor Signaling

The P2Y11 receptor is unique in that it can couple to both Gs and Gq proteins.[7] Coupling to Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). The Gq-mediated pathway is similar to that of the P2Y1 receptor.

P2Y11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y11 P2Y11 Receptor This compound->P2Y11 Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates ATP_cAMP ATP AC->ATP_cAMP Converts PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP ATP_cAMP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->Cellular_Response

P2Y11 Receptor Signaling Pathways
P2Y12 and P2Y13 Receptor Signaling

P2Y12 and P2Y13 receptors are coupled to Gi proteins.[7] Activation of these receptors by agonists like 2-MeS-ADP (and weakly by this compound at P2Y13) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is crucial in processes such as platelet aggregation.

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y12_13 P2Y12/13 Receptor This compound->P2Y12_13 Gi Gi P2Y12_13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP_cAMP ATP AC->ATP_cAMP Converts cAMP cAMP ATP_cAMP->cAMP Cellular_Response Cellular Response (e.g., Platelet Aggregation) cAMP->Cellular_Response Reduced levels lead to

P2Y12/13 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity at P2Y receptors. The following are generalized protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of this compound for a specific P2Y receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the P2Y receptor start->prep_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]2-MeS-ADP) and varying concentrations of unlabeled this compound prep_membranes->incubate separate Separate bound from free radioligand (e.g., rapid filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the P2Y receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]2-MeS-ADP for P2Y1 or P2Y12) and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known P2Y agonist).

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors, such as P2Y1, by this compound.

Calcium_Mobilization_Workflow start Start load_cells Load cells expressing the P2Y receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_cells measure_baseline Measure baseline fluorescence load_cells->measure_baseline add_agonist Add varying concentrations of this compound measure_baseline->add_agonist measure_response Measure the change in fluorescence over time add_agonist->measure_response analyze Analyze data to determine EC50 for calcium mobilization measure_response->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled P2Y receptor of interest in a multi-well plate. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Response Measurement: Immediately after agonist addition, monitor the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Adenylyl Cyclase Inhibition Assay

This assay is used to assess the activity of this compound at Gi-coupled P2Y receptors, such as P2Y12 and P2Y13, by measuring the inhibition of cAMP production.

Adenylyl_Cyclase_Workflow start Start pre_incubate Pre-incubate cells expressing the P2Y receptor with varying concentrations of this compound start->pre_incubate stimulate_AC Stimulate adenylyl cyclase with an activator (e.g., forskolin) pre_incubate->stimulate_AC incubate Incubate to allow for cAMP production stimulate_AC->incubate lyse_cells Lyse the cells to release intracellular cAMP incubate->lyse_cells quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine the IC50 for adenylyl cyclase inhibition quantify_cAMP->analyze end End analyze->end

Adenylyl Cyclase Inhibition Assay Workflow

Methodology:

  • Cell Culture: Culture cells expressing the Gi-coupled P2Y receptor of interest.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with an activator, such as forskolin, in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Incubation: Incubate the cells for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Quantification: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the study of P2Y receptors. Its distinct profile as an agonist at multiple subtypes, including P2Y1 and P2Y11, allows for the elucidation of their roles in various physiological and pathophysiological processes. This guide provides a foundational resource for researchers, offering quantitative data, detailed signaling pathways, and standardized experimental protocols to facilitate further investigation into the complex world of purinergic signaling. The provided methodologies and data should be adapted and validated for specific experimental systems.

References

Downstream Signaling Pathways of 2-MeS-ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable pharmacological tool for studying purinergic signaling. It exhibits high affinity and agonist activity at several subtypes of the P2Y family of G protein-coupled receptors (GPCRs), making it instrumental in elucidating the complex downstream signaling cascades initiated by these receptors. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, with a focus on the P2Y1, P2Y12, and P2Y13 receptors. The information is presented to be a practical resource for researchers in academia and industry, offering quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Core Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of P2Y1, P2Y12, and P2Y13 purinergic receptors. These receptors are coupled to distinct G protein subtypes, leading to the initiation of different intracellular signaling cascades.

P2Y1 Receptor Signaling: The Gq/Phospholipase C Pathway

The P2Y1 receptor is canonically coupled to the Gq family of G proteins. Activation of the P2Y1 receptor by this compound initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.

The key steps in this pathway are:

  • Gq Activation: Binding of this compound to the P2Y1 receptor induces a conformational change, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the activity of phospholipase C-β (PLCβ).

  • IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation and can be experimentally measured to assess receptor function.

P2Y1_Signaling cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG IP3_cyto IP3 ER Endoplasmic Reticulum Ca_cyto Ca2+ ER->Ca_cyto releases Ca_ER Ca2+ IP3_cyto->ER binds to IP3R

Diagram 1: P2Y1 Receptor Signaling Pathway.
P2Y12 and P2Y13 Receptor Signaling: The Gi/Adenylyl Cyclase Pathway

Both P2Y12 and P2Y13 receptors are coupled to the Gi family of G proteins. Their activation by this compound leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The signaling cascade proceeds as follows:

  • Gi Activation: this compound binding to P2Y12 or P2Y13 receptors activates the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The activated α-subunit of Gi (Gαi) directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.

  • Decreased cAMP Levels: The inhibition of adenylyl cyclase results in a reduction of intracellular cAMP concentration.

This pathway is crucial in various physiological processes, including platelet aggregation (mediated by P2Y12) and neuronal function (involving both P2Y12 and P2Y13).

P2Y12_13_Signaling cluster_membrane Plasma Membrane This compound This compound P2Y12_13 P2Y12 / P2Y13 Receptor This compound->P2Y12_13 Gi Gi P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_node ATP cAMP_node cAMP ATP_node->cAMP_node converts to

Diagram 2: P2Y12/P2Y13 Receptor Signaling Pathway.
Non-Canonical Signaling: PI3K/Akt and MAPK/ERK Pathways

Beyond the canonical Gq and Gi pathways, this compound-mediated activation of P2Y receptors can also trigger other important signaling cascades, notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical for regulating cell survival, proliferation, and differentiation.

PI3K/Akt Pathway Activation:

Activation of the PI3K/Akt pathway can be initiated by both Gq and Gi coupled P2Y receptors, often through the Gβγ subunits of the heterotrimeric G protein.

  • PI3K Activation: The Gβγ subunits released upon G protein activation can recruit and activate PI3K at the plasma membrane.

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.

MAPK/ERK Pathway Activation:

The activation of the MAPK/ERK pathway by P2Y receptors is a more complex process that can involve multiple upstream effectors, including G protein subunits, receptor tyrosine kinases (RTKs), and protein kinase C (PKC).

  • Upstream Activators: Gβγ subunits, as well as calcium and DAG from the Gq pathway, can activate various upstream kinases and adaptor proteins.

  • Ras/Raf/MEK/ERK Cascade: These upstream signals converge on the small GTPase Ras, which in turn activates a kinase cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (p44/42 MAPK).

  • ERK Phosphorylation: MEK dually phosphorylates ERK on threonine and tyrosine residues in its activation loop, leading to its full activation.

Activated Akt and ERK can then phosphorylate a multitude of downstream substrates, including transcription factors, to regulate gene expression and cellular responses.

Non_Canonical_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound P2Y P2Y Receptor (P2Y1, P2Y12, P2Y13) This compound->P2Y PI3K PI3K P2Y->PI3K activates (via Gβγ) Ras Ras P2Y->Ras activates (complex) PIP2_pi3k PIP2 PI3K->PIP2_pi3k phosphorylates PIP3 PIP3 PIP2_pi3k->PIP3 Akt Akt PIP3->Akt recruits Downstream Downstream Effects (Cell Survival, Proliferation, etc.) Akt->Downstream PDK1 PDK1 PDK1->Akt phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream

Diagram 3: PI3K/Akt and MAPK/ERK Signaling Pathways.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of this compound and related compounds with P2Y1, P2Y12, and P2Y13 receptors.

Table 1: Agonist Potency (EC50/IC50) of this compound and Related Analogs

ReceptorAgonistAssay TypeCell Type/SystemPotency (nM)Reference
P2Y1This compoundGlycogen PhosphorylaseRat Hepatocytes20
P2Y12This compound[33P]-2MeS-ADP BindingCHO cells (human P2Y12)Potent (not specified)
P2Y13This compoundcAMP InhibitionHeterologous expressionWeak agonist
P2Y12-MeS-ADPGq stimulationPurified human P2Y1High (not specified)
P2Y122-MeS-ADPAdenylyl Cyclase InhibitionCHO cells (human P2Y12)Potent (not specified)
P2Y132-MeS-ADPCa2+/IP3 responseHeterologous expression1.93
P2Y132-MeS-ADPcAMP InhibitionHeterologous expression38.9

Table 2: Antagonist Affinity (Ki/KB) for P2Y Receptors

ReceptorAntagonistAssay TypeCell Type/SystemAffinity (nM)Reference
P2Y1MRS2279[3H]MRS2279 BindingPurified human P2Y1High
P2Y122MeSAMPPlatelet AggregationHuman/Mouse PlateletsNot specified
P2Y12CangrelorPlatelet AggregationHuman/Mouse PlateletsNot specified
P2Y13MRS2211Calcium MobilizationCultured Neural Stem CellsNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in cytosolic calcium concentration following P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, primary hepatocytes).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound and other test compounds.

  • Fluorescence plate reader with dual-wavelength excitation (for Fura-2) or single-wavelength excitation (for Fluo-4) and automated injection capabilities.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).

    • Measure the baseline fluorescence for a set period. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

    • Inject this compound or other agonists at the desired concentration and continue to measure the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium concentration.

Calcium_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells dye_loading Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) seed_cells->dye_loading wash_cells Wash Cells to Remove Extracellular Dye dye_loading->wash_cells measure_baseline Measure Baseline Fluorescence in Plate Reader wash_cells->measure_baseline inject_agonist Inject this compound measure_baseline->inject_agonist measure_response Measure Fluorescence Change Over Time inject_agonist->measure_response analyze_data Analyze Data (Ratio or Intensity Change) measure_response->analyze_data end_node End analyze_data->end_node

Diagram 4: Intracellular Calcium Mobilization Assay Workflow.
Adenylyl Cyclase Inhibition Assay

This assay measures the decrease in cAMP production following the activation of Gi-coupled P2Y12 and P2Y13 receptors.

Materials:

  • Cells expressing P2Y12 or P2Y13 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • [α-32P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA-based).

  • Lysis buffer.

  • Dowex and Alumina columns (for radioactive method).

  • Scintillation counter or plate reader for the chosen detection method.

Procedure (Radioactive Method):

  • Cell Culture and Treatment: Culture cells to near confluency. Pre-incubate the cells with this compound or other test compounds for a specified time.

  • Adenylyl Cyclase Activation: Stimulate the cells with forskolin to activate adenylyl cyclase.

  • Assay Reaction: Lyse the cells and incubate the lysate with [α-32P]ATP in an appropriate reaction buffer.

  • Separation of [32P]cAMP: Stop the reaction and separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.

  • Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

  • Data Analysis: The amount of [32P]cAMP produced is inversely proportional to the inhibitory effect of the agonist on adenylyl cyclase.

AC_Assay_Workflow start Start preincubate Pre-incubate Cells with this compound start->preincubate stimulate_ac Stimulate with Forskolin to Activate AC preincubate->stimulate_ac assay_reaction Lyse Cells and Incubate with [α-32P]ATP stimulate_ac->assay_reaction separate_camp Separate [32P]cAMP using Column Chromatography assay_reaction->separate_camp quantify_camp Quantify [32P]cAMP with Scintillation Counter separate_camp->quantify_camp analyze_data Analyze Data (cAMP Production) quantify_camp->analyze_data end_node End analyze_data->end_node

Diagram 5: Adenylyl Cyclase Inhibition Assay Workflow.
Western Blotting for Akt and ERK Phosphorylation

This technique is used to detect the activation of the PI3K/Akt and MAPK/ERK pathways by measuring the phosphorylation of Akt (at Ser473 and/or Thr308) and ERK1/2 (at Thr202/Tyr204).

Materials:

  • Cells of interest.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., chemiluminescence imager).

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total Akt).

Western_Blot_Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-pAkt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect Signal with ECL secondary_ab->detection strip_reprobe Strip and Re-probe for Total Protein detection->strip_reprobe analyze_data Analyze Band Intensities strip_reprobe->analyze_data end_node End analyze_data->end_node

Diagram 6: Western Blotting Workflow for p-Akt/p-ERK.

Conclusion

This compound is a powerful pharmacological tool for dissecting the intricate signaling networks regulated by P2Y purinergic receptors. Its ability to potently activate P2Y1, P2Y12, and P2Y13 receptors allows for the detailed investigation of the canonical Gq/PLC/Ca2+ and Gi/adenylyl cyclase/cAMP pathways, as well as the non-canonical PI3K/Akt and MAPK/ERK cascades. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the physiological and pathophysiological roles of these important signaling pathways, and to aid in the development of novel therapeutics targeting the purinergic system.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-MeS-ATP Receptor Binding Affinity and Kinetics

This technical guide provides a comprehensive overview of the binding affinity and kinetics of 2-methylthioadenosine triphosphate (this compound), a potent agonist for several P2Y purinergic receptors. This document consolidates quantitative data, details common experimental methodologies, and illustrates the core signaling pathways involved.

Introduction to this compound

2-methylthioadenosine triphosphate (this compound) is a stable and potent analog of adenosine triphosphate (ATP) that exhibits high affinity for several subtypes of the P2Y family of G protein-coupled receptors (GPCRs). Its activity is most prominently associated with the P2Y1, P2Y12, and P2Y13 receptors, where it functions as an agonist, initiating downstream signaling cascades that are crucial in various physiological processes, including platelet aggregation and neurotransmission.[1][2] Due to its potency and subtype interactions, this compound is a critical pharmacological tool for studying the function of these receptors.

Receptor Binding Affinity and Potency

The binding affinity and functional potency of this compound vary across different P2Y receptor subtypes. It generally displays high affinity for the P2Y12 receptor, while its role at P2Y1 and P2Y13 receptors can be more complex, sometimes acting as a partial or weak agonist.[1][3][4][5] Quantitative data from various studies are summarized below.

Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound at Human P2Y Receptors

Receptor SubtypeG-Protein CouplingAssay TypeParameterValue (nM)Cell Type / SystemReference
P2Y1 GqCompetition Binding ([3H]MRS2279)Ki170Sf9 membranes
P2Y12 GiAgonist Binding Profile-High AffinityCHO cells
P2Y13 GiFunctional (IP3 Assay)-Weak Partial AgonistAG32 cells[3][6]
P2Y13 GiMeta-Analysis (Functional)EC50450Heterologous expression[5]

Note: The binding characteristics of this compound can be highly dependent on the experimental system and assay conditions. For instance, the agonist action of this compound at the P2Y1 receptor has been a subject of debate, with some studies suggesting its effects may be due to contamination with or degradation to 2-MeS-ADP, while others confirm its direct agonist activity.[4]

Binding Kinetics

While binding affinity (Kd, Ki) describes the strength of the interaction at equilibrium, binding kinetics define the rate at which a ligand associates (kon) and dissociates (koff) from a receptor.[7][8][9] These parameters are crucial for understanding the duration of drug action and the dynamic nature of receptor engagement. Currently, specific kon and koff values for this compound at P2Y receptors are not widely reported in the public literature. Kinetic radioligand binding assays are the standard method for determining these values.[10]

Signaling Pathways

This compound initiates distinct downstream signaling cascades depending on the G-protein coupled to its target receptor. The primary pathways are the Gq pathway for P2Y1 receptors and the Gi pathway for P2Y12 and P2Y13 receptors.[11][12]

P2Y1 Receptor: The Gq Pathway

The P2Y1 receptor predominantly couples to Gq/11 proteins.[11] Agonist binding by this compound triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm, while DAG activates protein kinase C (PKC).[16]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gαq/Gβγ P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Stores (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Shape Change) PKC->Response Ca_ion ↑ [Ca²⁺]i Ca_ER->Ca_ion Release Ca_ion->Response Ligand This compound Ligand->P2Y1 Binds

P2Y1 Receptor Gq Signaling Pathway
P2Y12 and P2Y13 Receptors: The Gi Pathway

Both P2Y12 and P2Y13 receptors couple to Gi/o proteins.[1][3] When activated by this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][11][17] Reduced cAMP levels prevent the activation of protein kinase A (PKA), which in turn affects downstream signaling events, such as the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in platelets.[17]

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gαi/Gβγ P2Y12_13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Platelet Aggregation) PKA->Response Inhibits Ligand This compound Ligand->P2Y12_13 Binds

P2Y12/P2Y13 Receptor Gi Signaling Pathway

Experimental Protocols

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[10][18] A competitive binding assay is commonly used to determine the inhibition constant (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand with known affinity.

Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol outlines a typical procedure for determining the binding affinity of this compound for a P2Y receptor expressed in a cell membrane preparation.[11][19]

1. Materials:

  • Receptor Source: Cell membranes from a cell line (e.g., CHO, HEK293, Sf9) stably expressing the human P2Y receptor of interest.[11]

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist or agonist (e.g., [33P]2MeS-ADP, [3H]MRS2279).[1][20]

  • Test Compound: Unlabeled this compound of high purity.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

  • Filter Plates: 96-well or 384-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce nonspecific binding.[19][21]

  • Scintillation Fluid: A suitable cocktail for liquid scintillation counting.[19]

  • Instrumentation: Cell harvester/vacuum filtration manifold, liquid scintillation counter.[11]

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µg per well.[11][19]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL radioligand + 50 µL binding buffer + 100 µL membrane preparation.[11]

    • Nonspecific Binding (NSB): 50 µL radioligand + 50 µL high concentration of a known unlabeled ligand (e.g., 10 µM ADP) + 100 µL membrane preparation.[11]

    • Competition: 50 µL radioligand + 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M) + 100 µL membrane preparation.[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11][19]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[11][19]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a liquid scintillation counter.[11]

3. Data Analysis:

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.[19]

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[19]

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare Reagents: Membranes, Radioligand, This compound, Buffers A2 Pre-soak Filter Plate (e.g., with PEI) B1 Pipette Reagents into 96-well Plate (Total, NSB, Competition) A2->B1 B2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) B1->B2 C1 Rapid Vacuum Filtration to separate bound/free B2->C1 C2 Wash Filters with Ice-Cold Buffer C1->C2 C3 Dry Filters & Add Scintillation Cocktail C2->C3 C4 Quantify Radioactivity (Scintillation Counter) C3->C4 D1 Calculate Specific Binding (Total - NSB) C4->D1 D2 Plot % Specific Binding vs. [this compound] D1->D2 D3 Non-linear Regression to Determine IC₅₀ D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Workflow for a Competitive Radioligand Binding Assay

References

An In-depth Technical Guide to the Synthesis and Purification of 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 2-Methylthioadenosine-5'-triphosphate (2-MeS-ATP), a potent agonist of P2Y purinergic receptors. This document details both chemical and enzymatic synthesis strategies, along with established purification protocols essential for obtaining high-purity this compound for research and drug development applications.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically begins with a commercially available starting material, such as guanosine. The general synthetic route involves the conversion of guanosine to 2-thioadenosine, followed by methylation of the thiol group to yield 2-methylthioadenosine, and finally, phosphorylation to obtain the desired this compound.

Synthesis of 2-Thioadenosine from Guanosine

This initial step involves the conversion of guanosine to 2-thioadenosine. A detailed experimental protocol is outlined below.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve guanosine in a suitable solvent such as pyridine.

  • Thionation: Add a thionating agent, for example, Lawesson's reagent, to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by silica gel chromatography, to isolate 2-thioadenosine.

Synthesis of 2-Methylthioadenosine from 2-Thioadenosine

The next step is the selective methylation of the 2-thio group of 2-thioadenosine.

Experimental Protocol:

  • Dissolution: Dissolve 2-thioadenosine in an appropriate solvent, such as dimethylformamide (DMF).

  • Methylation: Add a methylating agent, for instance, methyl iodide (CH₃I), to the solution. A mild base, like potassium carbonate (K₂CO₃), is often added to facilitate the reaction.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The crude 2-methylthioadenosine is purified by column chromatography on silica gel to yield the pure product.

Phosphorylation of 2-Methylthioadenosine to this compound

The final and critical step is the phosphorylation of the 5'-hydroxyl group of 2-methylthioadenosine to the triphosphate. A common method for this transformation is the Yoshikawa procedure or its modifications, which uses phosphorus oxychloride (POCl₃) and a phosphate source.

Experimental Protocol:

  • Activation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend 2-methylthioadenosine in a dry solvent like triethyl phosphate.

  • Phosphorylation: Cool the suspension to a low temperature (e.g., 0°C) and add phosphorus oxychloride (POCl₃) dropwise. The reaction is stirred at this temperature for a specified time.

  • Pyrophosphate Addition: A solution of a pyrophosphate salt, such as tributylammonium pyrophosphate, in a dry solvent is then added to the reaction mixture to form the triphosphate.

  • Quenching and Purification: The reaction is quenched by the addition of a buffer solution (e.g., triethylammonium bicarbonate). The crude this compound is then purified using chromatographic methods as detailed in the purification section. A study on the synthesis of 2-substituted adenosine triphosphate derivatives reported yields of 22-44% for the triphosphorylation step using a standard procedure.[1]

Enzymatic Synthesis of this compound

An alternative to chemical synthesis is the enzymatic approach, which often offers higher specificity and milder reaction conditions. The enzymatic synthesis of this compound can be achieved from its monophosphate or diphosphate precursors using specific kinases.

Synthesis from 2-MeS-AMP or 2-MeS-ADP

Experimental Protocol:

  • Reaction Mixture: Prepare a buffered solution containing the starting material, either 2-methylthioadenosine-5'-monophosphate (2-MeS-AMP) or 2-methylthioadenosine-5'-diphosphate (2-MeS-ADP).

  • Enzyme and Phosphate Donor: Add the appropriate enzymes and a phosphate donor. For the conversion of 2-MeS-AMP to 2-MeS-ADP, adenylate kinase can be used with ATP as the phosphate donor. For the conversion of 2-MeS-ADP to this compound, nucleoside diphosphate kinase can be employed, again with ATP as the phosphate donor.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzymes used.

  • Monitoring and Purification: The formation of this compound is monitored by HPLC. Once the reaction has reached the desired conversion, the product is purified from the reaction mixture. One study describing the enzymatic synthesis of ATP analogs reported a yield of approximately 70% after purification.[2]

Purification Methods for this compound

The purification of this compound is critical to remove starting materials, byproducts, and excess reagents. The two most common and effective methods are ion-exchange chromatography and preparative high-performance liquid chromatography (HPLC).

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an anion at neutral pH due to its phosphate groups, anion-exchange chromatography is the method of choice.

Experimental Protocol:

  • Column and Resin: A strong anion-exchange resin, such as those with quaternary ammonium functional groups (e.g., Q-Sepharose), is packed into a chromatography column.

  • Equilibration: The column is equilibrated with a low-ionic-strength buffer at a specific pH (e.g., pH 7.5-8.0).

  • Sample Loading: The crude this compound solution is loaded onto the column. The negatively charged this compound binds to the positively charged resin.

  • Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution: The bound this compound is eluted from the column using a salt gradient, typically a linear gradient of a salt solution like sodium chloride (NaCl) or triethylammonium bicarbonate (TEAB). The more highly charged molecules will elute at higher salt concentrations.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound. The salt is subsequently removed by lyophilization or other desalting techniques.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high resolution and is a powerful technique for obtaining highly pure this compound. Reversed-phase HPLC with an ion-pairing agent is a commonly used method for nucleotides.

Experimental Protocol:

  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phase: The mobile phase usually consists of two buffers:

    • Buffer A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium acetate (TEAA) or tributylamine, adjusted to a specific pH.

    • Buffer B: An organic solvent, such as acetonitrile or methanol, also containing the ion-pairing agent.

  • Gradient Elution: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the compounds. The more hydrophobic compounds will elute later.

  • Injection and Fraction Collection: The crude this compound is dissolved in a suitable solvent and injected onto the column. Fractions are collected based on the UV absorbance profile at a wavelength where ATP absorbs (around 260 nm).

  • Purity Analysis and Product Recovery: The purity of the collected fractions is assessed by analytical HPLC. Pure fractions are pooled, and the volatile mobile phase components are removed by lyophilization to yield the final product. A purity of ≥98% is often achievable with this method.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and purification of this compound and related analogs, based on available literature.

Synthesis StepStarting MaterialKey ReagentsTypical YieldReference
Triphosphorylation2-Substituted AdenosinesPOCl₃, Pyrophosphate22-44%[1]
Enzymatic Synthesis2-MeS-AMP/ADPKinases, ATP~70%[2]
Purification MethodPurity AchievedReference
Preparative HPLC≥98%[3]

Signaling Pathways Involving this compound

This compound is a potent agonist at several P2Y receptors, with its primary targets being the P2Y₁ and P2Y₁₂ receptors, particularly after its hydrolysis to 2-MeS-ADP. These receptors are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor is primarily coupled to Gq/11 proteins.[4][5] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This pathway is crucial for processes like platelet shape change.[4]

P2Y1_Signaling 2-MeS-ADP 2-MeS-ADP P2Y1 P2Y1 Receptor 2-MeS-ADP->P2Y1 Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Shape_Change Platelet Shape Change Ca_release->Platelet_Shape_Change PKC->Platelet_Shape_Change P2Y12_Signaling 2-MeS-ADP 2-MeS-ADP P2Y12 P2Y12 Receptor 2-MeS-ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP PKA->VASP phosphorylates VASP_P VASP-P VASP->VASP_P Platelet_Aggregation Platelet Aggregation VASP_P->Platelet_Aggregation inhibits Synthesis_Workflow start Guanosine step1 Thionation start->step1 intermediate1 2-Thioadenosine step1->intermediate1 step2 Methylation intermediate1->step2 intermediate2 2-Methylthioadenosine step2->intermediate2 step3 Phosphorylation intermediate2->step3 crude_product Crude this compound step3->crude_product purification Purification (IEC or HPLC) crude_product->purification final_product Pure this compound purification->final_product Purification_Logic start Crude Product decision Desired Purity & Scale start->decision iec Ion-Exchange Chromatography (IEC) decision->iec Large Scale hplc Preparative HPLC decision->hplc High Purity iec_desc Good for large scale, moderate purity iec->iec_desc end Pure this compound iec->end hplc_desc High resolution, high purity hplc->hplc_desc hplc->end

References

An In-depth Technical Guide to P2Y Receptor Agonists for Graduate Students, Researchers, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to P2Y Receptors: A Family of Purinergic G Protein-Coupled Receptors

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), uridine triphosphate (UTP), uridine diphosphate (UDP), and UDP-glucose.[1][2] To date, eight distinct human P2Y receptor subtypes have been identified and cloned: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄.[1][2] These receptors are widely distributed throughout almost all human tissues and play crucial roles in a vast array of physiological and pathophysiological processes, including vasodilation, platelet aggregation, immune responses, and neurotransmission.[1][2]

The P2Y receptor family can be broadly divided into two subfamilies based on their primary G protein coupling and sequence homology. The P2Y₁-like group, which includes P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁, predominantly couples to Gq proteins, leading to the activation of phospholipase C (PLC). The P2Y₁₂-like group, consisting of P2Y₁₂, P2Y₁₃, and P2Y₁₄, primarily couples to Gi proteins, resulting in the inhibition of adenylyl cyclase.[3]

The development of selective agonists for different P2Y receptor subtypes has been a significant focus of research, aiming to create targeted therapeutics for a variety of diseases. However, the development of P2Y receptor agonists as drugs faces several challenges, primarily due to the inherent instability and low bioavailability of nucleotide-based compounds.[3]

Quantitative Data on P2Y Receptor Agonists

The following tables summarize the potency (EC₅₀ values) of endogenous and selective synthetic agonists for various human P2Y receptor subtypes. These values are indicative of the concentration of the agonist required to elicit 50% of its maximal effect and are crucial for comparing the activity of different compounds.

P2Y₁ Receptor Agonists
Agonist EC₅₀ (nM)
ADP (endogenous)3
2-MeS-ADP3
MRS23650.4
(N)-methanocarba-2MeSADP1.2[4]
2-(2-Aminoethyl)thio-ATP1
α-Thio ATP17[5]
2-MeS-ATP8[5]
P2Y₂ Receptor Agonists
Agonist EC₅₀ (µM)
ATP (endogenous)0.085[5]
UTP (endogenous)0.049[5]
UTP-γ-S0.24[5]
Diquafosol (Up₄U)0.1
Denufosol (Up₄dC)0.22
MRS26980.008[6]
MRS27681.89[7]
P2Y₄ Receptor Agonists
Agonist EC₅₀ (µM)
UTP (endogenous)1.6[5]
MRS4062-
N⁴-(phenylethoxy)-CTP-
P2Y₆ Receptor Agonists
Agonist EC₅₀ (nM)
UDP (endogenous)300[5]
UDP-β-S47[5]
MRS269315
PSB 047470[2]
INS 48823125[5]
P2Y₁₁ Receptor Agonists
Agonist EC₅₀ (µM)
ATP (endogenous)17.3[5]
AR-C670858.9[5]
NF546-
P2Y₁₂ Receptor Agonists
Agonist EC₅₀ (nM)
ADP (endogenous)1
2-MeS-ADP1
P2Y₁₃ Receptor Agonists
Agonist EC₅₀ (nM)
ADP (endogenous)1
2-MeS-ADP17.2[1][8]
P2Y₁₄ Receptor Agonists
Agonist EC₅₀ (nM)
UDP-glucose (endogenous)47[9]
MRS2690-
MRS2905-
MRS41830.96[9]

Signaling Pathways of P2Y Receptors

The activation of P2Y receptors by their respective agonists initiates distinct intracellular signaling cascades depending on the G protein to which they couple.

Gq-Coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁)

These receptors, upon agonist binding, activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses.

Gq_Signaling Agonist Agonist P2Y_Gq P2Y Receptor (Gq-coupled) Agonist->P2Y_Gq Gq Gq P2Y_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Gq-coupled P2Y receptor signaling pathway.

Gi-Coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄)

Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

Gi_Signaling Agonist Agonist P2Y_Gi P2Y Receptor (Gi-coupled) Agonist->P2Y_Gi Gi Gi P2Y_Gi->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Gi-coupled P2Y receptor signaling pathway.

Gs-Coupled P2Y Receptor (P2Y₁₁)

The P2Y₁₁ receptor is unique in that it can couple to both Gq and Gs proteins. Gs coupling leads to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.

Gs_Signaling Agonist Agonist P2Y11 P2Y₁₁ Receptor Agonist->P2Y11 Gs Gs P2Y11->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Gs-coupled P2Y₁₁ receptor signaling pathway.

Experimental Protocols for Characterizing P2Y Agonists

The characterization of P2Y receptor agonists relies on a variety of in vitro functional assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for three key experiments.

Calcium Mobilization Assay

This assay is used to assess the activity of agonists for Gq-coupled P2Y receptors by measuring the increase in intracellular calcium concentration.

Principle: Gq-coupled receptor activation leads to the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ can be detected using fluorescent calcium indicators.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Test compounds (P2Y agonists)

  • Control compounds (known agonist and antagonist)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader

Procedure:

  • Cell Culture: Seed cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in assay buffer.

  • Assay Measurement:

    • Place the cell plate into the FLIPR instrument.

    • The instrument will first measure the basal fluorescence.

    • The instrument's integrated pipettor will then add the compounds to the wells.

    • Immediately after compound addition, the instrument will kinetically measure the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular Ca²⁺.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed cells in microplate Start->Seed_Cells Dye_Loading Load cells with calcium-sensitive dye Seed_Cells->Dye_Loading Prepare_Compounds Prepare compound dilutions Dye_Loading->Prepare_Compounds FLIPR_Assay Perform assay in FLIPR Prepare_Compounds->FLIPR_Assay Data_Analysis Analyze fluorescence data FLIPR_Assay->Data_Analysis EC50 Determine EC₅₀ Data_Analysis->EC50 End End EC50->End

Workflow for a calcium mobilization assay.

Adenylyl Cyclase Inhibition Assay

This assay is used to characterize agonists for Gi-coupled P2Y receptors by measuring the decrease in cAMP production.

Principle: Gi-coupled receptor activation inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This decrease in cAMP can be quantified using various methods, such as competitive immunoassays.

Materials:

  • Cells expressing the Gi-coupled P2Y receptor of interest

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (P2Y agonists)

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Cell lysis buffer

  • Multi-well plates

Procedure:

  • Cell Culture: Culture cells to the desired confluency in multi-well plates.

  • Compound Treatment:

    • Pre-incubate cells with the test compounds for a defined period.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification:

    • Use a cAMP assay kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP production for each agonist concentration.

    • Plot the percentage inhibition against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (which corresponds to the EC₅₀ for inhibition).[10][11]

Adenylyl_Cyclase_Workflow Start Start Culture_Cells Culture cells in plates Start->Culture_Cells Treat_Compounds Treat cells with agonists and Forskolin Culture_Cells->Treat_Compounds Lyse_Cells Lyse cells Treat_Compounds->Lyse_Cells Quantify_cAMP Quantify cAMP levels Lyse_Cells->Quantify_cAMP Data_Analysis Analyze inhibition data Quantify_cAMP->Data_Analysis IC50 Determine IC₅₀ Data_Analysis->IC50 End End IC50->End

Workflow for an adenylyl cyclase inhibition assay.

Platelet Aggregation Assay

This assay is a key method for studying agonists of the P2Y₁ and P2Y₁₂ receptors, which are crucial for platelet function.

Principle: Platelet aggregation, or clumping, can be induced by agonists that activate P2Y₁ and P2Y₁₂ receptors. The extent of aggregation can be measured by changes in light transmission through a platelet suspension.

Materials:

  • Freshly drawn whole blood from healthy donors

  • Anticoagulant (e.g., sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Test compounds (P2Y agonists)

  • Platelet aggregometer

  • Cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed to obtain PRP (supernatant).

    • Centrifuge the remaining blood at a high speed to obtain PPP (supernatant).

  • Assay Setup:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place a cuvette with PRP and a stir bar into the heating block of the aggregometer.

  • Aggregation Measurement:

    • Add the test agonist to the PRP.

    • Record the change in light transmittance over time as the platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Plot the percentage aggregation against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect citrated whole blood Start->Blood_Collection Prepare_PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->Prepare_PRP_PPP Calibrate_Aggregometer Calibrate aggregometer Prepare_PRP_PPP->Calibrate_Aggregometer Run_Assay Add agonist to PRP and record aggregation Calibrate_Aggregometer->Run_Assay Data_Analysis Analyze aggregation curves Run_Assay->Data_Analysis EC50 Determine EC₅₀ Data_Analysis->EC50 End End EC50->End

Workflow for a platelet aggregation assay.

Therapeutic Applications and Drug Development Challenges

The diverse physiological roles of P2Y receptors make them attractive targets for therapeutic intervention in a wide range of diseases.

Current and Potential Therapeutic Applications:

  • Dry Eye Disease: The P2Y₂ receptor agonist diquafosol is approved in some countries for the treatment of dry eye disease. It stimulates mucin and water secretion from conjunctival epithelial cells.[8]

  • Cystic Fibrosis: P2Y₂ receptor agonists like denufosol have been investigated for the treatment of cystic fibrosis. They promote chloride and fluid secretion in the airways, helping to hydrate the mucus.[2][8]

  • Cardiovascular Diseases: P2Y₁₂ receptor antagonists are widely used as antiplatelet agents to prevent thrombosis. There is also interest in developing P2Y₁ agonists as hemostatic agents to promote clotting.[5]

  • Neuroinflammation and Neurodegenerative Diseases: P2Y receptors are implicated in modulating neuroinflammation. For instance, P2Y₁₂ is involved in microglial activation, while P2Y₂ has been linked to Alzheimer's disease pathology.

  • Cancer: Some studies suggest that P2Y₁ agonists may inhibit the proliferation of certain cancer cell lines.[5]

Challenges in Drug Development:

Despite their therapeutic potential, the development of P2Y receptor agonists presents several significant challenges:

  • Metabolic Instability: Endogenous nucleotide agonists are rapidly degraded by ectonucleotidases in the extracellular space, leading to a short duration of action.

  • Low Bioavailability: The charged phosphate groups of nucleotide analogs generally result in poor oral bioavailability.

  • Selectivity: Many early P2Y receptor ligands lacked selectivity, acting on multiple P2Y subtypes and even P2X receptors. The development of highly selective agonists is crucial to minimize off-target effects.

  • Delivery: The hydrophilic nature of nucleotide-based drugs can make it difficult for them to cross cell membranes and reach their target tissues.

Future research will likely focus on the development of non-nucleotide agonists and allosteric modulators to overcome these challenges and unlock the full therapeutic potential of targeting P2Y receptors.

References

Unveiling the Nuances: A Technical Guide to the Core Differences Between 2-MeS-ATP and ATP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural, functional, and metabolic distinctions between the endogenous purinergic agonist Adenosine 5'-triphosphate (ATP) and its synthetic analog, 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP), this guide serves as a critical resource for scientists and drug development professionals in the field of purinergic signaling. This document elucidates the fundamental differences that underpin their distinct pharmacological profiles, providing a comprehensive overview of their receptor selectivity, functional consequences, and metabolic fates.

Core Structural and Functional Distinctions

Adenosine 5'-triphosphate (ATP) is a ubiquitous extracellular signaling molecule that activates a wide array of P2 purinergic receptors, which are broadly classified into two families: the ionotropic P2X receptors and the metabotropic P2Y G-protein coupled receptors.[1] Its synthetic analog, 2-Methylthioadenosine 5'-triphosphate (this compound), is a potent agonist at several P2Y receptor subtypes and is also known to activate certain P2X receptors.[2][3] The primary structural difference lies in the substitution of a hydrogen atom with a methylthio (-SCH₃) group at the C2 position of the adenine nucleobase in this compound. This seemingly minor modification dramatically alters the molecule's interaction with purinergic receptors, leading to significant differences in selectivity and potency.

Receptor Selectivity and Binding Affinity: A Quantitative Comparison

The modification in this compound's structure confers a distinct receptor selectivity profile compared to ATP. While ATP is the natural agonist for all P2X and several P2Y receptors, this compound exhibits a preference and often higher potency for specific P2Y receptor subtypes, particularly P2Y₁, P2Y₁₂, and P2Y₁₃.[4][5] However, it is noteworthy that this compound can also act as a potent agonist at certain P2X receptors, such as P2X₁ and P2X₃.[3][6]

The binding affinities and potencies of ATP and this compound for various P2 receptor subtypes are summarized in the table below. These values, presented as EC₅₀ (half-maximal effective concentration) or pEC₅₀ (-log(EC₅₀)), highlight the differential pharmacology of these two critical purinergic ligands.

Receptor SubtypeLigandSpeciesEC₅₀ / pEC₅₀Reference(s)
P2Y₁ This compoundHuman8 nM[4]
ATPHuman1.5 µM[4]
P2Y₂ This compoundHumanInactive[4]
ATPHuman85 nM[4]
P2Y₁₁ This compoundHuman13.8 µM[4]
ATPHuman17.3 µM[4]
P2Y₁₂ 2-MeS-ADPHuman5 nM[5]
ADPHuman~µM range[7]
P2Y₁₃ This compoundHumanWeak agonist (0.45 µM)[8]
ATPHumanWeak agonist (0.45 µM)[8]
P2X₁ This compoundHuman54 nM[3]
ATPRat~1 µM[9]
P2X₃ This compoundHuman350 nM[3]
ATPHuman~1-3 µM[10]

Note: The primary agonists for P2Y₁₂ are ADP and its analog 2-MeS-ADP. ATP can act as an antagonist at this receptor.[7]

A point of contention in the literature exists regarding the activity of this compound at the P2Y₁ receptor. Some studies have reported it to be a potent agonist, while others, after careful purification to remove contaminating 2-MeS-ADP, have characterized it as a competitive antagonist.[11][12][13] This highlights the critical importance of compound purity in pharmacological assessments.

Signaling Pathways and Functional Effects

The differential receptor activation by ATP and this compound translates into distinct downstream signaling cascades and cellular responses.

ATP triggers a broad range of physiological effects by activating both P2X and P2Y receptors. Activation of P2X receptors leads to rapid influx of cations (Na⁺, K⁺, Ca²⁺), resulting in membrane depolarization and initiation of fast signaling events.[14] P2Y receptor activation by ATP initiates G-protein-mediated signaling pathways, leading to the modulation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).

This compound , with its higher potency at specific P2Y receptors, can elicit more selective or pronounced responses mediated by these subtypes. For example, its potent activation of P2Y₁ receptors leads to robust Gq-mediated signaling, resulting in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Below are Graphviz diagrams illustrating the generalized signaling pathways for P2Y₁ receptor activation, a common target for this compound, and a typical experimental workflow for assessing receptor activation.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y₁ Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Ligand This compound / ATP Ligand->P2Y1 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

P2Y₁ Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture expressing P2Y Receptor start->cell_culture loading Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) cell_culture->loading stimulation Stimulate with This compound or ATP loading->stimulation measurement Measure intracellular Ca²⁺ concentration stimulation->measurement analysis Data Analysis (e.g., EC₅₀ determination) measurement->analysis end End analysis->end

Calcium Imaging Experimental Workflow.

Metabolism and Stability

A crucial difference between ATP and this compound lies in their metabolic stability. Extracellular ATP is rapidly hydrolyzed by a family of cell-surface enzymes known as ectonucleotidases (e.g., CD39/NTPDase1), which sequentially dephosphorylate ATP to ADP, AMP, and finally adenosine.[4] This rapid degradation terminates ATP-mediated signaling.

The methylthio modification at the C2 position of this compound renders it more resistant to hydrolysis by many ectonucleotidases compared to ATP. This increased stability leads to a prolonged presence in the extracellular space, resulting in sustained receptor activation. This property makes this compound a valuable tool for in vitro and in vivo studies where sustained purinergic receptor stimulation is desired. While specific quantitative data on the comparative degradation rates are sparse, the consensus in the literature supports the enhanced stability of this compound.

Experimental Protocols

Radioligand Binding Assay for P2Y Receptors

This protocol is designed to determine the binding affinity of unlabelled ligands, such as this compound or ATP, by measuring their ability to compete with a radiolabeled antagonist for binding to a specific P2Y receptor subtype.

Materials:

  • Cell membranes expressing the P2Y receptor of interest.

  • Radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y₁).

  • Unlabeled competitor ligands (this compound, ATP).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor ligands (this compound or ATP) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known antagonist to determine non-specific binding.

  • Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Imaging for P2Y Receptor Activation

This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled P2Y receptors by agonists like this compound or ATP.

Materials:

  • Cells expressing the P2Y receptor of interest, plated on glass coverslips.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Agonists (this compound, ATP).

  • Fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

Procedure:

  • Cell Plating: Plate cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in physiological salt solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh physiological salt solution to remove excess dye.

  • Imaging: Mount the coverslip on the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes before adding the agonist.

  • Agonist Application: Add a known concentration of this compound or ATP to the cells.

  • Data Acquisition: Continuously record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of the emission intensities.

  • Data Analysis: Quantify the change in fluorescence, which corresponds to the change in [Ca²⁺]i. Generate dose-response curves by applying different concentrations of the agonist to determine the EC₅₀ value.

Conclusion

The fundamental differences between this compound and ATP, stemming from a single methylthio substitution, have profound implications for their use in research and drug development. This compound's enhanced stability and distinct receptor selectivity profile, particularly its high potency at certain P2Y receptor subtypes, make it an invaluable pharmacological tool for dissecting the roles of these receptors in health and disease. Conversely, understanding the broader activity of the endogenous ligand, ATP, across both P2X and P2Y receptors is crucial for comprehending the complexity of purinergic signaling. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their experimental design and interpretation of results in the pursuit of novel therapeutics targeting the purinergic system.

References

The Role of 2-MeS-ATP in Cellular Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-methylthioadenosine triphosphate (2-MeS-ATP), a pivotal synthetic nucleotide analogue in the study of purinergic signaling. Primarily recognized as a potent and selective agonist for the P2Y1 receptor, this compound is an invaluable tool for elucidating the complex roles of this receptor in a myriad of physiological and pathophysiological processes. This document details the mechanism of action of this compound, its downstream signaling cascades, and its applications in key cellular systems, with a particular focus on platelet aggregation. Furthermore, this guide furnishes detailed experimental protocols for the characterization of this compound's interaction with its receptor and its functional consequences, alongside quantitative data to support experimental design and interpretation.

Introduction to this compound

2-Methylthioadenosine triphosphate (this compound) is a structurally modified analogue of adenosine triphosphate (ATP). The substitution of a methylthio group at the 2-position of the adenine ring confers increased potency and selectivity for certain P2 purinergic receptors, most notably the P2Y1 receptor.[1] P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP, and are integral to a wide array of cellular communication pathways.[2][3]

The principal utility of this compound in a research context lies in its ability to selectively activate the P2Y1 receptor, thereby allowing for the dissection of its specific downstream signaling events. While 2-MeS-ADP is also a potent P2Y1 agonist, this compound provides a means to investigate the effects of the triphosphate form, although it is important to note its potential for enzymatic degradation to the diphosphate form in biological systems.[4] The selectivity of this compound is not absolute, and it can also exhibit activity at other P2Y and P2X receptors, albeit generally with lower potency.[1][5]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the activation of the P2Y1 receptor, a member of the Gq/11 family of G protein-coupled receptors.[6] Upon binding of this compound, the P2Y1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. This initiates a canonical signaling cascade that is central to many cellular responses.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2] This rapid increase in intracellular calcium concentration is a hallmark of P2Y1 receptor activation and is a key event in downstream cellular processes. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular protein targets, modulating their activity.

While the Gq/PLC/Ca2+ pathway is the predominant signaling axis for this compound via the P2Y1 receptor, there is also evidence suggesting that P2Y1 receptor activation can lead to the recruitment of β-arrestins. β-arrestin recruitment is a key mechanism for GPCR desensitization and can also initiate G protein-independent signaling pathways.

There is limited evidence to suggest that this compound directly and significantly modulates adenylyl cyclase activity to alter cyclic AMP (cAMP) levels. The P2Y1 receptor is not classically coupled to Gs or Gi proteins, which are the primary regulators of adenylyl cyclase.[6] However, crosstalk between the PLC pathway and the adenylyl cyclase pathway can occur under certain cellular contexts.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3 Receptor Ca_ion Ca2+ Ca_ER->Ca_ion Releases Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_ion->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Figure 1. this compound-mediated P2Y1 receptor signaling pathway.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and related compounds at various P2Y receptors. This data is essential for designing experiments and interpreting results.

CompoundReceptorAssay TypeParameterValueReference
This compoundHuman P2Y1Functional (Inositol Phosphate)EC508 nM[1]
This compoundRat P2Y1 (endothelial cells)Antagonist AssayKi36.5 µM[7]
This compoundHuman P2Y1 (Jurkat cells)Antagonist AssayKi5.7 ± 0.4 µM[7]
This compoundHuman P2Y11Functional-Weaker than ATP[1]
This compoundHuman P2Y13Functional-Weak agonist[8]
This compoundHuman P2X1FunctionalEC5054 nM[5]
This compoundHuman P2X3FunctionalEC50350 nM[5]
2-MeS-ADPHuman P2Y1Functional (Inositol Phosphate)EC503 nM[1]
MRS2365Human P2Y1Functional (Inositol Phosphate)EC500.40 nM[1]
MRS2500Human P2Y1Binding AssayKi0.78 nM[9]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the P2Y1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]MRS2500.

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [3H]MRS2500 (radioligabeled antagonist)

  • Unlabeled this compound

  • Unlabeled MRS2500 (for non-specific binding determination)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-P2Y1 cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of membrane preparation.

      • 50 µL of varying concentrations of unlabeled this compound (e.g., 10^-10 to 10^-4 M).

      • 50 µL of [3H]MRS2500 at a concentration near its Kd.

    • For total binding, add 50 µL of buffer instead of unlabeled ligand.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled MRS2500 (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the fluorescent calcium indicator Fura-2 AM.[10][11]

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and an injector system

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.[11]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS containing a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[10]

  • Washing:

    • Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

    • Add 100 µL of HBS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the plate reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Inject a specific volume of this compound solution to achieve the desired final concentration.

    • Continue to record the fluorescence for several minutes to capture the full calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.[11]

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the calcium transient.

    • Determine the peak response for each concentration of this compound and plot a dose-response curve to calculate the EC50 value.

Calcium_Assay_Workflow start Start cell_plating 1. Plate cells in a 96-well plate start->cell_plating dye_loading 2. Load cells with Fura-2 AM cell_plating->dye_loading washing 3. Wash cells to remove extracellular dye dye_loading->washing baseline_reading 4. Measure baseline fluorescence (F340/F380) washing->baseline_reading agonist_injection 5. Inject this compound baseline_reading->agonist_injection response_measurement 6. Measure fluorescence response over time agonist_injection->response_measurement data_analysis 7. Calculate F340/F380 ratio and determine EC50 response_measurement->data_analysis end End data_analysis->end

Figure 2. Workflow for an intracellular calcium mobilization assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the use of Light Transmission Aggregometry (LTA) to measure platelet aggregation induced by this compound.[12][13]

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • This compound stock solution

  • Saline (0.9% NaCl)

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Preparation of PRP and PPP:

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[13]

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Aggregometer Setup:

    • Warm the aggregometer to 37°C.

    • Calibrate the aggregometer by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate for 1-2 minutes with stirring.

    • Add a small volume (e.g., 50 µL) of saline (for baseline) or this compound at the desired final concentration.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The increase in light transmission corresponds to the extent of platelet aggregation.

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • A dose-response curve can be generated by plotting the maximum aggregation against the log concentration of this compound to determine the EC50.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of P2Y1 receptor-mediated cellular communication. Its ability to potently and selectively activate this receptor has been instrumental in delineating the Gq/PLC/Ca2+ signaling pathway and its downstream physiological consequences, such as platelet aggregation. This technical guide provides a comprehensive overview of the role of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in their exploration of purinergic signaling. The provided methodologies for radioligand binding, intracellular calcium mobilization, and platelet aggregation assays offer a robust framework for the characterization of this compound and other P2Y1 receptor ligands. A thorough understanding of the principles and techniques outlined herein is crucial for advancing our knowledge of P2Y1 receptor biology and its potential as a therapeutic target.

References

The Selectivity of 2-MeS-ATP for P2Y Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-methylthioadenosine triphosphate (2-MeS-ATP), a critical tool in the study of purinergic signaling. We will explore its selectivity profile across various P2Y receptor subtypes, detail the experimental protocols used to determine this selectivity, and visualize the complex signaling pathways it modulates.

Introduction to P2Y Receptors and this compound

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are activated by extracellular nucleotides such as ATP, ADP, UTP, UDP, and UDP-sugars.[1] These receptors are integral to a vast array of physiological processes, including neurotransmission, platelet aggregation, and inflammation, making them significant targets for therapeutic intervention.[2][3]

This compound is a synthetic analog of ATP that has been widely used as a P2Y receptor agonist.[4] Understanding its specific affinity and potency for different P2Y subtypes is crucial for accurately interpreting experimental results and for the development of more selective pharmacological tools.

P2Y Receptor Signaling Pathways

P2Y receptors can be broadly categorized into two subfamilies based on their G protein coupling and subsequent signaling cascades.[1]

  • Gq/11-Coupled Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][3] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[5]

  • Gi/o-Coupled Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): Activation of this group leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3]

The P2Y₁₁ receptor is unique in that it couples to both Gq/11 (stimulating PLC) and Gs (stimulating adenylyl cyclase).[1][6] this compound is known to be an agonist at the P2Y₁₁ receptor.[7]

G_Protein_Signaling cluster_gq Gq/11-Coupled Pathway cluster_gi Gi/o-Coupled Pathway Agonist_Gq This compound / ADP / ATP P2Y1_11 P2Y₁, P2Y₁₁ Agonist_Gq->P2Y1_11 binds Gq Gαq/11 P2Y1_11->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 produces Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release induces Agonist_Gi ADP / 2-MeS-ADP P2Y12_13 P2Y₁₂, P2Y₁₃ Agonist_Gi->P2Y12_13 binds Gi Gαi/o P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ Intracellular [cAMP] AC->cAMP

Caption: Simplified P2Y receptor signaling pathways.

Selectivity Profile of this compound

The selectivity of this compound is complex; it is a potent agonist at some P2Y and P2X subtypes while being less active or inactive at others. It is important to note that some of the observed effects of this compound, particularly at Gi-coupled receptors like P2Y₁₂, may be due to contamination with or enzymatic degradation to its diphosphate form, 2-MeS-ADP.[1][8] 2-MeS-ADP is a highly potent agonist at the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[6]

The following table summarizes the reported activity of this compound at various purinergic receptor subtypes.

Receptor SubtypePotency (EC₅₀)Species/SystemCommentsCitations
P2Y₁ 8 nMHumanFull agonist, but less potent than 2-MeS-ADP.[6][9][10]
P2Y₂ InactiveHumanNot an agonist for the P2Y₂ subtype.[6]
P2Y₁₁ AgonistHumanActivates the receptor, which couples to both Gs and Gq.[7]
P2Y₁₂ Very LowHumanPurified this compound shows minimal to no agonist activity. Apparent activity is often due to 2-MeS-ADP contamination.[8]
P2X₁ 54 nMNot specifiedPotent agonist. This non-selectivity is a key consideration.[11][12]
P2X₂ ~ ATPRatAgonist activity is approximately equal to that of ATP.[13]
P2X₃ 350 nMNot specifiedPotent agonist.[11][12]

Key Experimental Protocols for Determining Selectivity

Characterizing the selectivity of a compound like this compound requires a suite of specific assays. The primary methods involve radioligand binding to determine affinity (Ki) and functional assays to measure potency (EC₅₀) and efficacy.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound by quantifying its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1, COS-7) stably expressing the human P2Y receptor subtype of interest.[9][14]

  • Assay Setup: The assay is typically performed in a 96-well filter plate format.[14][15]

    • Add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14][16]

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]2-MeSADP for P2Y₁₂).[14]

    • Add varying concentrations of the unlabeled test compound (e.g., this compound).

    • For determining non-specific binding, a high concentration of a known agonist/antagonist is added.[16]

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14][16]

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[14]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[14]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a sigmoidal competition curve to determine the IC₅₀, which can be converted to an inhibition constant (Ki).[16]

Radioligand_Binding_Workflow start Start: Prepare Membranes (P2Y Subtype-Expressing Cells) setup Assay Setup in 96-well Plate: 1. Buffer 2. Radioligand ([³H]2-MeSADP) 3. Unlabeled this compound (Test) 4. Membranes start->setup incubation Incubate (e.g., 60 min, 30°C) To Reach Equilibrium setup->incubation filtration Rapid Filtration (GF/C Filters) incubation->filtration wash Wash Filters (Remove Unbound Ligand) filtration->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ / Ki count->analysis end End: Affinity (Ki) Value analysis->end

Caption: Workflow for a radioligand binding assay.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This functional assay is used for Gq-coupled P2Y receptors (like P2Y₁). It measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Preparation: Seed cells stably expressing the Gq-coupled receptor (e.g., P2Y₁) into 96-well black-walled, clear-bottom plates and culture to an appropriate confluency.[17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.[14][18]

  • Washing: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove extracellular dye.[14]

  • Assay Execution: Place the plate in a fluorescence microplate reader (e.g., FlexStation) equipped with an automated injector.[17][19]

    • Measure the baseline fluorescence. For ratiometric dyes like Fura-2, this involves exciting at 340 nm and 380 nm and measuring emission at 510 nm.[14][18]

    • Inject varying concentrations of the agonist (this compound) into the wells.

    • Immediately begin recording the fluorescence signal over time (e.g., every 1-2 seconds for 2-3 minutes).[14]

  • Data Analysis: The change in intracellular calcium is proportional to the change in the fluorescence ratio (340/380 nm for Fura-2).[14] Plot the peak change in fluorescence against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Emax).[20]

Calcium_Assay_Workflow start Start: Seed P2Y₁-Expressing Cells in 96-well Plate dye_load Load Cells with Ca²⁺ Dye (e.g., Fura-2 AM) start->dye_load wash Wash Cells (Remove Extracellular Dye) dye_load->wash plate_reader Place Plate in Fluorescence Reader wash->plate_reader measure_baseline Measure Baseline Fluorescence plate_reader->measure_baseline inject_agonist Inject this compound (Varying Concentrations) measure_baseline->inject_agonist record_signal Record Fluorescence Signal (Real-time) inject_agonist->record_signal analysis Data Analysis: - Calculate Peak Response - Determine EC₅₀ / Emax record_signal->analysis end End: Potency (EC₅₀) Value analysis->end

Caption: Workflow for a calcium mobilization assay.
Adenylyl Cyclase Inhibition Assay

This functional assay is essential for characterizing agonists of Gi-coupled receptors like P2Y₁₂ and P2Y₁₃. It measures the inhibition of cAMP production.[14]

Methodology:

  • Cell Preparation: Use cells (e.g., CHO-K1) stably expressing the Gi-coupled receptor (e.g., P2Y₁₂).[14]

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP produced.[16]

  • Assay Setup:

    • Add varying concentrations of the test agonist (this compound).

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin. This raises the basal cAMP level, allowing for the measurement of its inhibition.[14][16]

  • Incubation: Incubate the mixture for a defined period (e.g., 15 minutes at 37°C).[14]

  • Cell Lysis and Detection: Terminate the reaction and lyse the cells. The intracellular cAMP level is then quantified using a commercially available assay kit (e.g., ELISA, HTRF).[14]

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor.[14] The results are plotted as percent inhibition of forskolin-stimulated cAMP levels versus agonist concentration to determine the EC₅₀ value.

cAMP_Assay_Workflow start Start: Use P2Y₁₂-Expressing Cells pre_incubation Pre-incubate with PDE Inhibitor (IBMX) start->pre_incubation stimulation Stimulation: 1. This compound (Test Agonist) 2. Forskolin (AC Activator) pre_incubation->stimulation incubation Incubate (e.g., 15 min, 37°C) stimulation->incubation lysis Terminate and Lyse Cells incubation->lysis detection Quantify Intracellular [cAMP] (e.g., ELISA) lysis->detection analysis Data Analysis: - Calculate % Inhibition - Determine EC₅₀ detection->analysis end End: Potency (EC₅₀) Value analysis->end

Caption: Workflow for an adenylyl cyclase inhibition assay.

Conclusion

This compound is a valuable pharmacological agent, but its utility is defined by its specific selectivity profile. It is a potent agonist at the Gq-coupled P2Y₁ receptor and also activates the P2Y₁₁ receptor. However, its activity at Gi-coupled P2Y receptors, such as P2Y₁₂, is minimal and often attributable to its more potent diphosphate analog, 2-MeS-ADP. A significant consideration for researchers is the potent activation of several P2X receptor subtypes (P2X₁, P2X₂, P2X₃) by this compound, which complicates its use in systems where these ion channels are co-expressed with P2Y receptors.[12][13]

For professionals in drug development and research, a thorough understanding of this selectivity, combined with the rigorous application of the described experimental protocols, is essential for the accurate characterization of P2Y receptor function and the discovery of novel, more selective therapeutic agents.

References

The Physiological Effects of 2-MeS-ATP Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine triphosphate (ATP) that has been instrumental in elucidating the physiological roles of purinergic signaling. As a selective agonist for several P2Y receptor subtypes, this compound has been widely used to investigate a myriad of cellular processes, including intracellular calcium mobilization, platelet aggregation, neurotransmission, and inflammatory responses. This technical guide provides a comprehensive overview of the physiological effects of this compound administration, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to study these effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of purinergic signaling and related therapeutic areas.

Core Physiological Effects of this compound

This compound primarily exerts its effects through the activation of metabotropic P2Y receptors, a family of G protein-coupled receptors (GPCRs). Its administration triggers a cascade of intracellular events that vary depending on the specific P2Y receptor subtype expressed in the target cell or tissue.

P2Y Receptor Activation and Selectivity

This compound is a potent agonist at several P2Y receptor subtypes, most notably P2Y1, P2Y12, and P2Y13 receptors, which are all activated by ADP.[1] While it is often used to study these ADP-sensitive receptors, it's important to note that this compound can also activate certain P2X receptors, which are ligand-gated ion channels.[2] The selectivity and potency of this compound are crucial considerations in experimental design and data interpretation.

Intracellular Calcium Mobilization

A hallmark of this compound action, particularly through the Gq-coupled P2Y1 receptor, is the mobilization of intracellular calcium ([Ca²⁺]i). Upon receptor activation, the associated Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This rapid and transient increase in [Ca²⁺]i is a key signaling event that triggers a wide range of cellular responses.

Platelet Aggregation

In the context of hemostasis, this compound is a potent inducer of platelet aggregation. This effect is primarily mediated by its action on P2Y1 and P2Y12 receptors on the platelet surface. Activation of the P2Y1 receptor initiates platelet shape change and weak, reversible aggregation, while concomitant activation of the Gi-coupled P2Y12 receptor is required for a full and sustained aggregation response.[3] The P2Y12 receptor-mediated inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels potentiates the aggregation process.

Neuronal Effects

In the nervous system, this compound has been shown to modulate neuronal activity. For instance, in dopamine neurons of the substantia nigra pars compacta, this compound increases firing activity, an effect associated with a rise in cytosolic Ca²⁺ concentration. These effects are often mediated by P2X receptors. The specific neuronal response to this compound can be either excitatory or inhibitory, depending on the brain region and the specific purinergic receptor subtypes expressed.

Inflammatory and Immune Responses

Emerging evidence suggests a role for purinergic signaling, including the actions of this compound, in inflammation and immunity. Extracellular ATP and its analogs can act as danger signals released from stressed or damaged cells, triggering inflammatory cascades. P2Y receptors are expressed on various immune cells, and their activation can modulate the release of cytokines and chemokines, thereby influencing the inflammatory microenvironment.

Quantitative Pharmacological Data

The following table summarizes the reported potency (EC50) and binding affinity (Ki) values of this compound for various P2Y receptor subtypes. These values are essential for understanding the receptor selectivity of this compound and for designing experiments with appropriate agonist concentrations.

Receptor SubtypeAgonistPotency (EC50)Binding Affinity (Ki)Reference
P2Y12-MeS-ADP8.50 ± 0.26 (pEC50)-[3]
P2Y122-MeS-ADP8.02 ± 0.20 (pEC50)-[3]
P2Y13This compound0.45 µM-[1]
P2X1This compound54 nM-[2]
P2X3This compound350 nM-[2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data for 2-MeS-ADP is included for comparison at relevant receptors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the physiological effects of this compound.

Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

    • Prepare the loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.[4][5]

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[6]

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of the inverted microscope.

    • Continuously perfuse the cells with HBSS at a constant flow rate (e.g., 1-2 mL/min).

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

    • Stimulate the cells by switching the perfusion solution to one containing the desired concentration of this compound.

    • Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in response to this compound using a light transmission aggregometer.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[7]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.[7]

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[8]

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (e.g., 900-1200 rpm).[9]

    • Establish a stable baseline reading.

    • Add a small volume (e.g., 50 µL) of the this compound solution to the cuvette to achieve the desired final concentration.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.

  • Data Analysis:

    • The percentage of maximal aggregation is determined from the change in light transmission over time.

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for recording ion channel activity in neurons in response to this compound using the whole-cell patch-clamp technique.

Materials:

  • Acutely dissociated neurons or cultured neurons on coverslips

  • Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., Artificial Cerebrospinal Fluid - aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[10]

  • Intracellular (pipette) solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH and osmolarity adjusted to ~290 mOsm.[11]

  • This compound stock solution

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the coverslip with neurons in the recording chamber on the microscope stage and perfuse with aCSF.

  • Seal Formation:

    • Approach a neuron with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

  • Recording:

    • In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV).

    • Record baseline current.

    • Apply this compound to the bath via the perfusion system.

    • Record the changes in membrane current induced by this compound.

  • Data Analysis:

    • Analyze the recorded currents to determine the amplitude, kinetics, and current-voltage relationship of the this compound-induced response.

Signaling Pathways and Visualizations

The administration of this compound initiates complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

P2Y1 Receptor-Gq Signaling Pathway

P2Y1_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response Phosphorylates substrates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_cyto Cytosolic Ca²⁺ Ca_store->Ca_cyto Release Ca_cyto->PKC Ca_cyto->Cellular_Response Directly activates

Caption: P2Y1 Receptor-Gq Signaling Pathway activated by this compound.

ERK/MAPK Signaling Pathway Downstream of P2Y Receptor Activation

ERK_MAPK_Signaling P2Y_GPCR P2Y Receptor (e.g., P2Y1) G_Protein G Protein (Gq/Gi) P2Y_GPCR->G_Protein Activates PKC PKC G_Protein->PKC Activates Ras Ras G_Protein->Ras Activates Raf Raf PKC->Raf Activates Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates (Nuclear Translocation) Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: ERK/MAPK Signaling Pathway downstream of P2Y receptor activation.

General Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., this compound affects cell type X) Cell_Model Select Cell Model (Primary cells, cell line) Hypothesis->Cell_Model Assay_Selection Select Assay (Calcium imaging, Aggregometry, etc.) Cell_Model->Assay_Selection Cell_Culture Cell Culture & Preparation Assay_Selection->Cell_Culture Stimulation Stimulation with this compound (Dose-response, time-course) Cell_Culture->Stimulation Data_Acquisition Data Acquisition Stimulation->Data_Acquisition Quantification Quantitative Analysis (EC50, Max response) Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

The Role of 2-MeS-ATP in Neuroinflammation and Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine triphosphate (ATP), act as critical signaling molecules in the central nervous system (CNS), particularly under conditions of injury and stress. Their actions are mediated by a family of purinergic receptors, broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. 2-Methylthioadenosine triphosphate (2-MeS-ATP), a stable and potent analog of ATP, has emerged as an invaluable pharmacological tool for elucidating the roles of specific P2 receptor subtypes in pathophysiology. This technical guide provides an in-depth examination of this compound's function as a modulator of neuroinflammatory and pain pathways. It focuses on its potent agonism at microglial P2Y12 receptors, which drives key neuroinflammatory responses, and at neuronal P2X3 receptors, which are pivotal in nociceptive signaling. This document consolidates quantitative pharmacological data, details key experimental protocols for in vitro and in vivo investigation, and visualizes the core signaling cascades, offering a comprehensive resource for researchers in neuropharmacology and therapeutic development.

Introduction: Purinergic Signaling in the CNS

In the healthy central nervous system, extracellular ATP concentrations are kept in the low nanomolar range. However, following cellular stress, injury, or intense neuronal activity, ATP is released from various cells, including neurons and glia, into the extracellular space.[1][2] This released ATP acts as a damage-associated molecular pattern (DAMP), initiating complex signaling cascades that influence both physiological and pathological processes. The diverse effects of extracellular ATP are mediated by at least seven P2X and eight P2Y receptor subtypes, which exhibit distinct expression patterns and signaling properties.[3]

Microglia, the resident immune cells of the CNS, are primary responders to changes in extracellular nucleotide concentrations.[4][5] They express several P2 receptors, with the P2Y12 receptor being of particular importance.[4][6] The P2Y12 receptor is almost exclusively expressed on microglia in the CNS and is crucial for their surveillance and chemotactic functions.[4] In the context of pain, primary sensory neurons located in the dorsal root ganglia (DRG) express P2X receptors, most notably the P2X3 subtype, which are directly involved in the transduction of noxious stimuli.[7][8][9]

This compound serves as a potent agonist for several of these key receptors, making it an essential tool to probe their functions in neuroinflammation and pain.

Quantitative Data: Receptor Potency of this compound

This compound exhibits potent agonism at several P2X and P2Y receptors, with a particularly high affinity for P2X1, P2X3, and several ADP-sensitive P2Y receptors. Its stability relative to ATP makes it ideal for experimental use. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound at various human and rodent P2 receptor subtypes.

Receptor SubtypeSpecies/SystemAgonistEC50 / pEC50Reference(s)
P2X1 Human/RodentThis compound54 nM[10][11]
P2X3 Human/RodentThis compound350 nM[10][11]
P2X2/3 Human/RodentThis compoundPotent Agonist[11]
P2Y1 Human2-MeS-ADPpEC50 = 7.9[11]
P2Y12 Human2-MeS-ADPpEC50 = 9.4[6]
P2Y13 Human2-MeS-ADP*Potent Agonist[12]
P2X2 RatThis compound>100 µM (low potency)[5]
P2X4 RodentThis compoundLow Potency[3]
P2X7 RodentThis compoundLow Potency[3]

*Note: P2Y1, P2Y12, and P2Y13 receptors are physiologically activated by ADP. This compound can be hydrolyzed to 2-MeS-ADP, which is a potent agonist at these receptors. Many studies use 2-MeS-ADP directly to probe these subtypes.

Role in Neuroinflammation: Microglial P2Y12 Receptor Signaling

Neuroinflammation is a hallmark of many neurological disorders and is significantly driven by the activation of microglia. In their resting state, microglia constantly survey their environment with highly motile processes.[4] Upon detection of ATP/ADP released from damaged cells, microglia rapidly extend their processes towards the injury site, a critical first step in the neuroinflammatory response.[4][13] This directed movement is primarily mediated by the P2Y12 receptor.[4]

P2Y12 Signaling Pathway

Activation of the Gi-coupled P2Y12 receptor by agonists like 2-MeS-ADP (derived from this compound) initiates a downstream signaling cascade that leads to microglial chemotaxis and activation. Key steps include the inhibition of adenylyl cyclase, activation of the GTP-RhoA/ROCK2 pathway, and phosphorylation of p38 MAP kinase (MAPK).[14][15] The upregulation of P2Y12 receptors and subsequent p38 MAPK activation in microglia are considered crucial events in the generation of neuropathic pain.[14]

P2Y12_Signaling cluster_EC Extracellular Space cluster_Membrane Microglial Membrane cluster_IC Intracellular Space ATP_ADP ATP/ADP Release (from damaged neurons/glia) P2Y12 P2Y12 Receptor ATP_ADP->P2Y12 2MeSATP This compound (Experimental Agonist) 2MeSATP->P2Y12 activates Gi Gi Protein P2Y12->Gi RhoA GTP-RhoA / ROCK2 Pathway Gi->RhoA p38 p38 MAPK (Phosphorylation) RhoA->p38 Response Microglial Response: • Chemotaxis & Motility • Morphological Change • Pro-inflammatory Mediator Release p38->Response

P2Y12 receptor signaling cascade in microglia.

Role in Pain: Neuronal P2X3 Receptor Signaling

P2X3 receptors are ATP-gated ion channels predominantly expressed on small and medium-diameter nociceptive neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia.[7][8] Their activation by ATP released from peripheral tissues during injury or inflammation leads to rapid cation influx (primarily Na⁺ and Ca²⁺), depolarization of the neuronal membrane, and the initiation of action potentials that are transmitted to the spinal cord, signaling pain.[9][16]

P2X3 Signaling in Nociception

This compound is a potent agonist of homomeric P2X3 and heteromeric P2X2/3 receptors.[10][11] Activation of these receptors contributes directly to peripheral sensitization, a state of heightened neuronal excitability that underlies pain hypersensitivity (allodynia and hyperalgesia). The influx of calcium through P2X3 channels can also trigger intracellular signaling cascades, including the activation of kinases like ERK, which further contribute to the maintenance of pathological pain states.[17] P2X3 receptors are known to functionally interact with other key pain-related channels, such as the TRPV1 receptor.[8]

P2X3_Signaling cluster_EC Extracellular Space (Sensory Nerve Terminal) cluster_Membrane Nociceptor Membrane cluster_IC Intracellular Space ATP ATP Release (from damaged tissue) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 2MeSATP_agonist This compound (Experimental Agonist) 2MeSATP_agonist->P2X3 activates Cations Cation Influx (Na+, Ca2+) P2X3->Cations opens Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP PainSignal Pain Signal to CNS AP->PainSignal

P2X3 receptor-mediated pain signal transduction.

Key Experimental Protocols

Investigating the effects of this compound requires a combination of in vitro cellular assays and in vivo behavioral models. The following sections provide detailed methodologies for core experiments.

In Vitro: Primary Microglia Culture and Cytokine Release Assay

This protocol allows for the study of this compound's direct effects on microglial activation and inflammatory mediator release.

Methodology:

  • Preparation: Coat T-75 cell culture flasks with 100 µg/mL Poly-L-Lysine.

  • Tissue Harvest: Isolate cortices from P1-P2 neonatal rat or mouse pups in a sterile dissection medium. Remove meninges.

  • Dissociation: Mince the cortical tissue and enzymatically digest using Trypsin and DNase I for 15 minutes at 37°C.

  • Mixed Glial Culture: Stop the digestion, triturate the tissue into a single-cell suspension, and plate the cells into the coated T-75 flasks in DMEM with 10% FBS and 1% Penicillin/Streptomycin. Culture for 7-10 days to allow astrocytes to form a confluent monolayer with microglia growing on top.[18][19]

  • Microglia Isolation: Isolate the microglia from the astrocyte layer by shaking the flasks on an orbital shaker (e.g., 180-200 rpm for 2 hours). Collect the supernatant containing the detached microglia.[19][20]

  • Plating & Stimulation: Centrifuge and resuspend the microglia. Plate them at a density of 5x10⁴ cells/cm² in multi-well plates. Allow cells to adhere. Prime cells with Lipopolysaccharide (LPS, e.g., 100 ng/mL) for 2-4 hours to induce a pro-inflammatory state.

  • Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control. Incubate for a defined period (e.g., 24 hours).

  • Analysis: Collect the culture supernatants. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex).

Microglia_Workflow Start P1-P2 Neonatal Rodent Pups Dissect Cortical Dissection & Dissociation Start->Dissect Culture Mixed Glial Culture (7-10 days) Dissect->Culture Isolate Isolate Microglia (Mechanical Shaking) Culture->Isolate Plate Plate Purified Microglia & Allow Adhesion Isolate->Plate Stimulate Stimulate with LPS (e.g., 100 ng/mL) Plate->Stimulate Treat Treat with this compound or Vehicle Stimulate->Treat Analyze Collect Supernatant & Perform ELISA/Luminex Treat->Analyze End Quantify Cytokine Release Analyze->End

Workflow for microglial cytokine release assay.
In Vivo: Spinal Nerve Ligation (SNL) Model and Von Frey Test

This combination of a surgical model to induce neuropathic pain and a behavioral test to measure its symptoms is a gold standard for preclinical pain research.

Methodology: Spinal Nerve Ligation (SNL) This procedure must be performed under general anesthesia using aseptic surgical techniques and in accordance with institutional animal care guidelines.

  • Anesthesia & Preparation: Anesthetize an adult rat or mouse (e.g., with isoflurane). Shave and sterilize the skin over the lumbar region.

  • Incision: Make a midline incision on the back at the L4-S2 level. Retract the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.[21]

  • Exposure: Carefully remove the L6 transverse process to clearly visualize the L4, L5, and L6 spinal nerves.[21][22]

  • Ligation: Isolate the L5 spinal nerve and tightly ligate it with a silk suture (e.g., 5-0 or 6-0).[21][23] Ensure the ligation is secure. Some protocols also include ligation of the L6 nerve.

  • Closure: Suture the muscle layers and close the skin incision.

  • Recovery: Allow the animal to recover from anesthesia. Monitor for any signs of distress. Neuropathic pain behaviors, such as mechanical allodynia, typically develop over the next 3-7 days.[24]

Methodology: Von Frey Test for Mechanical Allodynia

  • Habituation: Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing. The environment should be quiet.[25][26]

  • Filament Application: Use a set of calibrated von Frey filaments (or an electronic von Frey device). Apply a filament from underneath the mesh floor to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.[26][27]

  • Stimulation: Apply the filament perpendicularly until it just begins to bend, holding for 2-3 seconds. A positive response is a sharp withdrawal, shaking, or licking of the paw.[27]

  • Threshold Determination (Up-Down Method): Start with a mid-range filament. If there is no response, use the next thicker filament. If there is a positive response, use the next thinner filament. Continue this pattern until the 50% withdrawal threshold (the force in grams that elicits a withdrawal response in 50% of applications) can be calculated.[26]

  • Drug Testing: To test the effect of this compound (often administered intrathecally to target the spinal cord) or a potential antagonist, establish a baseline pain threshold, administer the compound, and re-test at various time points post-administration.

Conclusion and Future Directions

This compound is an indispensable pharmacological tool for dissecting the complex roles of purinergic signaling in the nervous system. Its potent and selective agonism at key receptors like microglial P2Y12 and neuronal P2X3 has been instrumental in establishing the causal links between extracellular nucleotide signaling, neuroinflammation, and the generation of chronic pain. The experimental models and pathways detailed in this guide provide a framework for future investigations. Drug development professionals can leverage this understanding to design and screen novel antagonists for P2Y12 and P2X3 receptors, which represent highly promising therapeutic targets for a range of neuroinflammatory conditions and intractable neuropathic pain states. Further research focusing on the interplay between these pathways and the specific downstream mediators they regulate will be critical for translating these fundamental discoveries into effective clinical therapies.

References

Methodological & Application

Application Notes and Protocols for Calcium Imaging Experiments Using 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and relatively stable analog of adenosine triphosphate (ATP) that acts as a selective agonist for several subtypes of P2Y purinergic receptors, particularly the P2Y1 receptor.[1] Its ability to induce robust and reproducible increases in intracellular calcium concentration ([Ca²⁺]i) makes it a valuable tool in calcium imaging experiments. These experiments are crucial for studying a wide range of cellular processes, including neurotransmission, inflammation, and muscle contraction.[2][3][4] This document provides detailed application notes and protocols for the effective use of this compound in calcium imaging studies.

Mechanism of Action

This compound primarily exerts its effects by activating G-protein coupled P2Y receptors on the cell surface.[2] Specifically, it shows high potency for the P2Y1 receptor.[1] Upon binding, it initiates a signaling cascade that involves the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[2] This rapid increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.

Data Presentation

The following tables summarize the quantitative data regarding the potency and efficacy of this compound and related compounds in inducing intracellular calcium responses.

Table 1: Potency of P2Y Receptor Agonists

AgonistReceptor SubtypeCell TypeEC50 ValueReference
This compoundP2Y1Human Astrocytes8 nM[1]
MRS2365P2Y1Recombinant0.40 nM[1]
ATPP2Y1Jurkat CellsKi = 14.3 µM (antagonist)[5]
This compoundP2Y1Jurkat CellsKi = 5.7 µM (antagonist)[5]
ATPEndogenous P2YHEK 293 Cells1.1 - 1.5 µM[6]
ATPEndogenous P2YCHO-K1 Cells58 - 67 nM[6]
ATPP2XWRK-1 Cells30 µM[4]

Table 2: Typical Experimental Concentrations and Conditions

ParameterValueNotesReference(s)
This compound Concentration Range10 nM - 100 µMThe optimal concentration should be determined empirically for each cell type.[7][8]
Fluo-4 AM Loading Concentration1 - 5 µMIncubation time and concentration may need optimization.[9][10][11]
Dye Loading Incubation Time30 - 60 minutesTemperature can be at room temperature or 37°C.[9][12]
Probenecid Concentration (optional)1 - 2.5 mMUsed to prevent dye leakage from cells.[10][12]
Pluronic F-127 Concentration (optional)~0.02%Aids in the dispersion of the AM ester in aqueous media.[10][12]

Experimental Protocols

This section provides a detailed protocol for a typical calcium imaging experiment using this compound with the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents
  • Cells of interest (e.g., primary astrocytes, cultured cell lines)

  • This compound (trisodium salt)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Cell culture medium

  • Microscope slides or multi-well plates suitable for imaging

  • Fluorescence microscope with appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm)

Protocol: Calcium Imaging with this compound and Fluo-4 AM
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluency (typically 70-90%).

    • On the day of the experiment, aspirate the culture medium.

  • Dye Loading:

    • Prepare a fresh Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute a 1 mM stock solution in DMSO into pre-warmed HBSS.

    • To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in HBSS. The final Pluronic F-127 concentration should be around 0.02-0.04%.

    • (Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in the dark.[9][12] The optimal loading time and temperature should be determined for each cell type.

  • Washing:

    • After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.

    • Add fresh, pre-warmed HBSS to the cells for imaging.

  • Baseline Fluorescence Measurement:

    • Place the plate on the fluorescence microscope stage and allow the cells to equilibrate for 5-10 minutes.

    • Acquire baseline fluorescence images for 1-2 minutes before adding this compound. This is crucial for establishing a stable baseline against which the response will be measured.

  • Stimulation with this compound:

    • Prepare a stock solution of this compound in distilled water or buffer.

    • To stimulate the cells, carefully add the this compound solution to the imaging buffer to achieve the desired final concentration (e.g., in the range of 10 nM to 100 µM). Ensure rapid and even mixing.

    • Immediately begin acquiring images to capture the resulting calcium transient. The imaging frequency should be high enough to resolve the kinetics of the calcium response (e.g., one frame every 1-5 seconds).

  • Data Acquisition and Analysis:

    • Continue recording fluorescence for several minutes after the addition of this compound to observe the full calcium response, including the peak and subsequent decay.

    • Analyze the data by selecting regions of interest (ROIs) around individual cells.

    • Quantify the change in fluorescence intensity over time. The data is typically presented as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀), i.e., F/F₀.

    • From the kinetic data, parameters such as the peak amplitude, time to peak, and duration of the calcium transient can be determined.[13][14]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Calcium Release

G This compound Signaling Pathway for Intracellular Calcium Release cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1R P2Y1 Receptor G_protein Gq/11 P2Y1R->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol [Ca²⁺]i Increase Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release TwoMeSATP This compound TwoMeSATP->P2Y1R Binds to

Caption: Signaling cascade initiated by this compound binding to P2Y1 receptors.

Experimental Workflow for Calcium Imaging

G Experimental Workflow for this compound Calcium Imaging A 1. Cell Seeding & Culture B 2. Prepare Fluo-4 AM Loading Solution A->B C 3. Dye Loading (30-60 min) B->C D 4. Wash Cells (2-3 times) C->D E 5. Baseline Fluorescence Recording (1-2 min) D->E F 6. Add this compound E->F G 7. Record Calcium Transients F->G H 8. Data Analysis (ROI selection, F/F₀ calculation) G->H

Caption: Step-by-step workflow for a calcium imaging experiment using this compound.

References

Application Notes and Protocols for 2-MeS-ATP in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) and its analogue, 2-Methylthioadenosine triphosphate (2-MeS-ATP), are critical signaling molecules in platelet function. This compound acts as a potent agonist for P2 purinergic receptors on the platelet surface, initiating a cascade of events that lead to platelet activation and aggregation. These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in platelet aggregation assays, a fundamental tool in hemostasis research and the development of antiplatelet therapeutics.

Mechanism of Action: this compound Signaling in Platelets

This compound primarily exerts its effects through the activation of two G-protein coupled P2Y receptors on platelets: P2Y1 and P2Y12.[1] The synergistic activation of both receptors is essential for a complete and sustained aggregation response.

  • P2Y1 Receptor: Coupled to Gq, its activation by this compound leads to the stimulation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate Protein Kinase C (PKC), respectively. This pathway is primarily responsible for the initial shape change of platelets and the onset of a transient aggregation.

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation and are crucial for stabilizing the platelet aggregate, leading to a sustained and irreversible aggregation.

Simultaneous measurement of ATP release from dense granules during aggregation serves as a valuable indicator of platelet secretion and a more profound state of activation.[2]

Data Presentation: Quantitative Analysis of Purinergic Agonists

The following table summarizes key quantitative parameters for purinergic agonists in platelet aggregation studies. These values are essential for designing experiments and for the interpretation of results. It is important to note that specific quantitative data for this compound-induced platelet aggregation, such as EC50 and maximal aggregation percentages, are not extensively reported in the literature. The data for the closely related analogue, 2-MeS-ADP, is provided for reference.

ParameterAgonistValueReceptor Target(s)Reference
EC50 2-MeS-ADP5 nMP2Y12 (human)BenchChem
pEC50 2-MeS-ADP8.29P2Y1 (human)BenchChem
Typical Aggregation Concentration 2-MeS-ADP10 nM - 100 nMP2Y1 & P2Y12BenchChem
Binding Sites per Platelet [33P]2MeS-ADP647 (median)P2Y Receptors[3]
KD (Binding Affinity) [33P]2MeS-ADP3.8 nM (median)P2Y Receptors[3]

Signaling Pathway of this compound in Platelets

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol This compound This compound P2Y1 P2Y1 This compound->P2Y1 P2Y12 P2Y12 This compound->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 ShapeChange Shape Change Ca2->ShapeChange Aggregation Platelet Aggregation ShapeChange->Aggregation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Aggregation reduces inhibition of

Caption: Signaling cascade of this compound in platelets.

Experimental Workflow for Platelet Aggregation Assay

G Blood Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP Centrifugation for PRP & PPP Blood->PRP_PPP PRP Platelet-Rich Plasma (PRP) PRP_PPP->PRP PPP Platelet-Poor Plasma (PPP) PRP_PPP->PPP Adjust Adjust Platelet Count in PRP PRP->Adjust Equilibrate Equilibrate PRP at 37°C Adjust->Equilibrate Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Equilibrate->Calibrate Add_Agonist Add this compound Equilibrate->Add_Agonist Calibrate->Add_Agonist Record Record Aggregation & ATP Release Add_Agonist->Record Analyze Data Analysis (EC50, Max Aggregation) Record->Analyze

Caption: Workflow for a this compound platelet aggregation assay.

Experimental Protocols

Materials
  • This compound sodium salt

  • Sterile, pyrogen-free water or saline

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[4]

  • 3.2% Sodium Citrate solution

  • Reagents for ATP release measurement (e.g., luciferin-luciferase)

  • Light Transmission Aggregometer (LTA)

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of this compound by dissolving the sodium salt in sterile, pyrogen-free water or saline. Ensure the pH is adjusted to neutral (7.0-7.4) if necessary, as ATP solutions can be acidic.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Aqueous solutions of ATP are generally stable for months when stored at -20°C.

Blood Collection and Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[4]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[4] Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cellular components.[4] Aspirate the supernatant (PPP) and transfer it to a separate tube. PPP will be used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.

Platelet Aggregation Assay Protocol
  • Instrument Warm-up: Turn on the LTA and allow the heating block to reach and stabilize at 37°C.

  • Sample Equilibration: Pre-warm the adjusted PRP and PPP samples to 37°C for at least 5-10 minutes.

  • Aggregometer Calibration:

    • Place a cuvette with a stir bar containing adjusted PRP into the sample well to set the 0% aggregation baseline.

    • Place a cuvette with PPP into the reference well to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.

    • If measuring ATP release, add the luciferin-luciferase reagent to the PRP according to the manufacturer's instructions.

    • Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[4]

    • Add the desired final concentration of this compound to the cuvette to initiate aggregation. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 100 µM).

    • Record the change in light transmission (aggregation) and luminescence (ATP release) for a defined period, typically 5-10 minutes.

Data Analysis and Interpretation

  • Maximal Aggregation (%): Determine the maximum percentage of light transmission achieved for each concentration of this compound.

  • EC50 Calculation: Plot the maximal aggregation percentage against the log of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal aggregation response.

  • Aggregation Kinetics: Analyze the shape of the aggregation curve. This compound, similar to ADP, may induce a biphasic aggregation pattern at certain concentrations, with an initial primary wave followed by a secondary wave of aggregation. The initial decrease in light transmission represents platelet shape change.

  • ATP Release: Quantify the amount of ATP released, which provides a measure of dense granule secretion and a more complete picture of platelet activation.

Troubleshooting

  • Low or No Aggregation:

    • Confirm the activity of the this compound stock solution.

    • Ensure proper PRP preparation and platelet count.

    • Verify that donors have not taken any antiplatelet medications.

  • High Baseline Noise:

    • Ensure proper mixing and temperature equilibration.

    • Check for debris or air bubbles in the cuvettes.

  • Variability Between Donors: Platelet reactivity can vary significantly between individuals. It is recommended to use pooled PRP from multiple donors or to test a sufficient number of individual donors to account for biological variability.

Conclusion

The use of this compound in platelet aggregation assays provides a robust method for investigating P2Y receptor-mediated platelet activation. This stable agonist allows for reproducible and detailed characterization of platelet function, making it an invaluable tool in thrombosis research and the preclinical evaluation of novel antiplatelet agents. Adherence to a standardized protocol is crucial for obtaining reliable and comparable data.

References

Application Notes and Protocols for In Vivo Administration of 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of 2-(Methylthio)adenosine triphosphate (2-MeS-ATP), a potent agonist for P2Y purinergic receptors. The information is intended to guide researchers in designing and executing preclinical studies across various therapeutic areas, including inflammation, pain, and cardiovascular research.

Introduction to this compound

This compound is a stable analog of adenosine triphosphate (ATP) that exhibits high affinity and agonist activity at several subtypes of P2Y receptors, particularly P2Y₁, P2Y₁₂, and P2Y₁₃. Its resistance to rapid hydrolysis by ectonucleotidases compared to ATP makes it a valuable tool for studying the in vivo roles of these receptors in physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for this compound and the related compound ATP in various animal models. This data is compiled from preclinical studies and should be used as a reference for dose-range finding studies.

Table 1: In Vivo Administration and Dosage of this compound

Animal ModelTherapeutic AreaRoute of AdministrationDosage RangeObserved Effects
RatInflammation/PainIntraplantar (i.pl.)10 - 1000 nmolDose-dependent nocifensive behavior (paw lifting)[1][2]

Table 2: In Vivo Administration and Dosage of ATP (for reference)

Animal ModelTherapeutic AreaRoute of AdministrationDosageObserved Effects
MouseCancerIntraperitoneal (i.p.)2 mmol/kg (maximally tolerated dose)Prolonged tumor volume doubling time[3]
MouseCancerIntraperitoneal (i.p.)25 mM solutionReduced growth of hormone-refractory prostate cancer tumors[1][4]
RatCardiovascularIntravenous (i.v.) infusion1, 3, and 10 µmol/kg/minDose-dependent cardiovascular effects[2]
MouseNeuroprotectionNot specifiedNot specifiedReduced olfactory sensory neuron apoptosis[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for in vivo administration and analysis.

2-MeS-ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2Y_Receptor P2Y Receptor (e.g., P2Y1, P2Y12) This compound->P2Y_Receptor Binds to G_Protein G-protein (Gq/11 or Gi/o) P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP_decrease ↓ cAMP AC->cAMP_decrease Leads to Ca_Release Ca2+ Release IP3_DAG->Ca_Release Induces Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects cAMP_decrease->Downstream_Effects

Caption: Signaling pathway of this compound via P2Y receptors.

In_Vivo_Administration_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (Sterile Saline) Injection In Vivo Administration (i.p., i.v., i.pl., etc.) Formulation->Injection Animal_Prep Animal Preparation (Acclimatization, Anesthesia if required) Animal_Prep->Injection Behavioral Behavioral Assessment (e.g., Nociception) Injection->Behavioral Physiological Physiological Monitoring (e.g., Blood Pressure) Injection->Physiological Tissue_Collection Tissue/Blood Collection Behavioral->Tissue_Collection Physiological->Tissue_Collection Analysis Downstream Analysis (e.g., Histology, Biomarkers) Tissue_Collection->Analysis

Caption: General workflow for in vivo this compound studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound and related compounds, based on published literature.

Protocol 1: Intraplantar (i.pl.) Administration of this compound for Nociception Studies in Rats

Objective: To assess the pro-nociceptive effects of this compound in a rodent model of inflammatory pain.

Materials:

  • This compound tetrasodium salt

  • Sterile, pyrogen-free 0.9% saline

  • Male Wistar rats (200-250 g)

  • 100 µL Hamilton syringes with 30-gauge needles

  • Plexiglas observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Allow free access to food and water.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to achieve the desired concentrations (e.g., to deliver 10, 100, or 1000 nmol in a 100 µL injection volume). Prepare fresh on the day of the experiment.

  • Habituation: Place individual rats in the Plexiglas observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.

  • Administration:

    • Gently restrain the rat.

    • Insert the 30-gauge needle into the plantar surface of the hind paw.

    • Slowly inject 100 µL of the this compound solution or vehicle (saline).

  • Behavioral Observation:

    • Immediately after injection, return the rat to the observation chamber.

    • Record the total time the animal spends lifting the injected paw over a defined period (e.g., 6 minutes)[1]. This is a measure of nocifensive behavior.

Protocol 2: Intraperitoneal (i.p.) Administration of ATP for Tumor Growth Studies in Mice

Objective: To evaluate the effect of systemic ATP administration on the growth of xenograft tumors in an immunodeficient mouse model. This protocol for ATP can serve as a reference for designing studies with this compound.

Materials:

  • ATP disodium salt

  • Sterile, pyrogen-free 0.9% saline

  • Nude (athymic) mice

  • Tumor cells (e.g., human prostate cancer cell line DU145 or PC-3)[1][4]

  • Matrigel (optional)

  • 1 mL syringes with 25-27 gauge needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend in sterile saline or a mixture of saline and Matrigel.

    • Subcutaneously inject the tumor cell suspension into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size.

  • Drug Preparation: Dissolve ATP in sterile 0.9% saline to the desired concentration (e.g., 25 mM)[1][4]. A maximally tolerated dose of 2 mmol/kg has also been reported[3].

  • Administration:

    • Administer the ATP solution or vehicle (saline) via intraperitoneal injection daily.

    • The injection volume should be appropriate for the mouse's weight (typically up to 10 ml/kg)[6].

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 3: Intravenous (i.v.) Infusion of Adenosine Analogs for Cardiovascular Studies in Rats

Objective: To assess the cardiovascular effects of systemic administration of purinergic receptor agonists. This protocol for adenosine and its analogs can be adapted for this compound.

Materials:

  • This compound tetrasodium salt

  • Sterile, pyrogen-free 0.9% saline

  • Male Sprague-Dawley rats

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Polyethylene tubing (e.g., PE-50)

  • Infusion pump

  • Blood pressure transducer and recording system

  • Flowmeter for blood flow measurement (optional)

Procedure:

  • Animal Preparation and Catheterization:

    • Anesthetize the rat.

    • Surgically expose and cannulate the jugular vein for drug infusion and the carotid artery for blood pressure measurement.

    • Allow for a stabilization period after surgery.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to achieve the desired concentrations for infusion.

  • Administration:

    • Initiate a continuous intravenous infusion of the this compound solution using an infusion pump.

    • Administer at various dose rates (e.g., 1, 3, and 10 µmol/kg/minute) to establish a dose-response relationship[2].

  • Cardiovascular Monitoring:

    • Continuously record mean arterial blood pressure and heart rate throughout the infusion period.

    • If applicable, measure regional blood flow (e.g., renal, mesenteric) using a flowmeter.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline at each infusion rate.

Important Considerations

  • Solubility and Stability: this compound is generally soluble in aqueous solutions. It is recommended to prepare fresh solutions for each experiment and protect them from light.

  • Dose-Range Finding: The dosages provided in the tables are starting points. It is crucial to perform dose-range finding studies to determine the optimal and non-toxic dose for your specific animal model and experimental conditions.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Anesthesia and analgesia should be used where appropriate to minimize pain and distress.

  • Pharmacokinetics: The pharmacokinetic profile of this compound may vary depending on the route of administration and the animal species. Consider conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound in your model.

  • Receptor Specificity: While this compound is a potent P2Y agonist, it may also have effects on other purinergic receptors at higher concentrations. The use of selective antagonists can help to elucidate the specific receptor subtypes involved in the observed effects.

References

Application Notes and Protocols for Patch-Clamp Recording of 2-MeS-ATP Activated Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine 5'-triphosphate (ATP), and their synthetic analogs play a crucial role in purinergic signaling, a ubiquitous cell-to-cell communication system. 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) is a potent agonist for several P2 purinergic receptors, which are broadly classified into two families: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors). The activation of these receptors by this compound elicits distinct ionic currents that can be meticulously studied using the whole-cell patch-clamp technique.[1][2][3][4] This powerful electrophysiological method allows for the direct measurement of ion channel activity and provides invaluable insights into the pharmacological and biophysical properties of purinergic receptors.[5][6][7] These studies are fundamental for understanding the physiological and pathological roles of purinergic signaling and for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and protocols for the successful recording and analysis of this compound activated currents using the whole-cell patch-clamp technique.

Signaling Pathways of this compound

This compound is known to activate both P2X and P2Y receptor subtypes. The activation of these receptors initiates distinct downstream signaling cascades, leading to measurable ionic currents.

  • P2X Receptor Activation: P2X receptors are non-selective cation channels.[4] Upon binding of this compound, these channels open, leading to an influx of cations such as Na⁺ and Ca²⁺, which results in a fast, transient inward current and membrane depolarization.[8][9] Some P2X receptors, like P2X7, can also lead to the formation of a larger pore with sustained activation.[10]

  • P2Y Receptor Activation: P2Y receptors are G protein-coupled receptors. The activation of certain P2Y subtypes by this compound can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[8][11] This elevation in intracellular Ca²⁺ can, in turn, activate Ca²⁺-activated channels, such as Ca²⁺-activated chloride channels (ICl,Ca), leading to a secondary, often oscillatory, inward or outward current depending on the chloride equilibrium potential.[8][9]

This compound Signaling Pathways cluster_0 Cell Membrane cluster_1 P2X Receptor cluster_2 P2Y Receptor cluster_3 Intracellular Space This compound This compound P2X P2X Channel This compound->P2X binds P2Y P2Y Receptor This compound->P2Y binds Cation_Influx Na+, Ca2+ Influx P2X->Cation_Influx activates Gq Gq protein P2Y->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Depolarization Fast Inward Current & Membrane Depolarization Cation_Influx->Depolarization Ca_Release Ca2+ Release ER->Ca_Release Ca_Channels Ca2+-activated Channels (e.g., ICl,Ca) Ca_Release->Ca_Channels activates Secondary_Current Secondary Current Ca_Channels->Secondary_Current

Caption: Signaling pathways activated by this compound.

Data Presentation: Quantitative Analysis of this compound Activated Currents

The following tables summarize quantitative data from patch-clamp studies on this compound activated currents in various cell types.

Table 1: Agonist Potency and Efficacy

Cell TypeReceptor(s) ImplicatedAgonist Potency Order for Fast Inward CurrentReference
Rat Pulmonary Arterial MyocytesP2XThis compound > ATP > α,β-meATP >> ADP > UTP = adenosine[8][9]
Rat MicrogliaP2X, P2X7Bz-ATP >> ATP = this compound > α,β-meATP >= ADP[10][12]

Table 2: Characteristics of this compound Evoked Currents

Cell TypeCurrent TypeKey CharacteristicsReference
Rat Pulmonary Arterial MyocytesFast, transient inward cation currentDecays in the continued presence of the agonist. Cross-desensitization observed with ATP and α,β-meATP.[8][9]
Rat Pulmonary Arterial MyocytesCa²⁺-activated Cl⁻ current (ICl,Ca)Oscillatory, dependent on Ca²⁺ release from intracellular stores. This compound is a relatively weak agonist for this current compared to ATP and UTP.[8][9]
Rat MicrogliaInward currentInward current induced by 100 µM this compound shows significant desensitization.[10]
Rat Ventricular MyocytesTransient inward current (IATP)Evoked at a holding potential of -70 mV. The time course can be fitted by a single exponential with a brief time constant (e.g., ~165 ms for ATP/2-MeS-ATP).[13]

Experimental Protocols

A detailed methodology for whole-cell patch-clamp recording of this compound activated currents is provided below. This protocol is a general guideline and may require optimization based on the specific cell type and experimental goals.

Cell Preparation
  • Cultured Cells (e.g., HEK293, primary neurons, microglia): Plate cells on glass coverslips at an appropriate density to achieve 50-70% confluency on the day of recording.[1][10]

  • Acutely Dissociated Cells (e.g., smooth muscle cells, ventricular myocytes): Isolate cells from fresh tissue using enzymatic digestion and mechanical dissociation. The specific enzymes and incubation times will vary depending on the tissue type.[8][9]

Solutions

The composition of the extracellular and intracellular solutions is critical for successful patch-clamp recordings.[14]

Table 3: Example Patch-Clamp Solutions

Solution TypeComponentConcentration (mM)PurposeReference(s)
Extracellular (aCSF) NaCl126Main sodium salt for osmolarity and Na⁺ ions.[15][16]
KCl3Provides K⁺ ions.[15][16]
MgSO₄ or MgCl₂2Divalent cation, can affect channel gating.[15][16]
CaCl₂2Divalent cation, essential for many cellular processes and channel function.[15][16]
NaH₂PO₄1.25Phosphate buffer component.[15][16]
NaHCO₃26.4Bicarbonate buffer, requires continuous bubbling with 95% O₂ / 5% CO₂.[15][16]
Glucose10Energy source for cells.[15][16]
HEPES10Alternative buffer to bicarbonate, does not require CO₂ bubbling. pH adjusted to 7.3-7.4 with NaOH.[15][17]
Intracellular (Pipette) K-Gluconate115-130Main potassium salt to mimic intracellular K⁺ concentration. Gluconate is a large anion that does not readily pass through Cl⁻ channels.[15][16][17]
NaCl4-10Provides Na⁺ and Cl⁻ ions.[15][16][17]
EGTA or BAPTA0.5-10Calcium chelator to buffer intracellular Ca²⁺.[17][18]
HEPES10Intracellular pH buffer, adjusted to 7.2-7.3 with KOH.[17]
Mg-ATP2-4Energy source for cellular processes.[15][16][18]
Na-GTP0.3Essential for G protein-coupled receptor signaling.[15][16][18]

Preparation Notes:

  • Prepare stock solutions and store them at 4°C or -20°C.

  • On the day of the experiment, prepare the final working solutions and filter them through a 0.2 µm syringe filter.

  • Adjust the pH and osmolarity of the solutions. The intracellular solution should typically have a slightly lower osmolarity (by ~10 mOsm) than the extracellular solution to facilitate seal formation.[14]

  • Keep the intracellular solution on ice to preserve ATP and GTP.[14]

Recording Procedure

The following steps outline the whole-cell patch-clamp recording process.[7][15][16][19]

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with intracellular solution is typically between 3-7 MΩ.

  • Cell Visualization: Place the coverslip with cells in a recording chamber on the stage of an upright or inverted microscope equipped with differential interference contrast (DIC) optics.

  • Pipette Positioning: Fill a pipette with filtered intracellular solution and mount it on the headstage of the patch-clamp amplifier. Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

  • Gigaohm Seal Formation: Under visual control, approach a healthy-looking cell with the pipette tip. Once the pipette touches the cell membrane, release the positive pressure. A high-resistance seal (≥ 1 GΩ) should form, which can be monitored by applying a small voltage step and observing the current response. Gentle suction can be applied if necessary.

  • Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a membrane potential of -60 mV or -70 mV.

    • Apply this compound and other compounds using a perfusion system. A fast perfusion system is recommended for studying the kinetics of fast-acting agonists.

    • Record the resulting currents using data acquisition software.

Data Analysis
  • Current Amplitude and Density: Measure the peak amplitude of the this compound-evoked current. Normalize the current to the cell capacitance (pA/pF) to obtain the current density, which accounts for variations in cell size.

  • Kinetics: Analyze the activation and desensitization kinetics of the current by fitting the rising and decaying phases with exponential functions.

  • Dose-Response Curves: Apply a range of this compound concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).

  • Pharmacology: Use specific P2X and P2Y receptor antagonists (e.g., suramin, PPADS) to identify the receptor subtypes involved.[9][12]

Experimental Workflow

The following diagram illustrates the typical workflow for a patch-clamp experiment to record this compound activated currents.

Patch-Clamp Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Preparation (Culture or Dissociation) setup Setup Microscope & Perfusion System prep_cells->setup prep_solutions Solution Preparation (Extracellular & Intracellular) prep_solutions->setup pull_pipettes Pipette Pulling & Polishing (3-7 MΩ) pull_pipettes->setup position_pipette Position Pipette & Apply Positive Pressure setup->position_pipette seal Form Gigaohm Seal (>1 GΩ) position_pipette->seal rupture Rupture Membrane (Whole-Cell Configuration) seal->rupture record Voltage-Clamp Recording (Hold at -60/-70 mV) rupture->record apply_agonist Apply this compound & Record Current record->apply_agonist analyze Analyze Current Properties (Amplitude, Kinetics) apply_agonist->analyze dose_response Generate Dose-Response Curve analyze->dose_response pharma Apply Antagonists analyze->pharma interpret Interpret Results & Conclude dose_response->interpret pharma->interpret

Caption: Experimental workflow for patch-clamp recording.

References

Application Notes: Studying Microglia Activation with 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) to study the activation of microglia. This compound is a potent and stable analog of adenosine diphosphate (ADP) and a selective agonist for the P2Y12 purinergic receptor, which is prominently expressed on microglia and plays a crucial role in their response to central nervous system (CNS) injury and inflammation.

Introduction to Microglia and Purinergic Signaling

Microglia are the resident immune cells of the CNS, responsible for maintaining brain homeostasis, surveying the microenvironment, and responding to pathogens or injury.[1] In a resting state, microglia exhibit a ramified morphology with motile processes that constantly scan their surroundings.[2] Upon detecting danger signals, such as extracellular nucleotides like ATP and ADP released from damaged cells, microglia become activated. This activation involves a transformation into an amoeboid morphology, migration towards the site of injury (chemotaxis), phagocytosis of cellular debris, and the release of various signaling molecules, including cytokines and chemokines.[3][4]

Purinergic signaling, mediated by extracellular nucleotides and their receptors (P2X and P2Y receptors), is a primary mechanism for initiating and modulating microglial responses. This compound specifically activates the G-protein coupled P2Y12 receptor, making it an invaluable tool for dissecting the specific roles of this receptor in microglial function.[5][6]

This compound Signaling Pathway in Microglia

Activation of the P2Y12 receptor on microglia by this compound initiates a signaling cascade that is central to chemotaxis and cellular activation. The P2Y12 receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5][7] This p38 MAPK activation is a critical downstream event that has been implicated in the generation of neuropathic pain and the coordination of the microglial migratory response.[5][7] The P2Y12 receptor is essential for the directed movement of microglial processes toward sources of ATP/ADP, a key early step in the response to local CNS injury.[6][8]

G cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gai Gαi P2Y12->Gai Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Two_MeS_ATP This compound Two_MeS_ATP->P2Y12 Binds Gai->AC Inhibits p38 p38 MAPK Activation Gai->p38 Activates Response Microglial Chemotaxis & Process Extension p38->Response

Figure 1. this compound signaling pathway in microglia via the P2Y12 receptor.

Key Applications and Experimental Data

This compound is utilized in a variety of in vitro assays to probe microglia activation. The most common applications include studying chemotaxis, calcium signaling, and cytokine release.

General Experimental Workflow

The study of microglia activation typically follows a standardized workflow, beginning with the isolation and culture of microglia, followed by stimulation and subsequent functional analysis.

G cluster_assays Functional Assays A Microglia Isolation & Culture (Primary cells or cell lines) B Stimulation with this compound (Dose-response / Time-course) A->B C Functional Assays B->C Migration Migration Assay Calcium Calcium Imaging Cytokine Cytokine Release Assay D Data Acquisition E Analysis & Interpretation D->E Migration->D Calcium->D Cytokine->D

Figure 2. General workflow for studying this compound-mediated microglia activation.

Data Summary Tables

The following tables summarize quantitative data from studies using this compound to activate microglia.

Table 1: Effect of this compound on Microglia Migration

Assay TypeCell TypeThis compound ConcentrationObserved EffectReference
Transwell AssayIL-4 Treated Primary Microglia300 µM~3.2-fold increase in invasion vs. control[9]
Transwell AssayUnstimulated Primary Microglia300 µM~2.6-fold increase in invasion vs. control[9]
Boyden ChamberPrimary Mouse Microglia300 µMPotent stimulation of migration[10]

Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i)

Assay TypeCell TypeThis compound ConcentrationObserved EffectReference
Fluorescence ImagingRat Microglia100 µMInduced inward current and Ca²⁺ build-up[11]
Two-Photon ImagingBV-2 Microglia50 µMSmaller peak Ca²⁺ response vs. 1mM ATP[12]

Table 3: Effect of this compound on Cytokine Release

Assay TypeCell TypeThis compound ConcentrationConditionObserved EffectReference
ELISARat Spinal Cord Microglia10 µMLPS-activated cellsInhibited release of TNF-α, IL-1β, IL-6[13]
ELISAN9 Microglial Cells10 mMLPS-stimulated, ATP-primedInduced IL-1β release[14]

Experimental Protocols

Protocol 1: Microglia Migration (Chemotaxis) Assay using Transwell Inserts

This protocol details a method to quantify the chemotactic response of microglia to this compound using Transwell™ inserts (also known as Boyden chambers).[9]

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • Standard culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Transwell™ inserts (8 µm pore size)

  • 24-well plates

  • This compound stock solution (e.g., 10 mM in sterile water)

  • 4% Paraformaldehyde (PFA)

  • 0.3% Crystal Violet solution

  • Cotton swabs (Q-tips)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture microglia to ~80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight. On the day of the assay, harvest cells using a gentle cell scraper or enzyme-free dissociation buffer, centrifuge, and resuspend in serum-free medium to a concentration of 3 x 10⁵ cells/mL.

  • Assay Setup: Add 600 µL of serum-free medium to the lower wells of a 24-well plate. To the treatment wells, add this compound to a final concentration of 300 µM. Add only medium to the control wells.

  • Cell Seeding: Carefully place the Transwell™ inserts into each well. Add 100 µL of the cell suspension (30,000 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. Incubation time should be optimized for the specific cell type.

  • Fixation and Staining:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the underside of the membrane by immersing the insert in 4% PFA for 10 minutes.

    • Rinse the inserts with PBS.

    • Stain the cells by immersing the inserts in 0.3% crystal violet for 1-5 minutes.

    • Rinse the inserts again with PBS to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry completely.

    • Using a light microscope, count the number of stained, migrated cells on the underside of the membrane. Count at least 5 random fields of view per insert at 10x or 20x magnification.

    • Calculate the average number of migrated cells per field for each condition. Data can be presented as a migration index (fold change over control).

G A Prepare cell suspension in serum-free medium D Add cell suspension to upper chamber A->D B Add chemoattractant (this compound) to lower chamber C Place Transwell insert in well B->C C->D E Incubate (4-24h, 37°C) D->E F Remove non-migrated cells from top of insert E->F G Fix and stain migrated cells on bottom of insert F->G H Count cells under microscope G->H

Figure 3. Workflow for a Transwell migration assay.

Protocol 2: Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in microglia in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Microglia cultured on glass-bottom dishes or coverslips

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities (e.g., confocal or two-photon) and appropriate filter sets.[15]

Procedure:

  • Indicator Loading:

    • Prepare a loading solution by diluting Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with fresh HBSS to remove excess dye.

    • Add fresh HBSS to the dish and allow the cells to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging Setup:

    • Place the dish on the microscope stage.

    • Select an appropriate field of view containing healthy, well-loaded microglia.

    • Set the imaging parameters (e.g., laser power, gain, scan speed) to obtain a stable baseline fluorescence signal while minimizing phototoxicity. For Fluo-4, excitation is ~494 nm and emission is ~516 nm.

  • Data Acquisition:

    • Begin recording a time-lapse series, acquiring images every 1-5 seconds.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Carefully add this compound to the dish to achieve the desired final concentration (e.g., 10-100 µM) without disturbing the cells. This can be done by gently pipetting a concentrated solution into the buffer.

    • Continue recording for several minutes to capture the full calcium response (peak and return to baseline).

  • Data Analysis:

    • Define regions of interest (ROIs) around individual microglial cell bodies.

    • For each ROI, measure the mean fluorescence intensity (F) for each frame of the time-lapse.

    • Calculate the baseline fluorescence (F₀) by averaging the intensity of the frames recorded before the addition of this compound.

    • Normalize the fluorescence signal as the change in fluorescence over baseline (ΔF/F₀ = (F - F₀) / F₀).

    • Plot the ΔF/F₀ over time for each cell to visualize the calcium transient. Quantitative data such as peak amplitude and area under the curve can be extracted.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-6) release from microglia following stimulation with this compound, often in the context of co-stimulation with an inflammatory agent like Lipopolysaccharide (LPS).[13]

Materials:

  • Microglia cultured in 24- or 48-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Cell culture medium

  • Commercially available ELISA kits for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate microglia at an appropriate density (e.g., 5 x 10⁴ cells/well in a 48-well plate) and allow them to adhere overnight.

  • Cell Stimulation:

    • This assay often measures the modulatory effect of P2Y12 activation on an existing inflammatory response.

    • Priming (Optional but common): First, prime the cells with a pro-inflammatory stimulus. For example, treat the cells with LPS (e.g., 100 ng/mL) for 2-4 hours.

    • This compound Treatment: Following the priming step (or directly, if studying the direct effect), add this compound to the desired final concentration (e.g., 10 µM). Include appropriate controls (medium only, LPS only).

  • Supernatant Collection: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C. The incubation time depends on the cytokine being measured.

  • Sample Preparation: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Collection: Carefully collect the culture supernatants without disturbing the cell monolayer. Samples can be stored at -80°C until analysis.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves:

      • Adding standards and samples to a pre-coated antibody plate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokine (in pg/mL or ng/mL) in each sample by interpolating from the standard curve.

    • Compare the cytokine concentrations between different treatment groups.

References

Application of 2-MeS-ATP in Smooth Muscle Contraction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and relatively stable analog of adenosine triphosphate (ATP) that is widely utilized in the study of purinergic signaling in smooth muscle. As a selective agonist for P2Y receptors, particularly the P2Y1 subtype, this compound serves as a critical tool for elucidating the mechanisms of smooth muscle contraction and relaxation. Its application spans various smooth muscle tissues, including vascular, bladder, and gastrointestinal preparations.

These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its mechanism of action, quantitative data on its potency and efficacy, and detailed experimental protocols.

Mechanism of Action

This compound primarily exerts its effects by activating P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). In many smooth muscle types, the P2Y1 receptor is coupled to the Gq/11 protein. Activation of this pathway initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction.

The key steps in the signaling pathway are:

  • Receptor Activation: this compound binds to and activates the P2Y1 receptor on the smooth muscle cell membrane.

  • G Protein Activation: The activated P2Y1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Contraction: The elevated [Ca2+]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. PKC can also contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins.

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase Cβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Modulates Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol ↑ [Ca2+]i Ca_store->Ca_cytosol Release Ca_cytosol->PKC Ca_cytosol->Contraction Initiates

Caption: this compound signaling cascade in smooth muscle.

Quantitative Data

The potency and efficacy of purinergic agonists can vary depending on the smooth muscle tissue, species, and experimental conditions. While specific data for this compound-induced contraction is not always readily available in the literature, data for the closely related and potent P2Y1 agonist, 2-MeS-ADP, provides valuable insights.

AgonistTissueSpeciesPotency (pEC50)Efficacy (Emax) (% of K+ contraction)Reference
2-MeS-ADPInternal Mammary ArteryHuman5.6 ± 0.615 ± 6[1][2]
2-MeS-ADPInternal Mammary Artery BranchesHuman6.8 ± 0.121 ± 1[1][2]
2-MeS-ADPSmall VeinsHuman6.6 ± 0.448 ± 9[1][2]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Experimental Protocols

Protocol 1: Isometric Contraction Measurement in Isolated Smooth Muscle Strips (Organ Bath)

This protocol describes the measurement of isometric contraction of smooth muscle strips in response to this compound using an organ bath system.

Materials:

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in deionized water and store in aliquots at -20°C.

  • Isolated Smooth Muscle Tissue: e.g., rat aorta, guinea pig ileum, or pig bladder.

  • Organ Bath System: Equipped with tissue holders, force-displacement transducers, and a data acquisition system.

  • Standard Contractile Agonist: e.g., Phenylephrine or KCl for viability testing.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS.

    • Clean the tissue of excess connective and adipose tissue.

    • Prepare smooth muscle strips or rings of appropriate dimensions (e.g., 2-4 mm wide for aortic rings).

  • Mounting the Tissue:

    • Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, this needs to be optimized for each tissue type).

    • During equilibration, wash the tissues with fresh PSS every 15-20 minutes.

    • After equilibration, perform a viability test by challenging the tissue with a standard contractile agonist (e.g., 60 mM KCl or a submaximal concentration of phenylephrine). Tissues that do not respond adequately should be discarded.

    • Wash the tissues several times with PSS to return to baseline tension.

  • Cumulative Concentration-Response Curve for this compound:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM to 100 µM).

    • Allow the contractile response to reach a plateau at each concentration before adding the next.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Measure the peak tension at each this compound concentration.

    • Express the contractile response as a percentage of the maximal contraction induced by the standard agonist (e.g., KCl).

    • Plot the concentration-response curve and determine the pEC50 and Emax values.

Experimental Workflow for Organ Bath Study

organ_bath_workflow A Tissue Dissection and Preparation B Mount Tissue in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., KCl) C->D E Washout D->E F Cumulative Addition of this compound E->F G Record Contraction F->G H Data Analysis (pEC50, Emax) G->H

Caption: Workflow for isometric contraction measurement.

Protocol 2: Isolation of Single Smooth Muscle Cells for Contraction Assays

This protocol describes the enzymatic dissociation of smooth muscle tissue to obtain single cells for studying contractile responses.

Materials:

  • Digestion Solution:

    • Solution 1 (Low Ca2+): PSS with reduced CaCl2 (e.g., 25 µM).

    • Solution 2 (Enzyme Mix): Low Ca2+ solution containing collagenase (e.g., Type II, 1-2 mg/mL), papain (e.g., 0.5-1 mg/mL), and bovine serum albumin (BSA, 1 mg/mL).

  • Stopping Solution: Low Ca2+ solution with a higher concentration of BSA (e.g., 2 mg/mL).

  • Storage Solution: PSS with normal CaCl2.

Procedure:

  • Tissue Preparation:

    • Dissect the smooth muscle tissue as described in Protocol 1 and place it in ice-cold low Ca2+ solution.

    • Mince the tissue into small pieces (approximately 1 mm³).

  • Enzymatic Digestion:

    • Transfer the minced tissue to the enzyme mix (Solution 2) and incubate at 37°C for a predetermined time (e.g., 30-60 minutes, requires optimization for each tissue type) with gentle agitation.

  • Cell Dispersion:

    • After incubation, transfer the tissue fragments to the stopping solution.

    • Gently triturate the tissue with a wide-bore pipette to release single smooth muscle cells.

  • Cell Collection and Storage:

    • Allow the larger undigested tissue pieces to settle, and collect the supernatant containing the dispersed cells.

    • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5 minutes.

    • Resuspend the cell pellet in the storage solution.

  • Contraction Assay:

    • Plate the isolated cells on a glass-bottom dish.

    • After a brief period for cell attachment, perfuse with a solution containing this compound.

    • Monitor cell shortening using a microscope equipped with a camera and image analysis software.

Workflow for Smooth Muscle Cell Isolation

cell_isolation_workflow A Tissue Dissection in Low Ca2+ Solution B Mince Tissue A->B C Enzymatic Digestion (Collagenase/Papain) B->C D Stop Digestion & Triturate C->D E Collect Cell Suspension D->E F Centrifuge and Resuspend E->F G Isolated Smooth Muscle Cells F->G

References

Application Notes and Protocols for the Experimental Use of 2-MeS-ATP in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and relatively stable analog of adenosine triphosphate (ATP) that acts as an agonist for several P2Y purinergic receptors, with a particularly high affinity for the P2Y1 receptor subtype. In the context of neurodegenerative diseases, the purinergic signaling system, especially the P2Y1 receptor, has emerged as a critical modulator of neuroinflammation, glial cell activity, and neuronal function.[1][2]

The P2Y1 receptor is widely distributed throughout the central nervous system (CNS) on various cell types, including neurons, astrocytes, and microglia.[3] Its activation is linked to intracellular calcium mobilization, which in turn can trigger a cascade of downstream events.[1] Research in models of Alzheimer's disease (AD) suggests that P2Y1 receptor signaling in astrocytes plays a complex role. Overactivation can lead to excessive glutamate release and neuroinflammation, contributing to neuronal damage.[1][3] Conversely, some studies suggest that P2Y1 receptor activation can also have neuroprotective effects, for instance by diminishing the production of inflammatory molecules like TNF-α.[1]

These application notes provide an overview of the experimental use of this compound as a pharmacological tool to investigate the role of P2Y1 receptor signaling in neurodegenerative disease models. The protocols outlined below are intended for researchers, scientists, and drug development professionals exploring purinergic signaling as a therapeutic target.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the use of this compound in relevant cellular models. This data is crucial for dose-selection in experimental designs.

ParameterCompoundCell TypeValueNotesReference
EC50 This compoundWild-Type Spinal Cord Astrocytes65 nMValue determined in mock-treated cells using Fura-2-AM calcium imaging.[4]
EC50 This compoundCx43 Knockout Spinal Cord Astrocytes247 nMThe increased EC50 suggests altered P2Y receptor sensitivity or expression in the absence of Connexin 43.[4]
EC50 This compoundAntisense Oligonucleotide (AS-ON)-treated WT Astrocytes183 nMAS-ON treatment targeted Cx43, further indicating a link between gap junctions and purinergic signaling.[4]
EC50 ATPCultured Microglia4.8 µMDetermined by measuring increases in intracellular calcium concentration.[5]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascade initiated by this compound and typical experimental workflows are provided below using the DOT language for Graphviz.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by its agonist this compound initiates a G-protein coupled signaling cascade that leads to the mobilization of intracellular calcium and subsequent cellular responses, which can be either detrimental or protective depending on the context.[1][3]

P2Y1_Signaling P2Y1 Receptor Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1R P2Y1 Receptor Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Gliotransmitter Release, Gene Expression) PKC->CellularResponse Leads to Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->CellularResponse Leads to ER ER Ca²⁺ Store ER->Ca_release Releases Ca²⁺ Agonist This compound Agonist->P2Y1R Binds In_Vitro_Workflow In Vitro Workflow: this compound on Cell Cultures cluster_analysis Analysis Methods A 1. Prepare Primary Cell Cultures (e.g., Astrocytes, Microglia, Neurons) B 2. Culture cells to desired confluency A->B C 3. Induce Disease Phenotype (Optional) (e.g., LPS for inflammation, Aβ for AD model) B->C D 4. Treat with this compound (Varying concentrations and time points) C->D E 5. Harvest Cells/Supernatant D->E F 6. Downstream Analysis E->F G ELISA/Multiplex (Cytokine release, e.g., TNF-α, IL-6) F->G H Western Blot (Signaling protein phosphorylation) F->H I Immunocytochemistry (Cell morphology, protein localization) F->I J Calcium Imaging (Receptor activation, e.g., Fura-2 AM) F->J

References

Application Notes: 2-MeS-ATP as a Tool for G-Protein Coupled Receptor (GPCR) Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine 5'-triphosphate (ATP) that serves as a valuable pharmacological tool for investigating purinergic G-protein coupled receptors (GPCRs), specifically the P2Y receptor subfamily.[1] As an agonist, this compound selectively activates certain P2Y receptor subtypes, enabling researchers to dissect the complex signaling cascades they initiate.[2] Its utility spans from characterizing receptor subtypes to exploring downstream effector pathways, making it indispensable for academic research and drug development in areas like inflammation, thrombosis, and neurotransmission.[1][3]

P2Y receptors are a class of metabotropic receptors that respond to extracellular nucleotides like ATP, ADP, UTP, UDP.[4] Upon activation by an agonist such as this compound, these receptors undergo a conformational change, allowing them to couple with and activate intracellular heterotrimeric G-proteins.[5] Depending on the receptor subtype and the G-protein involved (e.g., Gq/11, Gi/o, Gs), a variety of second messenger systems can be triggered, leading to diverse physiological responses.[6]

Key Applications

  • P2Y Receptor Subtype Characterization: Due to its varying potency across different P2Y receptors, this compound can be used to identify and characterize the specific subtypes expressed in a given cell or tissue type.

  • Signal Transduction Pathway Analysis: It is a key tool for elucidating the downstream signaling pathways coupled to P2Y receptors, most notably the Gq-mediated calcium mobilization and Gi-mediated adenylyl cyclase inhibition.[3][7]

  • Screening for Receptor Antagonists: In high-throughput screening (HTS) assays, this compound can be used as a stable agonist to stimulate receptor activity, against which libraries of potential antagonist compounds can be tested.

Signaling Pathways Activated by this compound

This compound primarily elicits cellular responses through the activation of Gq/11 and Gi/o signaling pathways.

1. Gq/11 Pathway and Calcium Mobilization

Many P2Y receptors, including P2Y1, couple to G-proteins of the Gq/11 family.[3] Activation of this pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[8][9] This rapid increase in intracellular calcium concentration is a hallmark of Gq activation and can be readily measured to quantify receptor activity.[10]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor P2Y Receptor Gq Gαq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Response Ca2+ Mediated Responses Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Store->Ca_Response Ca2+ Release Agonist This compound Agonist->Receptor Binds

Gq-mediated calcium mobilization pathway.

2. Gi/o Pathway and Adenylyl Cyclase Inhibition

Certain P2Y receptors can also couple to inhibitory G-proteins (Gi/o).[3] When activated by this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).[6] This action reduces the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a decrease in intracellular cAMP levels.[11] Since cAMP is a critical second messenger that activates Protein Kinase A (PKA), its downregulation alters numerous cellular processes.[5] The inhibitory effect is typically measured by first stimulating adenylyl cyclase with an agent like forskolin and then quantifying the reduction in cAMP production upon this compound application.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor P2Y Receptor Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Responses cAMP->Response Activates PKA Agonist This compound Agonist->Receptor Binds

Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data: Agonist Potency

The potency of this compound varies between different P2Y receptor subtypes, which allows for its use in pharmacological profiling. Below is a summary of its relative activity compared to endogenous ligands.

Receptor TargetAgonistPotency / EfficacyCell Type / SystemReference
P2Y (general)This compoundPotent AgonistRat Neurohypophysial Astrocytes[7]
P2Y (general)ATPPotent Agonist (EC50 = 4.3 µM)Rat Neurohypophysial Astrocytes[7]
P2Y (general)ADPLess potent than this compound/ATPRat Neurohypophysial Astrocytes[7]
P2Y1This compoundAgonistRat Hepatocytes[2]
P2Y1This compoundLow efficacy agonistHuman P2Y1 in 1321N1 cells[2]
P2Y1This compoundAntagonistHuman P2Y1 in Jurkat cells[2]
P2Y (general)Order of Potency ATP = this compound ≥ ADPRat Neurohypophysial Astrocytes[7]

Note: The agonist versus antagonist activity of this compound at the P2Y1 receptor has been debated and may depend on the species and cellular expression system used.[2]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation, a direct indicator of Gq/11 pathway activation.[9][10]

Workflow Diagram

Calcium_Workflow A 1. Seed Cells Plate cells in a 96-well plate and grow to confluence. B 2. Load with Dye Incubate cells with a calcium- sensitive dye (e.g., Fluo-4 AM). A->B C 3. Wash Cells Remove excess dye and replace with assay buffer. B->C D 4. Measure Baseline Record fluorescence for a short period to establish a baseline. C->D E 5. Add Agonist Inject this compound and continue recording fluorescence. D->E F 6. Data Analysis Calculate the change in fluorescence (ΔF/F0) to quantify Ca2+ release. E->F

Workflow for a calcium mobilization assay.

Methodology

  • Cell Preparation:

    • Seed cells (e.g., HEK293 cells transiently or stably expressing the P2Y receptor of interest) into a black-walled, clear-bottom 96-well plate at a density of 25,000-50,000 cells per well.[9][12]

    • Culture overnight at 37°C in a 5% CO2 incubator.[12]

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in a suitable assay buffer (e.g., DPBS or HBSS with 20 mM HEPES).[13]

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.[13][14]

  • Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of fresh assay buffer to each well.[13]

  • Measurement:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).[9]

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 15-30 seconds.[13]

    • Inject a prepared solution of this compound (e.g., 20 µL of a 6X stock to reach a final concentration range of 1 nM to 10 µM) into each well.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[12]

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (ΔF) from baseline (F0), often expressed as a ratio (ΔF/F0) or fold-change.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Adenylyl Cyclase Inhibition (cAMP) Assay

This protocol measures the ability of this compound to inhibit cAMP production, which is characteristic of Gi/o pathway activation.[15]

Workflow Diagram

cAMP_Workflow A 1. Seed Cells Plate cells in a suitable format (e.g., 24-well or 96-well plate). B 2. Pre-treatment Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX). A->B C 3. Stimulation & Inhibition Add an AC activator (e.g., Forskolin) plus varying concentrations of this compound. B->C D 4. Cell Lysis Stop the reaction and lyse the cells to release intracellular cAMP. C->D E 5. cAMP Quantification Measure cAMP levels using a competitive immunoassay (e.g., ELISA). D->E F 6. Data Analysis Plot cAMP levels against this compound concentration to determine IC50. E->F

References

Measuring 2-MeS-ATP Induced Cytokine Release: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeS-ATP) is a stable and potent analog of adenosine diphosphate (ADP) that selectively activates P2Y purinergic receptors, particularly the P2Y12 receptor. These receptors are widely expressed on various immune cells, including macrophages, microglia, and monocytes. Activation of the P2Y12 receptor by this compound initiates intracellular signaling cascades that play a crucial role in modulating inflammatory responses, including the production and release of cytokines. Understanding the techniques to accurately measure this compound-induced cytokine release is paramount for research in immunology, neuroinflammation, and for the development of therapeutic agents targeting purinergic signaling pathways.

This document provides detailed application notes and experimental protocols for the quantification of cytokine release upon stimulation with this compound. It covers key methodologies, data presentation, and visual representations of the underlying signaling pathways and experimental workflows.

Signaling Pathway of this compound-Induced Cytokine Release

This compound primarily exerts its effects through the G protein-coupled receptor P2Y12. This receptor is coupled to an inhibitory G protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This initial event triggers downstream signaling cascades, including the activation of the Rho-associated coiled-coil containing protein kinase (ROCK), p38 mitogen-activated protein kinase (p38 MAPK), and the nuclear factor-kappa B (NF-κB) pathway. The culmination of this signaling cascade is the increased gene expression and subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1].

This compound Signaling Pathway This compound This compound P2Y12 P2Y12 This compound->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC ROCK ROCK Gi->ROCK cAMP ↓ cAMP AC->cAMP p38MAPK p38 MAPK ROCK->p38MAPK NFkB NF-κB p38MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines IL-1β, IL-6, TNF-α Gene Expression Nucleus->Cytokines Release Cytokine Release Cytokines->Release Experimental Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_sample_collection Sample Collection cluster_analysis Analysis A Isolate Primary Cells or Culture Cell Line B Seed Cells in Multi-well Plates A->B C Add this compound (Dose-Response/Time-Course) B->C D Incubate for Desired Time C->D E Centrifuge Plate D->E F Collect Supernatant E->F G Perform Immunoassay (ELISA, Luminex, etc.) F->G H Data Acquisition and Analysis G->H

References

Application Notes: Utilizing 2-MeS-ATP in High-Throughput Screening Assays for P2Y Receptor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable tool in drug discovery and pharmacological research.[1] It functions as an agonist for several P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs) that are crucial in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission.[2][3] Due to their involvement in various disease states, P2Y receptors are significant therapeutic targets.[2] The stability of this compound compared to the rapidly degraded endogenous ligand ATP makes it an ideal reagent for high-throughput screening (HTS) campaigns designed to identify novel modulators, particularly antagonists, of P2Y receptors.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in common HTS assay formats.

Core Application: Screening for P2Y Receptor Antagonists

The primary application of this compound in an HTS setting is to serve as a consistent and reliable stimulus of P2Y receptors. In this context, a library of test compounds is screened for its ability to inhibit the receptor activation induced by this compound. This approach is fundamental for identifying potential antagonist drug candidates. This compound is particularly useful for targeting the P2Y1 receptor, where it acts as a potent agonist.[4] While the related compound 2-MeS-ADP is more commonly used for P2Y12 and P2Y13 receptors, this compound can also elicit responses, though it may be less selective and can also activate certain P2X receptors.[4][5]

P2Y Receptor Signaling Pathways Activated by this compound

Understanding the downstream signaling cascades initiated by this compound is critical for selecting the appropriate HTS assay. P2Y receptors couple to different G proteins, leading to distinct second messenger responses that can be readily measured.[2][6]

  • P2Y1 Receptor (Gq-coupled): Activation of the Gq-coupled P2Y1 receptor by this compound stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured with fluorescent dyes.[2][7] This pathway is the basis for calcium mobilization assays.

  • P2Y12 and P2Y13 Receptors (Gi-coupled): The Gi-coupled P2Y12 and P2Y13 receptors, upon activation, inhibit the enzyme adenylyl cyclase.[2] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This change in cAMP levels is the principle behind cAMP-based HTS assays.

P2Y_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12_13 P2Y12 / P2Y13 Receptors Gi Gi P2Y12_13->Gi PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase ATP_cAMP ATP AC->ATP_cAMP cAMP cAMP AC->cAMP Gq->PLC activates Gi->AC inhibits TwoMeSATP This compound TwoMeSATP->P2Y1 TwoMeSATP->P2Y12_13 IP3 IP3 PIP2->IP3 Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Response_Gq Increased Intracellular Ca2+ Ca_ER->Response_Gq ATP_cAMP->cAMP converts Response_Gi Decreased Intracellular cAMP cAMP->Response_Gi

Figure 1: Signaling pathways for P2Y receptors activated by this compound.

Quantitative Data Summary

The potency of this compound and the related agonist 2-MeS-ADP varies across different P2Y receptor subtypes. This data is crucial for determining the appropriate agonist concentration (e.g., EC50 or EC80) for HTS assays.

Table 1: Agonist Potency (EC50) at P2Y Receptors

Agonist Receptor Subtype Species EC50 Value (nM) Reference
This compound P2Y1 Human 8 [4]
2-MeS-ADP P2Y1 Human 3 [4]
2-MeS-ADP P2Y12 Rat 1 [4]

| 2-MeS-ADP | P2Y13 | Human | 1 |[4] |

Table 2: Example IC50 Values of P2Y Antagonists using 2-MeS-ADP as Agonist

Antagonist Target Receptor Assay Type IC50 Value (nM)
MRS2179 P2Y1 Calcium Mobilization 96
Cangrelor (AR-C69931MX) P2Y12 cAMP Inhibition 0.4
Ticagrelor P2Y12 cAMP Inhibition 1.8

| MRS2211 | P2Y13 | cAMP Inhibition | 110 |

Note: Data in Table 2 is representative and compiled from various pharmacological sources. 2-MeS-ADP is frequently the agonist of choice for P2Y12 and P2Y13 assays.[3]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for P2Y1 Antagonist Screening

This functional assay is a common HTS method used to identify compounds that block the this compound-induced increase in intracellular calcium, which is indicative of P2Y1 receptor activation.[2][8] Fluorescence-based plate readers like the FLIPR or FlexStation are typically used.[2]

Calcium_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution A Seed P2Y1-expressing cells (e.g., 1321N1) into 384-well microplates B Incubate overnight (37°C, 5% CO2) A->B C Prepare Calcium-sensitive dye loading solution (e.g., Fluo-4 AM) D Wash cells and add dye solution C->D E Incubate for 60 min at 37°C D->E F Wash cells to remove excess dye E->F G Add test compounds (antagonists) and incubate F->G H Measure baseline fluorescence in plate reader (e.g., FLIPR) G->H I Inject this compound (EC80) and record fluorescence signal H->I J Analyze data: Calculate % inhibition and determine IC50 values I->J

Figure 2: Experimental workflow for a calcium mobilization HTS assay.

Materials:

  • Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[2]

  • Test compound library (typically in DMSO).

  • This compound tetrasodium salt.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[2]

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]

  • Black, clear-bottom 384-well microplates.

  • Fluorescence plate reader with an injection system.[2]

Methodology:

  • Cell Plating (Day 1):

    • Culture P2Y1-expressing cells to ~80-90% confluency.

    • Harvest cells and seed them into 384-well black, clear-bottom plates at an optimized density (e.g., 9,000 cells/well).[8]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading (Day 2):

    • Prepare a dye loading solution by reconstituting a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer containing a small percentage of Pluronic F-127 to aid dispersion.[2]

    • Aspirate the culture medium from the cell plates.

    • Add the dye loading solution to each well and incubate for 60 minutes at 37°C, protected from light.[2]

  • Assay Procedure (Day 2):

    • Gently wash the cells twice with assay buffer to remove any excess extracellular dye.[2]

    • Add test compounds from the library (and controls) to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[2]

    • Place the cell plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a few seconds.

    • Using the instrument's injector, add a pre-determined concentration of this compound (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.

    • Immediately begin recording the fluorescence signal kinetically for 2-3 minutes.[9]

Data Analysis:

  • The increase in fluorescence intensity upon this compound addition corresponds to the increase in intracellular calcium.

  • Determine the response for each well (e.g., peak fluorescence intensity or area under the curve).

  • Calculate the percentage of inhibition for each test compound relative to the positive (this compound alone) and negative (buffer alone) controls.

  • Generate dose-response curves by plotting the percent inhibition against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the this compound response).[2]

Protocol 2: cAMP Assay for P2Y12/P2Y13 Antagonist Screening

This assay measures the ability of test compounds to reverse the 2-MeS-ADP- or this compound-mediated inhibition of cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust technology for this purpose in HTS.[10]

cAMP_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution A Prepare suspension of P2Y12/13-expressing cells (e.g., CHO-K1) C Dispense cells into plate and incubate with compounds A->C B Pre-dot 384-well plates with test compounds B->C D Add Forskolin (to stimulate AC) + 2-MeS-ADP (agonist, EC80) C->D E Incubate to allow for cAMP modulation D->E F Add cell lysis buffer E->F G Add HTRF detection reagents (e.g., anti-cAMP-cryptate and d2-labeled cAMP) F->G H Incubate to allow for reagent binding G->H I Read plate on an HTRF-compatible plate reader H->I J Analyze data: Calculate % reversal of inhibition and determine IC50 I->J

Figure 3: Experimental workflow for a competitive cAMP HTS assay.

Materials:

  • Cells recombinantly expressing the P2Y12 or P2Y13 receptor (e.g., CHO-K1 cells).

  • Test compound library.

  • 2-MeS-ADP trisodium salt (preferred agonist for P2Y12/13) or this compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • A commercial cAMP detection kit (e.g., HTRF, cAMP-Glo™).[10][11]

  • Low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell and Compound Preparation:

    • Harvest cells expressing the target receptor and resuspend them in assay buffer at a predetermined density.[10]

    • Dispense a small volume of test compounds into the wells of a 384-well plate.

  • Assay Procedure:

    • Dispense the cell suspension into the compound-containing plates. Incubate for 15-30 minutes at room temperature.[10]

    • Prepare a stimulation mixture containing Forskolin (to raise basal cAMP levels) and the P2Y agonist (e.g., 2-MeS-ADP at its EC80 concentration).

    • Add the stimulation mixture to the wells. This will initiate the Gi-mediated inhibition of cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP modulation.[10]

    • Add cell lysis buffer as specified by the kit manufacturer.

    • Add the HTRF detection reagents. These typically consist of a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[10]

    • Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

  • Detection and Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The HTRF ratio (Emission at 665nm / Emission at 620nm) is inversely proportional to the amount of cAMP produced in the cells.

    • Calculate the percentage of reversal of inhibition for each test compound relative to controls.

    • Generate dose-response curves and calculate IC50 values for active compounds.

References

Application of 2-MeS-ATP in Asthma and Airway Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP), act as signaling molecules in the airways, contributing to the pathophysiology of asthma and airway inflammation. These molecules, often released as "danger signals" from stressed or damaged cells, activate purinergic receptors on a variety of immune and structural cells in the lungs.[1][2] The P2Y family of G protein-coupled receptors, particularly the P2Y1 receptor, has emerged as a key player in mediating the pro-inflammatory effects of extracellular nucleotides. 2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and selective agonist for the P2Y1 receptor, making it an invaluable tool for elucidating the role of this specific receptor in the complex inflammatory cascades of asthma.

This application note provides a comprehensive overview of the use of this compound in asthma and airway inflammation research. It includes a summary of its effects on key cell types, detailed experimental protocols for in vitro and in vivo studies, and diagrams of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Cellular Effects

This compound primarily exerts its effects through the activation of the P2Y1 receptor, a Gq-coupled receptor.[3] Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium levels. This calcium signaling cascade is a central mechanism by which this compound influences the function of various cells involved in airway inflammation.

Key Target Cells and their Responses to this compound
Cell TypeReceptor(s)Key ResponsesReference
Mast Cells P2Y1, P2Y2Enhanced IgE-mediated histamine release.[4][5]
Eosinophils P2Y1, P2Y2, P2Y4, P2Y6, P2Y11Chemotaxis, actin polymerization, production of reactive oxygen species (ROS), adhesion.[6][7]
Airway Smooth Muscle Cells P2Y1, P2Y2, P2Y4Contraction (in some species, relaxation may occur via prostaglandin production).[5][8][9]
Bronchial Epithelial Cells P2Y1, P2Y2, P2Y4, P2Y6Release of pro-inflammatory cytokines (e.g., IL-8).[10]

Experimental Protocols

In Vitro Studies

1. Mast Cell Degranulation Assay

This protocol is designed to assess the effect of this compound on IgE-mediated degranulation of human lung mast cells (HLMCs).

  • Cell Source: Human lung tissue obtained from surgical resections.

  • Mast Cell Isolation: Mast cells are dispersed from lung parenchyma by enzymatic digestion (e.g., with collagenase and hyaluronidase) and purified by density gradient centrifugation (e.g., Percoll) followed by immunomagnetic selection (e.g., using anti-c-kit antibodies).

  • Sensitization: Isolated HLMCs are sensitized overnight with human IgE (1 µg/mL).

  • Degranulation Assay:

    • Wash sensitized HLMCs and resuspend in a buffered salt solution (e.g., Tyrode's buffer) containing calcium and magnesium.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M) for 15 minutes at 37°C.

    • Induce degranulation by adding an optimal concentration of anti-human IgE antibody.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Collect the supernatant for histamine analysis.

  • Histamine Measurement: Histamine content in the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Express histamine release as a percentage of the total cellular histamine content (determined by lysing an aliquot of cells). Compare the histamine release in the presence of this compound to that with anti-IgE alone.

2. Eosinophil Chemotaxis Assay

This protocol evaluates the chemotactic effect of this compound on human eosinophils.

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by negative immunomagnetic selection to deplete other leukocytes.

  • Chemotaxis Assay:

    • Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a polycarbonate membrane (e.g., 5 µm pore size).

    • Place different concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) in the lower wells of the chamber.

    • Add the purified eosinophil suspension to the upper wells (inserts).

    • Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.

    • After incubation, remove the inserts and count the number of eosinophils that have migrated to the lower wells using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

3. Airway Smooth Muscle Contraction Assay

This protocol assesses the contractile effect of this compound on isolated airway smooth muscle.

  • Tissue Preparation: Isolate tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig or mouse).

  • Organ Bath Setup:

    • Mount the airway rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 1 hour.

  • Contraction Measurement:

    • Induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.

    • After washing and returning to baseline, cumulatively add increasing concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath.

    • Record the contractile response at each concentration.

  • Data Analysis: Express the contractile responses as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curve and calculate the EC50 value.

In Vivo Studies

Ovalbumin (OVA)-Induced Mouse Model of Allergic Airway Inflammation

This protocol describes a common model to induce allergic airway inflammation in mice, which can be used to investigate the in vivo effects of this compound.

  • Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to develop a robust Th2-type immune response.

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

  • Challenge:

    • On days 28, 29, and 30, challenge the mice by intranasal (i.n.) administration of 50 µg of OVA in 50 µL of saline under light anesthesia.

  • This compound Administration:

    • Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or intranasal) at a predetermined time point relative to the OVA challenges (e.g., 30 minutes prior to each challenge). The optimal dose should be determined in pilot studies.

  • Readouts (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph or a forced oscillation technique.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis of airway inflammation, mucus production (PAS staining), and collagen deposition (Masson's trichrome staining).

Signaling Pathways and Experimental Workflows

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor PLC Phospholipase C (PLC) P2Y1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Degranulation, Contraction, Chemotaxis) PKC->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to TwoMeSATP This compound TwoMeSATP->P2Y1 Binds to

P2Y1 Receptor Signaling Pathway

Experimental_Workflow_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (OVA + Alum, i.p.) Day14 Day 14: Booster Sensitization (OVA + Alum, i.p.) Day28 Day 28: Challenge (OVA, i.n.) + this compound/Vehicle Day14->Day28 Rest Period Day29 Day 29: Challenge (OVA, i.n.) + this compound/Vehicle Day30 Day 30: Challenge (OVA, i.n.) + this compound/Vehicle Day31_32 Days 31-32: Analysis of Airway Inflammation Day30->Day31_32 Post-Challenge AHR Airway Hyperresponsiveness (AHR) Day31_32->AHR BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokines Day31_32->BAL Histology Lung Histology - Inflammation - Mucus Production Day31_32->Histology

Workflow for an OVA-Induced Asthma Model

Logical_Relationship_2MeSATP cluster_cells Key Inflammatory Cells cluster_responses Pathophysiological Responses Asthma_Triggers Asthma Triggers (Allergens, Infections) ATP_Release Extracellular ATP Release Asthma_Triggers->ATP_Release P2Y1_Receptor P2Y1 Receptor ATP_Release->P2Y1_Receptor Activates TwoMeSATP This compound (Experimental Tool) TwoMeSATP->P2Y1_Receptor Selectively Activates Mast_Cells Mast Cells P2Y1_Receptor->Mast_Cells Eosinophils Eosinophils P2Y1_Receptor->Eosinophils ASM_Cells Airway Smooth Muscle Cells P2Y1_Receptor->ASM_Cells Degranulation Degranulation (Histamine Release) Mast_Cells->Degranulation Chemotaxis_Activation Chemotaxis & Activation Eosinophils->Chemotaxis_Activation Contraction Contraction ASM_Cells->Contraction Airway_Inflammation Airway Inflammation & Hyperresponsiveness Degranulation->Airway_Inflammation Chemotaxis_Activation->Airway_Inflammation Contraction->Airway_Inflammation

Role of this compound in Airway Inflammation

Conclusion

This compound serves as a critical research tool for dissecting the contribution of the P2Y1 receptor to the pathogenesis of asthma and airway inflammation. Its selectivity allows for the specific investigation of P2Y1-mediated signaling pathways in key inflammatory and structural cells of the airways. The protocols and information provided in this application note offer a foundation for researchers to design and execute experiments aimed at further understanding the role of purinergic signaling in respiratory diseases and for the identification of novel therapeutic targets.

References

Application Notes and Protocols: Utilizing 2-MeS-ATP to Investigate Endothelial Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Methylthioadenosine triphosphate (2-MeS-ATP), a potent and selective agonist for the P2Y1 purinergic receptor, to investigate various aspects of endothelial cell (EC) function. The following sections detail the underlying signaling pathways, provide step-by-step experimental protocols, and present quantitative data from relevant studies.

Introduction

Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in cardiovascular homeostasis. Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, is a key regulatory mechanism of endothelial function. This compound, a stable analog of ATP, is an invaluable tool for specifically probing the P2Y1 receptor-mediated signaling cascade and its physiological consequences in endothelial cells. Activation of the P2Y1 receptor is implicated in processes such as vasodilation, inflammation, and angiogenesis.

Mechanism of Action: The P2Y1 Receptor Signaling Pathway

This compound binding to the Gq-protein coupled P2Y1 receptor on the endothelial cell surface initiates a well-defined signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration ([Ca2+]i) is a primary downstream signal that mediates a variety of cellular responses.[1][2] Additionally, P2Y1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 kinase, which are crucial for processes like cell migration.[3]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TwoMeSATP This compound P2Y1R P2Y1 Receptor TwoMeSATP->P2Y1R Binds Gq Gq P2Y1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds MAPK MAPK Pathways (ERK1/2, JNK, p38) DAG->MAPK Activates Ca_increase ↑ [Ca2+]i Ca_increase->MAPK Activates eNOS eNOS Ca_increase->eNOS Activates Cell_Responses Cellular Responses (Migration, Permeability, etc.) Ca_increase->Cell_Responses MAPK->Cell_Responses NO Nitric Oxide eNOS->NO Produces NO->Cell_Responses Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_store->Ca_increase Release

Figure 1: this compound signaling cascade in endothelial cells.

Key Applications and Experimental Protocols

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay directly measures the primary downstream effect of P2Y1 receptor activation.

Calcium_Imaging_Workflow A Seed Endothelial Cells on coverslips B Culture to 80-90% confluency A->B C Load with Ca2+ indicator (e.g., Fura-2 AM) B->C D Wash to remove extracellular dye C->D E Mount on microscope stage in buffer D->E F Record baseline fluorescence E->F G Add this compound F->G H Record fluorescence changes over time G->H I Analyze data: Calculate fluorescence ratio and peak response H->I

Figure 2: Workflow for intracellular calcium imaging.

Protocol:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells onto glass coverslips and culture until they reach 80-90% confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as 3-5 µM Fura-2 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.

  • Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Perfuse the cells with buffer and record the baseline fluorescence for 2-5 minutes.

  • Stimulation: Add this compound at the desired concentration to the perfusion buffer.

  • Data Acquisition: Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.

  • Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative changes in intracellular calcium concentration.

Nitric Oxide (NO) Production Assay

This assay measures a key vasodilator produced by endothelial cells in response to P2Y1 stimulation.

Protocol:

  • Cell Culture: Culture endothelial cells in multi-well plates to confluency.

  • Pre-incubation: Wash the cells with a suitable buffer and pre-incubate with L-arginine (the substrate for NO synthase) if necessary.

  • Stimulation: Treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes). Include a negative control (buffer alone) and a positive control (e.g., acetylcholine or a calcium ionophore).

  • Sample Collection: Collect the cell culture supernatant.

  • NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system. This involves a colorimetric reaction that can be quantified using a spectrophotometer at ~540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the experimental samples. Normalize the results to the total protein content of the cells in each well.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells, a crucial process in angiogenesis and vessel repair.[3][4]

Migration_Assay_Workflow A Grow Endothelial Cells to a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash to remove displaced cells B->C D Add medium containing This compound or control C->D E Image the scratch at Time 0 D->E F Incubate for 12-24 hours E->F G Image the same field at final time point F->G H Measure the change in wound area G->H

Figure 3: Workflow for the wound healing/scratch assay.

Protocol:

  • Cell Seeding: Grow endothelial cells in a multi-well plate until a confluent monolayer is formed.

  • Wound Creation: Use a sterile pipette tip (p200) to create a linear "scratch" or wound in the center of the monolayer.[5]

  • Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any detached cells.[5]

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging (Time 0): Immediately acquire images of the scratch at defined locations using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of 12-24 hours to allow for cell migration.

  • Imaging (Final): After the incubation period, acquire images of the same locations as in step 5.

  • Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The extent of cell migration is determined by the percentage of wound closure.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound on endothelial cells.

Table 1: Dose-Response of this compound on Intracellular Calcium

Cell TypeParameterValueReference
Brain Capillary Endothelial CellsEC50 for [Ca2+]i increase27 nM[6]
Human Umbilical Vein Endothelial CellsConcentration for [Ca2+]i increaseNot specified[1]
Rat Gastric Microvascular ECsConcentration for [Ca2+]i increase10 µM[4]

Table 2: Concentrations of this compound Used in Functional Assays

AssayCell TypeThis compound ConcentrationObserved EffectReference
Leukocyte AdhesionRat Mesenteric Endothelial Cells60 µMIncreased leukocyte adhesion[7]
Cell PermeabilityHuman Umbilical Vein Endothelial CellsNot specifiedEnhanced macromolecular permeability[1]
Cell Migration (Wound Repair)Human Umbilical Vein Endothelial CellsNot specifiedStimulated migration[3]
MAPK Activation (pERK1/2)Human Umbilical Vein Endothelial CellsNot specifiedIncreased phosphorylation[3]

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of P2Y1 receptor signaling in endothelial cell biology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms governing vascular function and to explore the potential of the P2Y1 receptor as a therapeutic target in cardiovascular diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-MeS-ATP Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering issues with 2-MeS-ATP-mediated cellular responses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it activate?

2-Methylthioadenosine triphosphate (this compound) is a stable analog of adenosine triphosphate (ATP) that acts as an agonist for various P2 purinergic receptors. It is known to activate several P2Y and P2X receptor subtypes. However, its potency and selectivity can vary depending on the specific receptor subtype and the species.[1] this compound is a potent agonist at multiple P2X receptors, for example, P2X1 and P2X3 receptors. It is less potent than 2-MeS-ADP at the P2Y1 receptor.[1]

Q2: I am not observing any cellular response after applying this compound. What are the most common initial troubleshooting steps?

When this compound fails to elicit a response, begin by systematically checking the following:

  • Cellular Health and Viability: Ensure your cells are healthy, within a suitable passage number, and have been cultured under optimal conditions.

  • Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.

  • Receptor Expression: Confirm that your cell line expresses the target P2Y or P2X receptor at sufficient levels.

  • Assay-Specific Controls: Include appropriate positive and negative controls in your experiment to validate the assay's functionality.

Q3: Could the lack of response be due to the degradation of this compound?

While this compound is more stable than ATP, its degradation by ectonucleotidases present on the cell surface can still be a factor, particularly during prolonged incubations.[2] Consider the following:

  • Minimize Incubation Time: Use the shortest effective incubation time for your assay.

  • Ectonucleotidase Inhibitors: In some cases, the use of broad-spectrum ectonucleotidase inhibitors may be warranted to prevent the breakdown of this compound.

Q4: How can I confirm that my cells express the target P2Y receptor?

Several methods can be used to confirm receptor expression:

  • RT-PCR or qPCR: To detect the mRNA expression of the specific P2Y receptor subtype.

  • Western Blotting: To detect the protein expression of the receptor.

  • Immunofluorescence: To visualize the localization of the receptor on the cell surface.

  • Functional Assays with Known Agonists: Use a panel of P2 receptor agonists with known selectivity to pharmacologically profile the receptors present on your cells.

Troubleshooting Guides

Issue 1: No detectable increase in intracellular calcium ([Ca²⁺]i) upon this compound stimulation.

This is a common issue when studying Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y11).

Troubleshooting Workflow:

start No Ca²⁺ Response to this compound check_cells Verify Cell Health and Viability start->check_cells check_reagent Confirm this compound Integrity and Concentration check_cells->check_reagent check_receptor Confirm P2Y Receptor Expression (qPCR/Western) check_reagent->check_receptor check_dye Validate Calcium Indicator Dye Loading and Function check_receptor->check_dye positive_control Use a Positive Control (e.g., ATP, UTP, Ionomycin) check_dye->positive_control troubleshoot_assay Troubleshoot Calcium Imaging Protocol positive_control->troubleshoot_assay If positive control fails consider_coupling Consider Alternative G-protein Coupling (Gi/Gs) positive_control->consider_coupling If positive control works success Cellular Response Observed troubleshoot_assay->success consider_coupling->success start No cAMP Response to this compound check_cells Verify Cell Health and Viability start->check_cells check_reagent Confirm this compound Integrity check_cells->check_reagent check_receptor Confirm P2Y Receptor Expression check_reagent->check_receptor check_assay Validate cAMP Assay Kit and Protocol check_receptor->check_assay pde_inhibitor Include a Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) check_assay->pde_inhibitor forskolin_control Use Forskolin as a Positive Control for Gs Activation pde_inhibitor->forskolin_control gi_agonist_control For Gi, pre-stimulate with Forskolin and add this compound forskolin_control->gi_agonist_control troubleshoot_assay Troubleshoot cAMP Assay Protocol gi_agonist_control->troubleshoot_assay success cAMP Response Observed troubleshoot_assay->success start No p-ERK Response to this compound check_cells Verify Cell Health and Serum Starvation start->check_cells check_reagent Confirm this compound Integrity check_cells->check_reagent check_receptor Confirm P2Y Receptor Expression check_reagent->check_receptor check_antibodies Validate Primary and Secondary Antibodies for Western Blot check_receptor->check_antibodies positive_control Use a Known ERK Activator (e.g., PMA, EGF) check_antibodies->positive_control time_course Perform a Time-Course Experiment positive_control->time_course troubleshoot_wb Troubleshoot Western Blot Protocol time_course->troubleshoot_wb success p-ERK Response Observed troubleshoot_wb->success cluster_P2Y_Gq Gq-Coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y11) cluster_P2Y_Gi Gi-Coupled P2Y Receptors (e.g., P2Y12, P2Y13) 2-MeS-ATP_Gq This compound P2Y_Gq P2Y Receptor 2-MeS-ATP_Gq->P2Y_Gq Gq Gq P2Y_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_Gq ERK Phosphorylation PKC->ERK_Gq 2-MeS-ATP_Gi This compound P2Y_Gi P2Y Receptor 2-MeS-ATP_Gi->P2Y_Gi Gi Gi P2Y_Gi->Gi AC_inhibit Adenylyl Cyclase (AC) Inhibition Gi->AC_inhibit ERK_Gi ERK Phosphorylation Gi->ERK_Gi βγ subunits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

References

troubleshooting variability in 2-MeS-ATP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and relatively stable analog of adenosine 5'-triphosphate (ATP). It functions as an agonist for several P2 purinergic receptors, particularly the P2Y receptor subtypes. It is less susceptible to degradation by ectonucleotidases compared to ATP, making it a useful tool for studying P2 receptor signaling. This compound activates both Gq-coupled P2Y receptors (like P2Y1), leading to intracellular calcium mobilization, and Gi-coupled P2Y receptors (like P2Y12 and P2Y13), which inhibit adenylyl cyclase.[1][2][3] It can also activate certain P2X receptors, which are ligand-gated ion channels.[4][5]

Q2: How should this compound be stored to ensure stability and prevent variability? A2: Proper storage is critical to prevent degradation and ensure consistent experimental results.

  • Solid Form: For long-term storage, the powdered form should be stored frozen and desiccated. Under these conditions, decomposition is minimal (<0.5% per year).[6]

  • Aqueous Solutions: Prepare concentrated stock solutions in a suitable buffer (e.g., water or Tris buffer, pH 7.4). It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles. Neutral ATP solutions stored frozen are stable for at least one year.[6] For daily use, a refrigerated solution may be stable for about a week.[6][7]

Q3: Which P2 receptor subtypes are most potently activated by this compound? A3: this compound is a potent agonist at several P2Y and P2X receptors. It is particularly potent at the human P2Y1 receptor.[4] It also shows high potency at P2Y12 and P2Y13 receptors, where its corresponding diphosphate form, 2-MeS-ADP, is often even more potent.[4] Additionally, it can activate P2X1 and P2X3 receptors in the nanomolar range.[5] Its lack of selectivity can be a source of experimental variability if multiple responsive receptor subtypes are present in the test system.

Q4: Can this compound be hydrolyzed by ectonucleotidases? A4: While this compound is more resistant to hydrolysis by ectonucleotidases (ecto-ATPases) than ATP, it is not completely immune. The presence of these enzymes in cell cultures or tissue preparations can lead to the formation of 2-MeS-ADP and 2-MeS-AMP over time. 2-MeS-ADP is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors, which could lead to complex pharmacological effects and variability in downstream signaling measurements.[4]

Troubleshooting Guides

This section addresses specific issues encountered during common experimental procedures involving this compound.

Calcium Mobilization Assays

Q: Why are my calcium signals weak or inconsistent after applying this compound?

A: Weak or variable calcium signals are a common issue. Consider the following factors:

  • Reagent Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6][7] Degradation can lead to lower effective concentrations.

  • Cell Health and Receptor Expression:

    • Verify cell viability. Unhealthy cells will not respond robustly.

    • Confirm that your cells express Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y11) that mediate calcium mobilization.[2][3] Receptor expression levels can vary with cell passage number and culture conditions.

  • Assay Buffer Composition: The concentration of extracellular calcium in your assay buffer is critical. Ensure it is within the optimal range for your cell type. The imaging medium's pH and ion concentrations can significantly affect cell responses.[8]

  • Calcium Indicator Dye:

    • Optimize the loading concentration and incubation time for your calcium indicator dye (e.g., Fura-2, Fluo-4). Ineffective loading can result in weak signals.[8]

    • Be aware that high concentrations of extracellular ATP (and its analogs) can sometimes interfere with fluorescent dyes like Fura-2, potentially causing artifacts.[9]

Q: The baseline calcium level is high, or the response desensitizes too quickly.

A: These issues can mask the specific response to this compound.

  • Receptor Desensitization: P2Y receptors are known to desensitize upon prolonged or repeated exposure to agonists. The rapid and transient nature of calcium responses means the system is unlikely to reflect equilibrium binding conditions.[10] Minimize pre-stimulation and allow sufficient recovery time between agonist applications.

  • Basal Receptor Activation: Endogenous release of ATP from cells due to mechanical stress (e.g., during media changes or plate handling) can activate P2Y receptors, leading to high baseline calcium and desensitization. Handle cells gently and consider including an ATP-degrading enzyme like apyrase in a control experiment to assess the contribution of basal ATP.[11]

  • Off-Target Effects: At higher concentrations, this compound can activate P2X receptors, which are ion channels that permit calcium influx.[5] This can contribute to a sustained increase in intracellular calcium and alter the response kinetics.

Adenylyl Cyclase (AC) Activity Assays

Q: I am not observing the expected inhibition of forskolin-stimulated cAMP production with this compound.

A: This suggests a problem with the Gi signaling pathway.

  • Receptor Expression: Confirm that your cells express Gi-coupled P2Y receptors, such as P2Y12 or P2Y13.[1][2] Without these receptors, this compound will not inhibit adenylyl cyclase.

  • Reagent Concentrations:

    • Ensure the concentration of forskolin (or another AC activator) is not supramaximal, as this can overcome the inhibitory effect of Gi activation.

    • Verify the concentration and integrity of your this compound stock.

  • Assay Conditions: The assay requires specific cofactors like ATP and MgCl₂. Suboptimal concentrations can lead to non-specific enzyme activity and high background.[12]

  • cAMP Degradation: The activity of phosphodiesterases (PDEs) in your cell lysate can degrade cAMP, leading to a weak signal.[12] Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent this.

Platelet Aggregation Assays

Q: There is high variability in platelet aggregation responses between different donors or on different days.

A: Platelet aggregation is a complex physiological process with multiple sources of variability.[13]

  • Pre-analytical Variables:

    • Donor Variation: Diet, medication (especially NSAIDs like aspirin), and genetic factors can significantly impact platelet function.[13] Standardize donor selection criteria as much as possible.

    • Blood Collection and Processing: Use consistent anticoagulants (e.g., sodium citrate) and standardized centrifugation protocols to prepare platelet-rich plasma (PRP). Process samples within 4 hours of collection and maintain them at room temperature.[14]

  • Agonist Concentration: this compound (and its metabolite 2-MeS-ADP) activates both P2Y1 and P2Y12 receptors on platelets. The activation of both is required for full aggregation.[3] Small variations in agonist concentration can lead to significant differences in the aggregation response. Prepare fresh dilutions for each experiment.

  • Instrument Standardization: Calibrate your aggregometer regularly. Use consistent settings for stirring speed and temperature (37°C).[15]

Quantitative Data Summary

Table 1: Potency (EC₅₀) of this compound and Related Agonists at P2 Receptors EC₅₀ values can vary depending on the expression system and assay conditions.

AgonistReceptor SubtypeSpeciesEC₅₀ (nM)Reference
This compound P2Y₁Human8[4]
P2Y₁₁Human13,800[4]
P2X₁Rat54[5]
P2X₃Rat350[5]
2-MeS-ADP P2Y₁Human3[4]
P2Y₁₂Rat1[4]
P2Y₁₃Human1[4]
ATP P2Y₁₁Human2,830[4]
P2X₁Rat>10,000[16]
P2X₂Rat58,900[16]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines a typical workflow for measuring this compound-induced calcium mobilization in cultured cells using a fluorescent plate reader.

  • Cell Seeding: Seed adherent cells in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (if required for your cell type) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove culture medium from cells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Baseline Measurement: Place the plate in a fluorescent plate reader equipped with an injector. Measure baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Agonist Stimulation: Inject a prepared solution of this compound to achieve the desired final concentration.

  • Data Acquisition: Immediately after injection, continue to record fluorescence intensity over time (e.g., every 1-2 seconds) for 3-5 minutes to capture the transient calcium peak and subsequent plateau phase.[8]

  • Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence, or express the data as a ratio (F/F₀), where F₀ is the baseline fluorescence.

Protocol 2: Adenylyl Cyclase Inhibition Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in cell membranes.

  • Membrane Preparation: Grow cells to a high density, harvest, and lyse them using hypotonic buffer and mechanical homogenization. Centrifuge the lysate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate buffer.

  • Assay Setup:

    • In a microcentrifuge tube, combine the cell membrane preparation, a PDE inhibitor (e.g., IBMX), an ATP regenerating system (e.g., creatine kinase and phosphocreatine), and the desired concentration of this compound or vehicle control.

    • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding a solution containing a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) and ATP (often including a small amount of radiolabeled [α-³²P]ATP).[17][18]

  • Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 10-20 minutes).[19]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold EDTA or acidic solution) and boiling.[12]

  • cAMP Quantification: Quantify the amount of cAMP produced using a commercial detection kit, such as an Enzyme Immunoassay (EIA), or by separating radiolabeled cAMP from unreacted ATP using sequential column chromatography.[18]

  • Data Analysis: Calculate the percentage of inhibition of stimulated adenylyl cyclase activity caused by this compound compared to the vehicle control.

Visualizations

P2Y_Signaling_Pathway cluster_receptor P2Y Receptors cluster_gprotein G Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_response Cellular Response P2Y1 P2Y₁ Gq Gαq P2Y1->Gq P2Y12_13 P2Y₁₂ / P2Y₁₃ Gi Gαi P2Y12_13->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP cAMP_decrease ↓ cAMP Production AC->cAMP_decrease Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Agonist This compound Agonist->P2Y1 Agonist->P2Y12_13

Caption: this compound signaling via Gq and Gi coupled P2Y receptors.

Calcium_Assay_Workflow A 1. Seed Cells in Microplate B 2. Culture Cells (e.g., 24h) A->B D 4. Load Cells with Calcium Indicator Dye B->D C 3. Prepare Reagents (Dye & Agonist) C->D G 7. Inject this compound C->G E 5. Wash Cells to Remove Extracellular Dye D->E F 6. Measure Baseline Fluorescence E->F F->G H 8. Record Post-Injection Fluorescence Signal G->H I 9. Analyze Data (e.g., Peak Response, AUC) H->I

Caption: Standard experimental workflow for a calcium mobilization assay.

Troubleshooting_Tree Start Inconsistent or Unexpected Results? Reagent Check Reagent Integrity Start->Reagent Cells Evaluate Cell Health & Culture Conditions Start->Cells Assay Review Assay Protocol & Parameters Start->Assay Reagent_Q1 Stock stored properly? (-20°C or -80°C, aliquoted) Reagent->Reagent_Q1 Reagent_Q2 Fresh dilutions used? Reagent->Reagent_Q2 Cells_Q1 Cells healthy? (Viability, morphology) Cells->Cells_Q1 Cells_Q2 Correct receptor expressed? Cells->Cells_Q2 Cells_Q3 Consistent passage number? Cells->Cells_Q3 Assay_Q1 Buffer composition correct? (Ions, pH) Assay->Assay_Q1 Assay_Q2 Incubation times/temps optimal? Assay->Assay_Q2 Assay_Q3 Instrument calibrated? Assay->Assay_Q3

Caption: A logical decision tree for troubleshooting experimental variability.

References

potential off-target effects of 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-MeS-ATP. It addresses potential off-target effects and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as a selective P2Y1 receptor agonist, but I am observing unexpected responses. What could be the cause?

A1: While this compound is a potent P2Y1 receptor agonist, it is not entirely selective and can activate other purinergic receptors, leading to off-target effects. The most common off-target activations are of P2Y12 and P2Y13 receptors, as well as several P2X receptors, particularly P2X1 and P2X3.[1][2] The unexpected responses could be due to the activation of these other receptors in your experimental system. It is also crucial to ensure the purity of your this compound stock, as contamination with 2-MeS-ADP, a highly selective P2Y1 agonist, can lead to misinterpretation of results.

Q2: How can I confirm that the observed effects in my experiment are mediated by the P2Y1 receptor and not by off-target receptors?

A2: To confirm P2Y1 receptor-mediated effects, it is essential to use selective antagonists. Pre-treatment of your cells or tissue with a selective P2Y1 receptor antagonist, such as MRS2179 or MRS2500, should block the response to this compound if it is indeed P2Y1-mediated.[1] Conversely, if the response persists in the presence of a P2Y1 antagonist, it is likely due to the activation of other receptors. You can then use selective antagonists for other potential targets, such as the P2Y12 antagonist AR-C69931MX or the general P2X antagonist PPADS, to further dissect the pharmacology of the response.

Q3: What are the typical concentrations of this compound used in experiments, and could high concentrations lead to artifacts?

A3: The effective concentration of this compound can vary significantly depending on the receptor subtype and the experimental system. For the high-affinity P2Y1 receptor, concentrations in the low nanomolar range are often sufficient.[2] However, to activate lower-affinity P2X receptors, micromolar concentrations may be required.[2] Using high concentrations of this compound increases the likelihood of engaging off-target receptors and can lead to non-specific effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific target and to minimize off-target effects.

Q4: Are there any known non-purinergic off-target effects of this compound?

A4: The primary off-target effects of this compound that have been characterized are within the purinergic P2X and P2Y receptor families. While extensive screening against a wide range of non-purinergic targets is not always reported in the literature, it is a good practice to consider potential unforeseen interactions, especially at high concentrations. If you suspect non-purinergic effects, consulting broader pharmacology databases and performing appropriate control experiments are recommended.

Data Presentation

Table 1: Potency (EC50) of this compound at various P2X and P2Y Receptor Subtypes

Receptor SubtypeEC50 (nM)SpeciesNotes
P2X Receptors
P2X154HumanPotent agonist.[1][2]
P2X2~10,000RatWeak agonist.[3]
P2X3350HumanPotent agonist.[1][2]
P2X4>10,000RatVery weak or inactive.[3]
P2X5Not well characterized
P2X6Not well characterized
P2X7>10,000HumanGenerally considered a weak agonist.
P2Y Receptors
P2Y17.1 (pEC50)HumanPotent agonist.[2]
P2Y2>10,000HumanNot a potent agonist.
P2Y4>10,000HumanNot an agonist.
P2Y6>10,000HumanNot an agonist.
P2Y11~5,000HumanModerate agonist.[1]
P2Y127.9 (pEC50)HumanPotent agonist.[2]
P2Y137.1 (pEC50)HumanPotent agonist.[2]
P2Y14>10,000HumanNot an agonist.

Note: EC50 values can vary depending on the experimental system and assay conditions. The values presented here are approximate and should be used as a guide.

Mandatory Visualization

cluster_P2Y1 P2Y1 Signaling cluster_off_target Potential Off-Target Signaling This compound This compound P2Y1 P2Y1 This compound->P2Y1 Agonist P2Y12 P2Y12 This compound->P2Y12 Agonist P2X1_3 P2X1/P2X3 This compound->P2X1_3 Agonist Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X1_3->Ion_Influx

Caption: Signaling pathways of this compound at P2Y1 and potential off-target receptors.

Start Unexpected Experimental Result with this compound Check_Purity Verify Purity of this compound Stock (HPLC) Start->Check_Purity Check_Purity->Start Impure, re-purify or new stock Use_Antagonist Use Selective P2Y1 Antagonist (e.g., MRS2179) Check_Purity->Use_Antagonist Pure Response_Blocked Response Blocked? Use_Antagonist->Response_Blocked P2Y1_Mediated Effect is Likely P2Y1-Mediated Response_Blocked->P2Y1_Mediated Yes Off_Target Consider Off-Target Effects Response_Blocked->Off_Target No P2Y12_Antagonist Use P2Y12 Antagonist (e.g., AR-C69931MX) Off_Target->P2Y12_Antagonist P2Y12_Blocked Response Blocked? P2Y12_Antagonist->P2Y12_Blocked P2X_Antagonist Use P2X Antagonist (e.g., PPADS) P2X_Blocked Response Blocked? P2X_Antagonist->P2X_Blocked P2Y12_Blocked->P2X_Antagonist No P2Y12_Effect Effect involves P2Y12 P2Y12_Blocked->P2Y12_Effect Yes P2X_Effect Effect involves P2X receptors P2X_Blocked->P2X_Effect Yes Other_Targets Consider other P2Y/P2X or non-purinergic targets P2X_Blocked->Other_Targets No

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental Protocols

Detailed Methodology for Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

1. Materials:

  • Fura-2 AM (cell-permeant)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • Cells of interest cultured on glass coverslips or in a 96-well plate

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

2. Reagent Preparation:

  • Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.

  • Loading Buffer: Prepare fresh on the day of the experiment. For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.

3. Cell Loading:

  • Wash the cultured cells once with pre-warmed HBSS.

  • Add the Fura-2 AM loading buffer to the cells.

  • Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.

  • After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

  • Incubate the cells in fresh HBSS for a further 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

4. Calcium Measurement:

  • Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

  • Continuously perfuse the cells with HBSS.

  • Acquire a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Apply this compound at the desired concentration by adding it to the perfusion buffer.

  • Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

  • At the end of the experiment, you can calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular Ca²⁺, and the minimum fluorescence ratio (Rmin) in a Ca²⁺-free buffer containing a chelator like EGTA.

5. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is calculated for each time point.

  • The change in the ratio from the baseline is used to represent the change in intracellular calcium concentration.

  • If calibrated, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations.

Detailed Methodology for Whole-Cell Patch Clamp Recording of P2X Receptor Currents

This protocol outlines the steps for recording ion currents mediated by P2X receptors in response to this compound using the whole-cell patch-clamp technique.

1. Materials:

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and microforge

  • Cells expressing the P2X receptor of interest

  • Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose; pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.2)

  • Syringe and tubing for applying pressure to the pipette

2. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The ideal pipette resistance is typically 3-7 MΩ when filled with the intracellular solution.

  • Fire-polish the pipette tip using a microforge to smooth the opening.

  • Fill the pipette with the filtered intracellular solution, ensuring there are no air bubbles.

3. Establishing a Whole-Cell Recording:

  • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Mount the filled pipette in the pipette holder and apply positive pressure.

  • Lower the pipette into the bath and null the pipette offset potential.

  • Under visual guidance (microscope), approach a target cell with the pipette tip.

  • Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. Gentle suction may be applied if necessary.

  • After establishing a stable giga-seal, apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

4. Recording P2X Receptor Currents:

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Allow the cell to stabilize for a few minutes.

  • Rapidly apply this compound to the cell using a fast perfusion system. The rapid application is crucial for accurately recording the fast activation and desensitization kinetics of many P2X receptors.

  • Record the inward current elicited by the agonist.

  • Wash out the agonist with the extracellular solution to allow the current to return to baseline.

5. Data Analysis:

  • Measure the peak amplitude of the inward current.

  • Analyze the kinetics of the current, including the activation and desensitization time constants.

  • Construct a dose-response curve by applying a range of this compound concentrations and plotting the normalized peak current against the agonist concentration. This will allow for the determination of the EC50 value.

  • The effects of antagonists can be studied by pre-applying the antagonist before co-application with this compound.

References

stability of 2-MeS-ATP in different buffers and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) in various experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How stable is this compound in aqueous solutions?

A1: this compound, like ATP, is susceptible to hydrolysis in aqueous solutions. The rate of degradation is influenced by several factors including pH, temperature, and the presence of enzymes.[1] For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions, aliquot them to avoid multiple freeze-thaw cycles, and store them at -20°C or -80°C.[2] Neutral pH (around 7.0) is generally preferred for storage of nucleotide solutions.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products of this compound through hydrolysis are 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) and subsequently 2-Methylthioadenosine 5'-monophosphate (2-MeS-AMP).[3][4] In biological systems containing ectonucleotidases, further degradation to 2-methylthioadenosine can occur.[5][6]

Q3: I am not seeing the expected biological effect in my cell-based assay. Could this compound degradation be the issue?

A3: Yes, degradation of this compound is a likely cause for reduced or absent biological activity. If the compound has been stored improperly (e.g., at room temperature for an extended period, in an inappropriate buffer, or subjected to multiple freeze-thaw cycles), its concentration will decrease, leading to diminished effects. Always use freshly prepared solutions or properly stored aliquots for your experiments. It is also important to consider that cell culture media contains phosphatases and other enzymes that can degrade this compound over time.

Q4: Can I use standard phosphate-buffered saline (PBS) to dissolve and store this compound?

A4: While PBS is a common buffer, its effect on the long-term stability of this compound is not well-documented. For short-term experiments, PBS at a neutral pH is likely acceptable. However, for storage, a simple buffered solution (e.g., Tris-HCl) at neutral pH might be preferable to avoid potential interactions with high concentrations of phosphate.

Q5: How does the stability of this compound compare to ATP?

A5: While specific comparative studies are limited, as a structural analog of ATP, this compound is expected to have a similar susceptibility to enzymatic and chemical hydrolysis. The methylthio group at the 2-position may slightly alter its stability profile, but it is still considered a labile molecule.[7]

Data Presentation: Stability of Nucleotide Analogs

Due to the limited availability of precise quantitative stability data for this compound, the following table provides a qualitative summary of factors influencing the stability of ATP and its analogs, which can be applied to this compound.

ParameterConditionGeneral StabilityRecommendations
Temperature Room Temperature (20-25°C)LowPrepare solutions fresh and use immediately.[8]
Refrigerated (4°C)ModerateStable for short-term storage (up to a week).[2]
Frozen (-20°C / -80°C)HighRecommended for long-term storage of stock solutions.[2]
pH Acidic (< 6.0)LowAvoid acidic conditions as they accelerate hydrolysis.
Neutral (6.8-7.4)OptimalMaintain neutral pH for solutions and storage.[1]
Alkaline (> 8.0)Moderate to LowStability decreases in highly alkaline conditions.
Buffer/Medium Simple Buffers (e.g., Tris-HCl)GoodUse a simple, neutral pH buffer for reconstitution and storage.
Phosphate Buffers (e.g., PBS)ModerateHigh phosphate concentrations may influence stability.
Cell Culture Media (e.g., DMEM/F-12)Low to ModerateContains enzymes that can degrade this compound. Add fresh to media before use.
Enzymes Ectonucleotidases, PhosphatasesVery LowRapid degradation in the presence of these enzymes.[5][6]
Freeze-Thaw Cycles Multiple CyclesLowAvoid repeated freezing and thawing of stock solutions.

Experimental Protocols

Protocol for Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a specific buffer or medium.

1. Materials:

  • This compound

  • Buffer or medium of interest (e.g., PBS, Tris-HCl, DMEM/F-12)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • 0.22 µm syringe filters

2. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the buffer or medium of interest.

  • Filter the stock solution through a 0.22 µm syringe filter.

  • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the same buffer or medium.

  • Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At each time point, transfer an aliquot to an HPLC vial for immediate analysis or freeze at -80°C for later analysis.

3. HPLC Analysis:

  • Set the HPLC column temperature (e.g., 30°C).

  • Set the UV detection wavelength to 259 nm.

  • Equilibrate the column with the initial mobile phase conditions.

  • Use a gradient elution method. For example:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Gradient to 70% A, 30% B

    • 15-20 min: Hold at 70% A, 30% B

    • 20-25 min: Return to initial conditions (95% A, 5% B)

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the incubated samples from each time point.

4. Data Analysis:

  • Identify the peak corresponding to this compound in each chromatogram based on the retention time of the standard.

  • Integrate the peak area of this compound for each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep_stock Prepare 10 mM this compound Stock Solution filter_stock Filter Stock Solution (0.22 µm) prep_stock->filter_stock dilute Dilute to 100 µM in Test Buffer/Medium filter_stock->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate at Desired Temperature(s) aliquot->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Area Integration) hplc->data result Determine Degradation Rate and Half-life data->result

Caption: Experimental workflow for assessing this compound stability.

P2Y1_signaling ligand This compound receptor P2Y1 Receptor ligand->receptor gq Gq receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release response Cellular Response (e.g., Platelet Shape Change) ca_release->response pkc->response

Caption: P2Y1 receptor signaling pathway activated by this compound.

P2Y12_signaling ligand 2-MeS-ADP receptor P2Y12 Receptor ligand->receptor gi Gi receptor->gi ac Adenylyl Cyclase (AC) gi->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Inhibition of Platelet Aggregation) pka->response leads to

Caption: P2Y12 receptor signaling pathway (note: this compound is converted to 2-MeS-ADP).

References

Technical Support Center: 2-MeS-ATP in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with 2-methylthioadenosine triphosphate (2-MeS-ATP) in functional assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question: Why am I observing a response with this compound when my system is not expected to respond to P2Y11 or P2Y12 agonists?

Answer: One of the most common reasons for unexpected agonist activity of this compound is contamination with 2-methylthioadenosine diphosphate (2-MeSADP). 2-MeSADP is a potent and selective agonist for the P2Y1 receptor.[1] The presence of even small amounts of 2-MeSADP in a this compound preparation can lead to the activation of P2Y1 receptors, which are Gq-coupled and mediate increases in intracellular calcium.[1]

Recommended Actions:

  • Purity Check: Verify the purity of your this compound stock using analytical techniques such as HPLC.

  • Enzymatic Cleanup: Treat your this compound solution with an ATP-regenerating system (e.g., creatine kinase and phosphocreatine) to convert any contaminating 2-MeSADP back to this compound.[1]

  • Use a P2Y1 Antagonist: To confirm if the observed response is mediated by P2Y1, pre-incubate your cells or tissues with a selective P2Y1 receptor antagonist, such as MRS2179 or MRS2500. If the antagonist blocks the response to your this compound solution, it indicates that the effect is due to 2-MeSADP contamination.

Question: My functional assay shows that this compound is acting as an antagonist, not an agonist. Why is this happening?

Answer: this compound has a complex pharmacological profile and can act as an antagonist or a very weak partial agonist at P2Y12 receptors, especially when contaminating 2-MeSADP has been removed.[2] At the P2Y1 receptor, some studies have also reported antagonist activity of purified this compound.[1] The observed effect can be dependent on the receptor expression levels and the specific cellular context.

Recommended Actions:

  • Confirm Agonist Purity: As a first step, ensure your this compound is free from 2-MeSADP contamination.

  • Evaluate Receptor Subtype: Confirm the P2Y receptor subtypes expressed in your experimental system. The antagonist effect is more pronounced at P2Y12 receptors.

  • Consider Partial Agonism: In systems with high receptor expression, a partial agonist can sometimes appear as an antagonist in the presence of a full agonist.

Question: I am seeing a diminished or no response to this compound after repeated applications. What could be the cause?

Answer: This phenomenon is likely due to receptor desensitization, a process where the receptor becomes less responsive to an agonist after prolonged or repeated exposure. P2Y receptors, including P2Y1 and P2Y12, are known to undergo rapid desensitization.[3][4] This process can be mediated by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[3]

Recommended Actions:

  • Washout Periods: Ensure adequate washout periods between agonist applications to allow for receptor resensitization.

  • Single Application Experiments: Design experiments with a single application of this compound where possible.

  • Investigate Desensitization Mechanisms: If studying the desensitization process itself, consider using inhibitors of GRKs or PKC to investigate their role.

Question: The potency (EC50) of this compound in my assay is different from published values. What could be the reason?

Answer: Discrepancies in potency can arise from several factors:

  • Contamination: As mentioned, 2-MeSADP contamination can significantly increase the apparent potency at P2Y1 receptors.

  • Receptor Expression Levels: The level of receptor expression in your cell system can influence the observed potency of an agonist.

  • Assay Conditions: Differences in experimental conditions such as temperature, buffer composition, and cell density can affect the outcome of functional assays.

  • Compound Stability: Degradation of this compound in the assay medium can lead to a decrease in its effective concentration and thus lower apparent potency.

Recommended Actions:

  • Standardize Experimental Conditions: Maintain consistent and well-defined assay conditions.

  • Check Compound Stability: Prepare fresh solutions of this compound for each experiment.

  • Use a Reference Agonist: Include a well-characterized reference agonist in your experiments to validate your assay system.

Frequently Asked Questions (FAQs)

What is the P2Y receptor selectivity profile of this compound?

This compound is primarily known as an agonist for the P2Y11 receptor, where it is more potent than ATP.[2] It is also considered an agonist at the P2Y1 receptor, although its activity can be influenced by contamination with 2-MeSADP.[1][2] At the P2Y12 receptor, it is generally considered an antagonist or a very weak partial agonist.[2] It is largely inactive at P2Y2, P2Y4, and P2Y6 receptors.[2] this compound can also activate certain P2X receptors, such as P2X1 and P2X3.[5][6]

How stable is this compound in solution?

Like ATP, this compound can be hydrolyzed by ectonucleotidases present in cell cultures or tissue preparations. It is recommended to prepare fresh solutions for each experiment and to minimize the time the compound is in contact with biological preparations before the assay. For storage, it is best to keep stock solutions frozen at -20°C or -80°C.

Which signaling pathways are activated by this compound?

The signaling pathway activated by this compound depends on the P2Y receptor subtype it interacts with:

  • P2Y1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC).[7][8]

  • P2Y11 Receptor: Uniquely couples to both Gs and Gq proteins. Gs coupling leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while Gq coupling activates the PLC pathway.[9][10]

  • P2Y12 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[11][12]

What are the common functional assays used to study the effects of this compound?

Common functional assays include:

  • Calcium Mobilization Assays: Used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like P2Y1 and P2Y11.[13][14]

  • cAMP Accumulation Assays: Used to measure changes in intracellular cAMP levels. For Gs-coupled receptors like P2Y11, an increase in cAMP is measured. For Gi-coupled receptors like P2Y12, a decrease in forskolin-stimulated cAMP accumulation is typically measured.[15][16]

  • Platelet Aggregation Assays: Used to study the effects of P2Y receptor ligands on platelet function, as both P2Y1 and P2Y12 receptors are involved in platelet aggregation.[17][18]

Quantitative Data

The following table summarizes the potency (EC50) of this compound at various human P2Y receptors. Note that these values can vary depending on the experimental system and conditions.

Receptor SubtypeG-Protein CouplingThis compound EC50 (nM)Reference(s)
P2Y1Gq/118[2]
P2Y11Gs and Gq13,800[2]
P2Y12GiWeak agonist/antagonist[2]
P2Y13GiWeak agonist[19]

Experimental Protocols

1. Calcium Mobilization Assay

This protocol describes a method for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the desired concentration of this compound into the wells and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50.

2. cAMP Accumulation Assay

This protocol describes a method for measuring the inhibition of forskolin-stimulated cAMP accumulation in response to this compound, suitable for Gi-coupled receptors like P2Y12.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Forskolin

  • This compound stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the kit)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Pre-treatment:

    • Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound. Plot a dose-response curve to determine the IC50.

Visualizations

P2Y1_Signaling_Pathway This compound This compound P2Y1 Receptor P2Y1 Receptor This compound->P2Y1 Receptor Binds Gq/11 Gq/11 P2Y1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates

Caption: P2Y1 Receptor Signaling Pathway.

P2Y11_Signaling_Pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway Gs Gs Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) Activates ATP_to_cAMP ATP -> cAMP Adenylyl Cyclase (AC)->ATP_to_cAMP cAMP Increase cAMP Increase ATP_to_cAMP->cAMP Increase Gq Gq PLC PLC Gq->PLC Activates PIP2_to_IP3_DAG PIP2 -> IP3 + DAG PLC->PIP2_to_IP3_DAG Ca2+ Release Ca2+ Release PIP2_to_IP3_DAG->Ca2+ Release This compound This compound P2Y11 Receptor P2Y11 Receptor This compound->P2Y11 Receptor Binds P2Y11 Receptor->Gs P2Y11 Receptor->Gq

Caption: P2Y11 Receptor Dual Signaling Pathways.

P2Y12_Signaling_Pathway This compound (Antagonist) This compound (Antagonist) P2Y12 Receptor P2Y12 Receptor This compound (Antagonist)->P2Y12 Receptor Blocks Gi Gi P2Y12 Receptor->Gi Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gi->Adenylyl Cyclase (AC) Inhibits cAMP Decrease cAMP Decrease Adenylyl Cyclase (AC)->cAMP Decrease Leads to Experimental_Workflow_Calcium_Assay A Seed cells in 96-well plate B Load cells with fluorescent calcium indicator A->B C Wash cells to remove excess dye B->C D Establish baseline fluorescence C->D E Inject this compound D->E F Record fluorescence signal E->F G Analyze data and plot dose-response curve F->G Troubleshooting_Decision_Tree Start Unexpected Result with this compound Q1 Is the response blocked by a P2Y1 antagonist? Start->Q1 A1_Yes Likely 2-MeSADP contamination Q1->A1_Yes Yes Q2 Is the response weak or absent after repeated application? Q1->Q2 No A2_Yes Likely receptor desensitization Q2->A2_Yes Yes Q3 Is this compound acting as an antagonist? Q2->Q3 No A3_Yes Possible at P2Y12 or purified this compound at P2Y1 Q3->A3_Yes Yes End Consult further literature or technical support Q3->End No

References

Technical Support Center: Minimizing 2-MeS-ATP-Induced Cell Death and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-MeS-ATP. The information is designed to help minimize unintended cell death and toxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces cell death?

A1: this compound, a potent agonist of the P2X7 receptor, primarily induces cell death through the activation of this receptor.[1][2][3][4][5] Prolonged or repeated stimulation of the P2X7 receptor leads to the formation of a non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da.[6][7][8][9] This leads to a cascade of events including:

  • Ion Flux Dysregulation: A significant efflux of K+ and influx of Ca2+ and Na+ disrupts the ionic homeostasis of the cell.[2][3]

  • NLRP3 Inflammasome Activation: The K+ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome.[2][10][11][12]

  • Caspase-1 Activation: The activated inflammasome leads to the cleavage and activation of caspase-1.[13][14][15]

  • Pro-inflammatory Cytokine Release: Active caspase-1 processes and promotes the release of pro-inflammatory cytokines such as IL-1β and IL-18.

  • Apoptosis and Necrosis: The combination of ionic imbalance, pore formation, and inflammatory signaling can lead to both apoptotic and necrotic cell death.[6][16][17][18][19]

Q2: I am observing excessive cell death in my experiments with this compound. What are the likely causes?

A2: Excessive cell death when using this compound is a common issue and can stem from several factors:

  • High Agonist Concentration: P2X7 receptors require relatively high concentrations of ATP (in the millimolar range) for full activation and pore formation.[2][20] Using a concentration that is too high for your specific cell type can rapidly induce cytotoxicity.

  • Prolonged Exposure: Continuous stimulation of the P2X7 receptor promotes pore formation and subsequent cell death pathways.[6] The duration of exposure to this compound is a critical factor.

  • High P2X7 Receptor Expression: Cell lines with high expression levels of the P2X7 receptor are more sensitive to ATP-induced cell death.[21][22]

  • Assay Buffer Composition: The ionic composition of your experimental buffer can influence P2X7 receptor activity. For instance, low concentrations of divalent cations like Ca²⁺ and Mg²⁺ can potentiate the effects of ATP.[20]

  • Cell Viability: The initial health and viability of your cells can impact their susceptibility to this compound-induced stress.

Q3: How can I minimize this compound-induced cell death while still achieving P2X7 receptor activation?

A3: To minimize cell death, you can optimize several experimental parameters:

  • Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that activates the P2X7 receptor without causing excessive cell death in your specific cell type.[20]

  • Optimize Incubation Time: Reduce the duration of exposure to this compound. Time-course experiments can help identify the minimum time required to elicit the desired response.

  • Use P2X7 Receptor Antagonists: Co-incubation with a specific P2X7 receptor antagonist can block the receptor and prevent downstream cell death signaling.[1][2][5] This is a useful control to confirm that the observed effects are indeed P2X7-mediated.

  • Modulate Assay Buffer: Carefully control the ionic composition of your buffer, particularly the concentrations of divalent cations.

  • Maintain Healthy Cell Cultures: Ensure your cells are healthy and not overly confluent before starting the experiment.

Troubleshooting Guides

Problem 1: High background cell death in control wells (without this compound).

Possible Cause Troubleshooting Step
Cell Culture Conditions Ensure cells are healthy, within a low passage number, and not overgrown.
Reagent Toxicity Test for toxicity of the vehicle (e.g., DMSO) used to dissolve this compound or other reagents.
Mechanical Stress Handle cells gently during plating and media changes to avoid detachment and damage.

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Reagent Variability Prepare fresh solutions of this compound for each experiment. Aliquot and store stock solutions properly.
Cell Passage Number Use cells within a consistent and narrow range of passage numbers, as receptor expression can change over time.
Incubation Time and Temperature Strictly control incubation times and maintain a constant temperature (37°C) and CO2 environment.
Plate Reader/Microscope Settings Ensure consistent settings for fluorescence or luminescence measurements.

Problem 3: P2X7 receptor antagonist is not preventing cell death.

Possible Cause Troubleshooting Step
Insufficient Antagonist Concentration Perform a dose-response experiment to determine the effective inhibitory concentration (IC50) of the antagonist.
Inadequate Pre-incubation Time Some antagonists require a pre-incubation period to effectively block the receptor.[20] Consult the manufacturer's data sheet or perform a time-course experiment.
Antagonist Specificity and Potency Verify the specificity and potency of the antagonist for the P2X7 receptor from the relevant species.
Off-target Effects of this compound At very high concentrations, this compound might have off-target effects. Ensure you are using the lowest effective concentration.
Toxicity of the Antagonist Itself Some compounds, like oxidized ATP (oATP), can be toxic to certain cell types.[3][23] Run a control with the antagonist alone to assess its intrinsic toxicity.

Quantitative Data Summary

Table 1: Potency of P2X7 Receptor Agonists and Antagonists

CompoundTypeTargetPotency (EC50 / IC50)Cell TypeReference
This compoundAgonistP2X7 ReceptorVaries by cell typeVarious[4]
ATPAgonistP2X7 Receptor~116 µMRPMI 8226 cells[24]
BzATPAgonistP2X7 ReceptorMore potent than ATPVarious[20][25]
A438079AntagonistP2X7 Receptor-In vitro[2]
A740003AntagonistP2X7 Receptor-In vitro[2][21]
KN-62AntagonistP2X7 Receptor-RPMI 8226 cells[24]
Oxidized ATP (oATP)AntagonistP2X7 ReceptorIrreversibleVarious[3][4]
Brilliant Blue G (BBG)AntagonistP2X7 Receptor-Retinal cells[6]
2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (56)AntagonistHuman P2X7 Receptor0.39 µMXenopus laevis oocytes[1]

Table 2: Experimental Conditions for Inducing Cell Death with P2X7R Agonists

Cell LineAgonistConcentrationIncubation TimeObserved EffectReference
Radiosensitive M059J glioma cellsATP5 mM-Significant decrease in cell viability (32.4 ± 4.1 %)[22]
Radiosensitive M059J glioma cellsBzATP100 µM-Significant decrease in cell viability (25.6 ± 3.3 %)[22]
Primary retinal cell culturesATP200 µmol/L to 5 mmol/L24 hoursDose-dependent decrease in photoreceptor viability[6]
Cultured rat mesangial cellsATP300 µM to 5 mM90 min5.8-fold increase in DNA fragmentation[16]
Acute Myeloid Leukemia (AML) cellsATP5 mM48 hoursReduction of viability[26]

Detailed Experimental Protocols

Protocol 1: Measuring this compound-Induced Cytotoxicity using an ATP-Based Assay

This protocol measures the amount of intracellular ATP as an indicator of cell viability. A decrease in ATP levels corresponds to increased cytotoxicity.[27][28][29][30]

Materials:

  • Cells of interest

  • 96-well white opaque tissue culture plates

  • This compound stock solution

  • P2X7 receptor antagonist (optional, for control)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well white opaque plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. If using an antagonist, prepare solutions containing the antagonist at a fixed concentration with serial dilutions of this compound. Also, prepare a vehicle control.

  • Treatment: Remove the culture medium from the wells and add the prepared compound solutions. Include wells with medium only (no cells) for background luminescence.

  • Incubation: Incubate the plate for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix the contents by shaking the plate for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Plot the luminescence values against the concentration of this compound to generate a dose-response curve.

Protocol 2: Assessing this compound-Induced Pore Formation using an Ethidium Bromide Uptake Assay

This assay measures the uptake of the fluorescent dye ethidium bromide (EtBr), which can enter the cell through the large pore formed by P2X7 receptor activation.[20][21]

Materials:

  • Cells expressing P2X7 receptors

  • 96-well black, clear-bottom tissue culture plate

  • Assay Buffer (e.g., standard extracellular solution)

  • Ethidium Bromide (EtBr) stock solution

  • This compound or BzATP stock solution

  • P2X7 receptor antagonist (optional)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Inhibitor Incubation (Optional): Wash the cells with Assay Buffer. Pre-incubate the cells with the desired concentration of a P2X7 receptor antagonist for an appropriate time (e.g., 15-60 minutes) at 37°C. Include a vehicle control.

  • Assay:

    • Add EtBr to each well to a final concentration of 5-20 µM.

    • Add the P2X7 agonist (e.g., this compound or BzATP) to the wells.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence kinetically for 20-30 minutes (Excitation: ~510 nm, Emission: ~595 nm).

  • Data Analysis: Determine the rate of fluorescence increase or the total fluorescence change after a fixed time point. Compare the fluorescence in treated wells to control wells.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Binds and Activates Pore Non-selective Pore P2X7R->Pore Prolonged activation leads to K_efflux K+ Efflux Pore->K_efflux Ca_influx Ca2+ Influx Pore->Ca_influx Necrosis Necrosis Pore->Necrosis NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Casp1_act Caspase-1 Activation NLRP3->Casp1_act Cytokine IL-1β / IL-18 Release Casp1_act->Cytokine Apoptosis Apoptosis Cytokine->Apoptosis Mito_dys->Apoptosis

Caption: Signaling pathway of this compound-induced cell death via the P2X7 receptor.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells (96-well plate) prep_compounds Prepare this compound Dilutions add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate Incubate (Time-course) add_compounds->incubate add_reagent Add Cytotoxicity Reagent incubate->add_reagent measure Measure Signal (Luminescence/Fluorescence) add_reagent->measure analyze Analyze Data & Generate Dose-Response Curve measure->analyze

Caption: General experimental workflow for assessing this compound-induced cytotoxicity.

Troubleshooting_Logic start Excessive Cell Death Observed check_conc Is this compound concentration optimized? start->check_conc optimize_conc Action: Titrate this compound (Dose-Response) check_conc->optimize_conc No check_time Is incubation time optimized? check_conc->check_time Yes optimize_conc->check_time optimize_time Action: Reduce incubation time (Time-Course) check_time->optimize_time No check_antagonist Is a P2X7R antagonist effective? check_time->check_antagonist Yes optimize_time->check_antagonist confirm_mechanism Mechanism is likely P2X7R-dependent check_antagonist->confirm_mechanism Yes investigate_other Investigate other causes: - Off-target effects - Cell health check_antagonist->investigate_other No

Caption: A logical troubleshooting guide for excessive this compound-induced cell death.

References

Navigating the Nuances of 2-MeS-ATP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purinergic agonist 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) is a powerful tool for investigating P2Y receptor signaling. However, its unique properties can present challenges in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: The tetrasodium salt of this compound is readily soluble in water.[1][2][3] It is recommended to use high-purity, sterile water to prepare stock solutions. While some sources suggest solubility in PBS (pH 7.2) is around 10 mg/mL, preparing the initial concentrated stock in water is generally the most reliable method.[3]

Q2: What is the recommended concentration for a stock solution?

A2: A stock solution of 10 mM this compound in water is a common and practical concentration.[2] Some suppliers even provide the compound pre-dissolved at this concentration.[2] For specific applications, higher concentrations of up to 100 mM in water have been reported.[1]

Q3: How should I store this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored desiccated at -20°C.[1][2] Aqueous stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, neutral aqueous solutions of ATP are generally stable for at least a year.

Q4: Is this compound stable in physiological buffers and cell culture media?

A4: Like ATP, this compound is susceptible to hydrolysis, especially at acidic or basic pH. It is most stable in aqueous solutions with a pH between 6.8 and 7.4. When diluted in physiological buffers or cell culture media for experiments, it is best to prepare the working solutions fresh for each experiment to minimize degradation.

Q5: What are the primary cellular targets of this compound?

A5: this compound is a potent agonist for several P2Y purinergic receptors, particularly the P2Y1, P2Y12, and P2Y13 subtypes. It is often used to study platelet aggregation, immune responses, and neurotransmission.

Data Presentation: Solubility of this compound

SolventFormTemperatureConcentrationReference
WaterTetrasodium SaltRoom TemperatureUp to 100 mM[1]
WaterTetrasodium SaltNot SpecifiedSoluble (Supplied at 10 mM)[2]
PBS (pH 7.2)Tetrasodium SaltNot Specified~10 mg/mL[3]
EthanolDisodium Salt (ATP)25°C<1 mg/mL
DMSODisodium Salt (ATP)25°C<1 mg/mL

Note: Data for ethanol and DMSO are for the related compound Adenosine-5'-triphosphate (ATP) disodium salt and are provided as an estimate of the expected poor solubility of this compound in these solvents.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound tetrasodium salt powder

  • Sterile, nuclease-free water

  • 1 M NaOH solution, sterile

  • pH indicator strips or a calibrated pH meter

  • 0.22 µm sterile syringe filter

  • Sterile, low-retention microcentrifuge tubes

Methodology:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in a minimal volume of sterile water. For example, to prepare a 10 mM solution, dissolve 6.41 mg of this compound (MW: 641.2 g/mol ) in a final volume of 1 mL of water.

  • pH Adjustment: The initial solution will be mildly acidic. Carefully titrate the solution with 1 M NaOH to a final pH of approximately 7.5. Monitor the pH closely using pH strips or a pH meter. Avoid making the solution basic, as this can accelerate hydrolysis.

  • Sterile Filtration: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Concentration Verification (Optional but Recommended):

    • Prepare a high dilution of the stock solution in a suitable buffer (e.g., 1:1000).

    • Measure the absorbance at 275 nm using a UV-Vis spectrophotometer.

    • Calculate the precise concentration using the molar extinction coefficient of this compound (ε₂₇₅). Note: The exact extinction coefficient may vary slightly between suppliers; refer to the product datasheet for the specific value.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

P2Y1_Signaling_Pathway This compound This compound P2Y1 P2Y1 This compound->P2Y1 binds to Gq_protein Gq (α, β, γ subunits) P2Y1->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Cellular Responses (e.g., Platelet Shape Change) PKC->Downstream phosphorylates targets leading to Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve ph_adjust 3. Adjust pH to ~7.5 with NaOH dissolve->ph_adjust filter 4. Sterile Filter (0.22 µm) ph_adjust->filter store 5. Aliquot and Store at -20°C / -80°C filter->store thaw 6. Thaw Aliquot on Ice store->thaw dilute 7. Prepare Working Solution in Assay Buffer thaw->dilute apply 8. Apply to Cells/ Samples dilute->apply measure 9. Measure Response (e.g., Calcium Flux, Aggregation) apply->measure

References

controlling for ectonucleotidase activity in 2-MeS-ATP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 2-Methylthioadenosine triphosphate (2-MeS-ATP) who may encounter issues related to its enzymatic degradation by ectonucleotidases.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for ectonucleotidase activity in my this compound experiments?

A1: It is critical because cell-surface enzymes, known as ectonucleotidases (e.g., CD39/NTPDase1), can rapidly hydrolyze this compound.[1] The primary breakdown product, 2-methylthioadenosine diphosphate (2-MeS-ADP), is a potent and selective agonist for several P2Y receptors, including P2Y1 and P2Y12.[2] If this enzymatic activity is not controlled, it becomes impossible to determine whether the observed cellular response is due to this compound, its metabolite 2-MeS-ADP, or a combination of both, leading to misinterpretation of your data.[2][3]

A2: This is a classic sign of uncontrolled ectonucleotidase activity. The degradation of this compound to 2-MeS-ADP, a strong agonist for P2Y1 and P2Y12 receptors, can produce these confounding effects.[4][5] The rate of this degradation can vary between cell types and even between different cell culture passages, leading to inconsistent results.[6][7] The observed response may be partially or wholly attributable to 2-MeS-ADP activating its specific receptors.

Q3: How can I confirm that ectonucleotidase activity is present in my experimental system?

A3: The most direct method is to measure the concentration of this compound and its metabolites (2-MeS-ADP, 2-MeS-AMP) in your culture medium over time.[8] This is typically done by collecting media samples at different time points after adding this compound and analyzing them using High-Performance Liquid Chromatography (HPLC).[9][10] A rapid decrease in the this compound concentration accompanied by an increase in 2-MeS-ADP confirms significant ectonucleotidase activity.[8]

Q4: What pharmacological inhibitors can I use to block ectonucleotidase activity?

A4: A combination of inhibitors is often necessary for a complete blockade.

  • ARL 67156 : A commonly used competitive inhibitor of ecto-ATPases like NTPDase1 and NTPDase3.[11] However, it is less effective against other ectonucleotidases and may not be sufficient on its own, especially at high substrate concentrations.[7][11]

  • POM-1 (Polyoxometalate 1) : A pan-ecto-nucleotidase inhibitor that can block multiple enzymes, including CD39.[9]

  • AMP-CP (Adenosine 5′-(α,β-methylene)diphosphate) : A potent and selective inhibitor of CD73 (ecto-5'-nucleotidase), which is responsible for converting AMP to adenosine.[12] This is important for preventing the final step in the ATP degradation cascade.

It is crucial to test the selectivity and efficacy of these inhibitors in your specific system.[9][10]

Q5: Besides inhibitors, are there other ways to control for the effects of this compound degradation?

A5: Yes, several complementary approaches can be used:

  • ATP-Regenerating System : Treating your this compound stock solution with an ATP-regenerating system (like creatine kinase and phosphocreatine) can help remove any contaminating 2-MeS-ADP before the experiment begins.[2][3]

  • Use of Non-hydrolyzable Analogs : While a direct non-hydrolyzable analog of this compound is not commonly cited, experiments often use other stable analogs like ADPβS to selectively activate ADP receptors without concerns of degradation.[13]

  • Minimize Incubation Time : Reducing the exposure time of cells to this compound can limit the extent of its breakdown.

  • Run Parallel Controls : Always compare the effects of this compound in the presence and absence of ectonucleotidase inhibitors. A significant difference in the response will indicate the extent to which degradation was influencing the results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Agonist Profile (e.g., observing a P2Y12-mediated inhibition of adenylyl cyclase)This compound degradation to 2-MeS-ADP, which is a potent P2Y12 agonist.[4][14]1. Pre-incubate cells with a cocktail of ectonucleotidase inhibitors (e.g., ARL 67156 and POM-1).[9][11] 2. Confirm the presence of 2-MeS-ADP in the supernatant via HPLC.[10] 3. Use a selective P2Y12 antagonist (e.g., AR-C69931MX) to see if it blocks the unexpected response.[4]
High Variability in Experimental Replicates Inconsistent ectonucleotidase activity between wells or plates. This can be due to differences in cell density or health.1. Ensure uniform cell seeding and health across all replicates. 2. Add ectonucleotidase inhibitors to the assay buffer to normalize for enzymatic activity.[7] 3. Increase the number of replicates and perform rigorous statistical analysis.
Apparent Rapid Receptor Desensitization The observed signal decrease may not be true receptor desensitization but rather the rapid depletion of the agonist (this compound) from the medium due to enzymatic breakdown.[7][15]1. Measure the concentration of this compound in the medium over the time course of the experiment.[8] 2. Perform the experiment in the presence of ectonucleotidase inhibitors to see if the "desensitization" kinetics are altered.[7] 3. Compare the response to a known non-hydrolyzable agonist if available for the target receptor.

Data Summary

Table 1: Specificity of Ectonucleotidase Inhibitor ARL 67156 This table summarizes the inhibitory constants (Ki) of ARL 67156 against various human ectonucleotidases, highlighting its selectivity. Data indicates ARL 67156 is a weak competitive inhibitor.[11]

EnzymeSubstrateKi (μM)Inhibition Type
NTPDase1 ATP11 ± 3Competitive
NTPDase3 ATP18 ± 4Competitive
NPP1 pnp-TMP12 ± 3Competitive
NTPDase2 ATP> 100Not Effective
NTPDase8 (human) ATP> 100Not Effective
NPP3 pnp-TMP> 100Not Effective
Ecto-5'-nucleotidase AMP> 100Not Effective

Experimental Protocols

Protocol 1: Quantification of this compound Degradation by HPLC

This protocol allows for the direct measurement of ectonucleotidase activity in your cell culture system.

  • Cell Preparation : Plate cells in a 6-well plate and grow to desired confluency.

  • Initiate Reaction : Wash cells twice with a pre-warmed, serum-free buffer (e.g., Krebs-HEPES). Add 1 mL of the same buffer containing a known concentration of this compound (e.g., 100 μM) to each well.

  • Time-Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect a 100 μL aliquot of the supernatant from the well.

  • Stop Reaction : Immediately stop the enzymatic reaction in the collected aliquot. A common method is heat inactivation at 95°C for 90 seconds, followed by centrifugation to pellet any debris.[10] Another method is to add an equal volume of ice-cold 0.8 M perchloric acid.

  • Sample Analysis : Analyze the samples using a validated reverse-phase HPLC method with UV detection to separate and quantify this compound, 2-MeS-ADP, and 2-MeS-AMP.

  • Data Interpretation : Plot the concentration of each purine compound versus time. A rapid decrease in this compound and a corresponding increase in its metabolites is indicative of high ectonucleotidase activity.[8]

Protocol 2: Pharmacological Inhibition of Ectonucleotidase Activity

This protocol describes how to perform an experiment using inhibitors to prevent this compound degradation.

  • Prepare Inhibitor Cocktail : Prepare a stock solution of your chosen ectonucleotidase inhibitors (e.g., 100 μM ARL 67156 and 100 μM POM-1) in the appropriate assay buffer.

  • Cell Preparation : Prepare your cells for the experiment as you normally would (e.g., in a 96-well plate for a calcium flux assay).

  • Pre-incubation : Wash the cells with assay buffer. Then, add the inhibitor-containing buffer to the "inhibitor" wells and buffer alone to the "control" wells. Pre-incubate the cells for 15-30 minutes at 37°C. This allows the inhibitors to block the enzymes before the agonist is added.

  • Agonist Stimulation : Add this compound to both control and inhibitor wells to achieve the desired final concentration.

  • Measure Response : Immediately proceed with your experimental measurement (e.g., fluorescence, luminescence, aggregation).

  • Analysis : Compare the dose-response curve or signal strength for this compound in the presence and absence of the inhibitors. A rightward shift in the dose-response curve or a change in the maximal response in the presence of inhibitors suggests that ectonucleotidase activity was confounding the results in the control condition.

Visual Guides

cluster_pathway The Problem: this compound Degradation Pathway msATP This compound msADP 2-MeS-ADP (Active Metabolite) msATP->msADP CD39 / NTPDase1 P2Y_X Target P2Y Receptor msATP->P2Y_X Intended Activation msAMP 2-MeS-AMP msADP->msAMP CD39 / NTPDase1 P2Y1_12 P2Y1 / P2Y12 Receptors (Confounding Target) msADP->P2Y1_12 Unintended Activation Ado 2-MeS-Adenosine msAMP->Ado CD73 cluster_workflow Experimental Workflow with Controls start Start: Prepare Cells wash Wash Cells with Assay Buffer start->wash split Split into Two Groups wash->split pre_incubate_control Group A (Control): Add Buffer Only split->pre_incubate_control Control pre_incubate_inhibitor Group B (Test): Add Ectonucleotidase Inhibitors split->pre_incubate_inhibitor Inhibitor incubate Incubate Both Groups (e.g., 20 min at 37°C) pre_incubate_control->incubate pre_incubate_inhibitor->incubate add_agonist Add this compound to All Wells incubate->add_agonist measure Measure Cellular Response add_agonist->measure compare Compare Results: Group A vs. Group B measure->compare end End: Interpret Data compare->end cluster_troubleshooting Troubleshooting Decision Tree q1 Are experimental results inconsistent or unexpected? a1_yes Suspect Ectonucleotidase Activity q1->a1_yes Yes a1_no Issue likely unrelated to This compound degradation. Consider other variables. q1->a1_no No q2 Have you confirmed enzymatic activity? a1_yes->q2 a2_yes Implement Inhibition Strategy q2->a2_yes Yes a2_no Perform HPLC analysis to quantify this compound turnover. q2->a2_no No q3 Does adding inhibitors (e.g., ARL 67156) resolve the issue? a2_yes->q3 a3_yes Problem Solved: Degradation was the cause. Include inhibitors in all future experiments. q3->a3_yes Yes a3_no Inhibition may be incomplete. Try a broader inhibitor cocktail (e.g., +POM-1) or consider alternative experimental controls. q3->a3_no No

References

Technical Support Center: Interpreting Biphasic Dose-Response to 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves when studying the ATP analog, 2-methylthioadenosine triphosphate (2-MeS-ATP).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a biphasic (e.g., U-shaped or inverted U-shaped) dose-response curve with this compound?

A biphasic dose-response, often called hormesis, is a phenomenon where a substance elicits opposite effects at low and high concentrations.[1][2] For this compound, this can be attributed to several factors:

  • Multiple Receptor Activation: this compound can activate multiple P2Y receptor subtypes which may be coupled to opposing signaling pathways. For instance, it can activate Gq-coupled receptors (like P2Y1) that increase intracellular calcium at certain concentrations, and Gi-coupled receptors (like P2Y12 and P2Y13) that inhibit adenylyl cyclase at other concentrations.[3][4] The net cellular response is the integration of these opposing signals.

  • Receptor Desensitization: At high concentrations, this compound can cause rapid desensitization of its target receptors (e.g., P2Y1, P2Y12, P2X3).[5][6][7] This leads to a diminished response at higher doses, creating a peak effect at an intermediate concentration.

  • Partial Agonism/Antagonism: In some cellular contexts, this compound has been reported to act as an antagonist at the P2Y1 receptor, while it is an agonist at others.[8] This dual activity can contribute to a complex dose-response relationship.

  • Off-Target Effects: At very high concentrations, this compound may engage with other, lower-affinity molecular targets, leading to effects that oppose its primary mechanism of action.

Q2: What are the primary molecular targets of this compound?

This compound is a potent agonist for several P2 purinergic receptors, which are broadly divided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors). Its principal targets include:

  • P2Y1 Receptor: A Gq-coupled receptor; its activation typically leads to phospholipase C (PLC) activation and subsequent increase in intracellular calcium.[8]

  • P2Y12 Receptor: A Gi-coupled receptor central to platelet activation.[9][10] Its stimulation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[4][11]

  • P2Y13 Receptor: Also a Gi-coupled receptor that inhibits adenylyl cyclase.[3][12] It has been implicated in negative feedback pathways for ATP release.[13][14]

  • P2X Receptors: this compound can also act as an agonist at certain P2X receptors, such as P2X3, which are involved in sensory signaling.[6]

Q3: How can receptor desensitization contribute to a biphasic response?

Receptor desensitization is a process where a receptor's response to a continuous or high concentration of an agonist is attenuated over time. This process is crucial for preventing cellular overstimulation. For P2Y receptors, this can occur via phosphorylation by G protein-coupled receptor kinases (GRKs), leading to β-arrestin binding and receptor internalization.[4][7]

In a dose-response experiment, as the concentration of this compound increases, it may initially activate receptors to produce a response. However, at higher concentrations, the rate of desensitization may increase significantly, leading to a reduction in the number of active receptors on the cell surface and a subsequent decrease in the overall cellular response, thus generating the descending arm of an inverted U-shaped curve.

Q4: Could impurities or degradation of my this compound stock be causing unexpected results?

Yes. This compound can be hydrolyzed to 2-methylthioadenosine diphosphate (2-MeS-ADP), a highly potent agonist at P2Y1, P2Y12, and P2Y13 receptors.[8][15][16] If your stock contains significant amounts of 2-MeS-ADP, the observed dose-response curve will be a composite of the activities of both compounds, which can be misleading. It is crucial to use highly purified this compound and to verify its integrity, for example, via HPLC.

Troubleshooting Guide

If you are observing an unexpected biphasic dose-response, follow this systematic troubleshooting workflow.

Step 1: Verify Agonist Integrity and Concentration

  • Action: Confirm the purity of your this compound stock using a method like HPLC. Prepare fresh serial dilutions for each experiment from a trusted, high-purity source.

  • Rationale: Contamination with the more potent agonist 2-MeS-ADP is a common cause of artifactual results.[8]

Step 2: Characterize the P2 Receptor Expression Profile

  • Action: Use techniques like qPCR or Western blotting to determine which P2Y (P2Y1, P2Y12, P2Y13) and P2X receptor subtypes are expressed in your experimental system (cell line or primary tissue).

  • Rationale: The specific combination of expressed receptors dictates the cellular response. A biphasic curve often arises from the co-expression of receptors coupled to opposing signaling pathways (e.g., Gq and Gi).

Step 3: Investigate the Role of Individual Receptor Subtypes

  • Action: Use selective antagonists for different P2Y receptors in conjunction with this compound. For example, use MRS2179 for P2Y1 or AR-C67085 for P2Y13.[13][14]

  • Rationale: Blocking a specific receptor subtype and observing a change in the dose-response curve (e.g., loss of the biphasic nature) can identify the receptors responsible for the complex response.

Step 4: Assess Receptor Desensitization

  • Action: Perform time-course experiments. Pre-incubate cells with a high concentration of this compound for varying durations before applying a second, fixed-concentration stimulus.

  • Rationale: A time-dependent decrease in the response to the second stimulus is indicative of homologous desensitization, which can explain the descending portion of a biphasic curve.[5]

Quantitative Data: Agonist Potency at P2Y Receptors

The following table summarizes the reported potency values for this compound and related nucleotides at key human P2Y receptors. Note that these values can vary depending on the cell type and assay conditions.

AgonistReceptor TargetSignaling PathwayPotency (EC₅₀ / IC₅₀)Reference(s)
This compound P2Y1Gq (↑ Ca²⁺)Agonist/Antagonist, variable[8]
P2Y12Gi (↓ cAMP)Potent Agonist (~nM range)[10]
P2Y13Gi (↓ cAMP)Weak Agonist (~0.45 µM)[3]
2-MeS-ADP P2Y1Gq (↑ Ca²⁺)Potent Agonist (~nM range)[16]
P2Y12Gi (↓ cAMP)Potent Agonist (~nM range)[9][10]
P2Y13Gi (↓ cAMP)Potent Agonist (~1.93 nM for Ca²⁺)[3]
ATP P2Y1Gq (↑ Ca²⁺)Antagonist[16]
P2Y12Gi (↓ cAMP)Weak Agonist[10]
P2Y13Gi (↓ cAMP)Weak Agonist (~0.45 µM)[3]

Visualizations

Signaling Pathways and Biphasic Response

The diagram below illustrates how this compound can activate multiple P2Y receptors coupled to opposing G-protein pathways, providing a mechanistic basis for a biphasic response.

G_protein_signaling cluster_membrane Cell Membrane cluster_stimulus cluster_response P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq P2Y12_13 P2Y12 / P2Y13 Receptors Gi Gi/o P2Y12_13->Gi Agonist This compound Agonist->P2Y1 Low Conc. Agonist->P2Y12_13 High Conc. Response Integrated Cellular Response (Potentially Biphasic) PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Response Stimulatory Effect cAMP->Response Inhibitory Effect Troubleshooting_Workflow start Biphasic Dose-Response Observed check_purity 1. Verify Agonist Purity (e.g., HPLC) start->check_purity pure Purity Confirmed check_purity->pure  Yes impure Re-purify or replace agonist stock check_purity->impure No check_receptors 2. Profile Receptor Expression (qPCR, Western Blot) pure->check_receptors impure->start receptors_known Co-expression of opposing receptors? check_receptors->receptors_known Profile Complete use_antagonists 3. Use Selective Antagonists to isolate receptor effects receptors_known->use_antagonists Yes receptors_known->use_antagonists Unknown check_desens 4. Test for Desensitization (Time-course experiments) use_antagonists->check_desens conclusion Mechanism Identified check_desens->conclusion

References

how to prevent desensitization of P2Y receptors by 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the desensitization of P2Y receptors, particularly when using the agonist 2-MeS-ATP.

Frequently Asked Questions (FAQs)

Q1: What is P2Y receptor desensitization?

A1: P2Y receptor desensitization is a process where the receptor's response to a continuous or repeated application of an agonist, such as this compound or ADP, diminishes over time. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) that prevents prolonged or excessive signaling.[1] The process typically involves receptor phosphorylation by specific kinases, followed by the binding of arrestin proteins, which uncouples the receptor from its G protein and can lead to its internalization.[1][2][3]

Q2: What is the role of this compound in studying P2Y receptors?

A2: 2-methylthioadenosine triphosphate (this compound) and its diphosphate analog, 2-MeS-ADP, are potent and widely used synthetic agonists for several P2Y receptor subtypes, most notably the P2Y1, P2Y12, and P2Y13 receptors.[4][5][6] Due to its high potency, this compound can rapidly induce receptor activation but also trigger strong desensitization, which can complicate experimental outcomes.

Q3: How does the desensitization mechanism differ between P2Y receptor subtypes?

A3: The desensitization pathways are subtype-specific. For the primary ADP/2-MeS-ATP sensitive receptors:

  • P2Y1 Receptor: Desensitization is largely dependent on Protein Kinase C (PKC) activity.[7][8][9]

  • P2Y12 Receptor: Desensitization is primarily mediated by G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK6.[7][9][10][11]

Understanding which subtype is dominant in your experimental system is crucial for selecting the correct prevention strategy.

Q4: Is receptor internalization required for desensitization?

A4: Not necessarily. While agonist-induced internalization is a common feature of P2Y receptor regulation, studies have shown that desensitization (the loss of signaling response) can occur more rapidly than, and independently of, the physical removal of receptors from the cell surface.[12] Inhibition of internalization alone may not be sufficient to prevent the loss of signal.

Troubleshooting Guide: Preventing Signal Loss from this compound

Problem: You observe a rapid decline in the cellular response (e.g., calcium mobilization or inhibition of adenylyl cyclase) after applying this compound.

This guide provides potential causes and solutions to mitigate P2Y receptor desensitization.

Step 1: Identify the Dominant P2Y Receptor Subtype

Q: How can I determine which receptor subtype (P2Y1 vs. P2Y12) is responsible for the desensitization in my model?

A: Use subtype-selective antagonists in your experimental setup. Pre-incubating your cells with a selective antagonist before adding this compound can reveal which receptor pathway is dominant.

AntagonistPrimary TargetTypical Concentration
MRS2179 P2Y1100 nM - 10 µM
MRS2500 P2Y1100 nM
AR-C69931MX (Cangrelor) P2Y121 µM
Ticagrelor P2Y121 µM

If MRS2179 or MRS2500 blocks the initial response, your system is likely P2Y1-dominant. If AR-C69931MX or Ticagrelor blocks the response, it is likely P2Y12-dominant.

Step 2: Implement a Prevention Strategy Based on Receptor Subtype

Q: My system is P2Y1-dominant. How can I prevent its desensitization?

A: Since P2Y1 desensitization is PKC-dependent, using PKC inhibitors is the most effective strategy.[8][9]

InhibitorMechanismTypical ConcentrationReference
BIS-I (Bisindolylmaleimide I) Potent PKC Inhibitor1 µM[8]
BIS-VIII (Bisindolylmaleimide VIII) Potent PKC Inhibitor1 µM[8]
Gö 6976 Inhibits Ca2+-dependent PKC isoforms1 µM[8]

Pre-incubate cells with the PKC inhibitor before adding this compound. BIS-I and BIS-VIII have been shown to be highly effective in preventing P2Y1 desensitization in pressurized arteries.[8]

Q: My experiments focus on the P2Y12 receptor. What are the recommended prevention methods?

A: P2Y12 desensitization is mediated by GRKs.[7][9] Therefore, strategies should focus on inhibiting GRK activity or expression.

MethodTargetExperimental ApproachReference
GRK2/6 siRNA GRK2 and GRK6Transfect cells with specific small interfering RNAs to knock down the expression of GRK2 and/or GRK6.[7][9]
Dominant-Negative GRKs GRK2 and GRK6Transfect cells with constructs expressing dominant-negative mutants of GRK2 or GRK6 to inhibit their kinase activity.[7][9]
Pharmacological Inhibition GRK2Use a GRK2 inhibitor. Note: Highly selective pharmacological inhibitors are less common in literature than molecular biology approaches.[10]

Q: Are there other advanced methods to prevent desensitization?

A: Yes, for preclinical models, genetic modification of the receptor itself is a powerful tool. By mutating the serine/threonine phosphorylation sites in the C-terminal tail of the P2Y receptor, you can prevent GRK or PKC-mediated phosphorylation, thereby blocking desensitization. This has been successfully demonstrated in a knock-in mouse model for the P2Y1 receptor.[13][14]

Key Experimental Protocols

Protocol 1: Assay for P2Y Receptor Desensitization

This protocol is adapted from methods used to study P2Y1 and P2Y12 desensitization in platelets and cell lines.[7][15] It measures the receptor's ability to respond to a second agonist challenge after an initial desensitizing exposure.

  • Cell Preparation: Prepare washed platelets or cultured cells expressing the P2Y receptor of interest. Load the cells with a calcium indicator dye (e.g., Fura-2AM) for measuring intracellular calcium ([Ca²⁺]i), or prepare for cAMP measurement if studying the Gi-coupled P2Y12 receptor.

  • Establish Baseline: Measure the baseline [Ca²⁺]i or cAMP level.

  • Initial Stimulation (Control): In a control group, stimulate the cells with a P2Y agonist (e.g., 10 µM this compound or ADP) and record the response (e.g., peak [Ca²⁺]i).

  • Induce Desensitization: In the experimental group, pre-treat cells with a desensitizing concentration of the agonist (e.g., 10 µM this compound) for a set period (e.g., 1-15 minutes).

  • Agonist Removal: Add apyrase (0.2 U/mL), an enzyme that degrades ATP/ADP, and incubate for 3 minutes to completely remove the desensitizing agonist.[7][15]

  • Second Stimulation: Re-stimulate the cells with the same concentration of agonist used in step 3.

  • Measure Response: Record the [Ca²⁺]i or cAMP response to the second stimulation.

  • Data Analysis: Compare the magnitude of the response in the desensitized group (Step 7) to the control group (Step 3). A significantly reduced response in the pre-treated group indicates desensitization. To test a prevention strategy, perform the same experiment but pre-incubate the cells with an inhibitor (e.g., a PKC or GRK inhibitor) before the desensitization step (Step 4).

Protocol 2: siRNA-Mediated Knockdown of GRKs

This protocol provides a general workflow for reducing GRK expression to prevent P2Y12 desensitization.

  • Cell Culture: Plate cells (e.g., 1321N1 astrocytoma cells) at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute specific siRNAs targeting GRK2 or GRK6 and a non-targeting control siRNA according to the manufacturer's instructions.

  • Transfection: Transfect the cells using a suitable lipid-based transfection reagent. Prepare complexes of siRNA and the reagent in serum-free media and add to the cells.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours, then replace with normal growth media.

  • Gene Silencing: Allow 48-72 hours for the siRNA to take effect and for the target protein levels to decrease.

  • Verification (Optional but Recommended): Harvest a subset of cells to verify the knockdown of GRK2 or GRK6 protein levels via Western blotting.

  • Functional Assay: Use the remaining transfected cells to perform the desensitization assay as described in Protocol 1. Compare the level of desensitization between cells treated with non-targeting control siRNA and cells with GRK-specific siRNA.

Visualizations

P2Y_Desensitization_Pathway cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway Agonist1 This compound / ADP P2Y1 P2Y1 Receptor Agonist1->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates Arrestin1 β-Arrestin P2Y1->Arrestin1 Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->P2Y1 Phosphorylates Desens1 Desensitization (Signal Off) Arrestin1->Desens1 Internalization1 Internalization Arrestin1->Internalization1 Agonist2 This compound / ADP P2Y12 P2Y12 Receptor Agonist2->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates GRK GRK2 / GRK6 P2Y12->GRK Recruits & Activates Arrestin2 β-Arrestin P2Y12->Arrestin2 Recruits AC Adenylyl Cyclase Gi->AC Inhibits GRK->P2Y12 Phosphorylates Desens2 Desensitization (Signal Off) Arrestin2->Desens2 Internalization2 Internalization Arrestin2->Internalization2 Desensitization_Workflow cluster_Control Control Group cluster_Experimental Experimental Group start Prepare & Load Cells (e.g., with Fura-2AM) stim1_ctrl 1. Initial Stimulation (e.g., 10 µM this compound) start->stim1_ctrl pretreat 3. Pre-treat with Agonist (Induce Desensitization) start->pretreat meas1_ctrl 2. Measure Response (Peak Signal) stim1_ctrl->meas1_ctrl compare 7. Compare Responses (Control vs. Experimental) meas1_ctrl->compare wash 4. Remove Agonist (e.g., Apyrase) pretreat->wash stim2_exp 5. Re-stimulate wash->stim2_exp meas2_exp 6. Measure Response stim2_exp->meas2_exp meas2_exp->compare Troubleshooting_Tree start Problem: Rapid signal loss with This compound q1 Which P2Y subtype is dominant? start->q1 a1_p2y1 P2Y1 Dominant (Blocked by MRS2179) q1->a1_p2y1 Test with Antagonists a1_p2y12 P2Y12 Dominant (Blocked by AR-C69931MX) q1->a1_p2y12 sol_p2y1 Solution: Use PKC Inhibitors (e.g., BIS-I, BIS-VIII) a1_p2y1->sol_p2y1 sol_p2y12 Solution: Inhibit GRKs (siRNA, Dominant-Negative) a1_p2y12->sol_p2y12

References

Technical Support Center: Impact of Serum on 2-MeS-ATP Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y receptor agonist 2-MeS-ATP in cell culture. The presence of serum in culture media can significantly impact experimental outcomes. This resource aims to address common issues and provide detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a lower than expected response to this compound in my cells cultured with serum?

A1: Several factors related to the presence of serum can diminish the activity of this compound:

  • Protein Binding: Components of serum, primarily albumin, can bind to small molecules like this compound. This binding reduces the effective concentration of "free" this compound available to interact with its target receptor, P2Y1.

  • Enzymatic Degradation: Serum contains ectonucleotidases, which are enzymes that can degrade ATP and its analogs, including this compound.[1] This enzymatic activity reduces the concentration of the agonist over time, leading to a weaker or transient cellular response.

  • Receptor Desensitization: Continuous exposure to low levels of agonists, potentially from degraded this compound or other endogenous nucleotides in the serum, can lead to the desensitization of P2Y1 receptors.

Q2: Can I perform my this compound experiments in serum-free media to avoid these issues?

A2: Yes, using serum-free media is a common strategy to obtain more consistent and reproducible results. However, it's important to consider that switching to serum-free conditions can also affect cell health and signaling pathways.[2] It is recommended to gradually adapt cells to serum-free conditions to minimize stress.[3]

Q3: How can I optimize my this compound experiments if I must use serum-containing media?

A3: If serum is required for your experimental model, consider the following optimization steps:

  • Increase this compound Concentration: A higher initial concentration of this compound may be necessary to compensate for protein binding and degradation. A dose-response curve should be performed to determine the optimal concentration in your specific serum-containing medium.

  • Reduce Serum Concentration: If possible, lowering the percentage of serum in your culture medium during the experiment can help to mitigate its inhibitory effects.

  • Pre-incubation Steps: Consider a serum-starvation period before adding this compound to synchronize cells and reduce the immediate impact of serum components.

  • Use of Ectonucleotidase Inhibitors: While not always ideal due to potential off-target effects, the use of broad-spectrum ectonucleotidase inhibitors can be explored to prevent this compound degradation.

Q4: What is the primary signaling pathway activated by this compound?

A4: this compound is a potent agonist for the P2Y1 receptor, a Gq-protein coupled receptor (GPCR).[4][5] Activation of the P2Y1 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium.[6][7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in the presence of serum.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent serum lot-to-lot performance. Uneven cell seeding.Test different lots of serum for consistency. Ensure a homogenous cell suspension before seeding.
Signal decreases rapidly over time Degradation of this compound by serum ectonucleotidases.Reduce the incubation time. Perform a time-course experiment to determine the optimal measurement window. Consider using a higher initial concentration of this compound.
No response to this compound Insufficient free concentration of this compound due to high protein binding.[9][10] Complete degradation of the agonist. Low P2Y1 receptor expression in your cell line.Perform a dose-response experiment with a higher concentration range of this compound. Confirm P2Y1 receptor expression using techniques like RT-PCR or western blotting. Test a positive control agonist for the P2Y1 receptor that may be less susceptible to degradation.
Unexpected or off-target effects Serum components may activate other signaling pathways that interfere with the this compound response.Use a selective P2Y1 receptor antagonist (e.g., MRS2179) to confirm that the observed effect is mediated by the P2Y1 receptor. Run parallel experiments in serum-free and serum-containing media to identify serum-specific effects.

Experimental Protocols

Protocol for Measuring this compound-Induced Calcium Flux in the Presence of Serum

This protocol outlines a general procedure for assessing the impact of serum on this compound-induced intracellular calcium mobilization using a fluorescent plate reader.

Materials:

  • Cells expressing the P2Y1 receptor

  • Complete culture medium with and without serum (e.g., 10% FBS)

  • Serum-free medium for washing and dye loading (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • This compound stock solution

  • Calcium indicator dye (e.g., Fluo-4 AM, Calbryte™-520 AM)[11][12]

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density to achieve a confluent monolayer on the day of the experiment.

    • Culture cells in their standard growth medium containing serum.

  • Dye Loading:

    • On the day of the assay, remove the growth medium.

    • Wash the cells once with serum-free medium.

    • Prepare the dye-loading solution by diluting the calcium indicator dye and Pluronic F-127 in serum-free medium according to the manufacturer's instructions.

    • Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • After incubation, gently wash the cells twice with serum-free medium to remove excess dye.

    • Add the final assay buffer to each well. For comparing serum vs. serum-free conditions, add serum-free medium to one set of wells and serum-containing medium to another.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • Inject the this compound solution at various concentrations into the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of fluorescence after agonist addition (F) to the baseline fluorescence before addition (F0), i.e., F/F0.

    • Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve.

    • Compare the EC50 values obtained in the presence and absence of serum.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R binds Gq Gq P2Y1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER binds to receptor PKC PKC DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca_cyto Ca2+ Ca_ER->Ca_cyto releases Ca_cyto->Downstream

Caption: P2Y1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Assessing Serum Impact

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Culture cells in serum-containing medium A->B C Load cells with calcium indicator dye B->C D Wash and replace with serum-free or serum-containing assay buffer C->D E Measure baseline fluorescence D->E F Inject this compound E->F G Measure kinetic fluorescence response F->G H Calculate F/F0 G->H I Generate dose-response curves H->I J Compare EC50 values I->J

Caption: Workflow for evaluating the effect of serum on this compound activity.

References

Validation & Comparative

A Comparative Analysis of Potency: 2-MeS-ATP vs. ATP as Purinergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the potency and selectivity of 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) versus Adenosine 5'-triphosphate (ATP) at P2 purinergic receptors. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and cell signaling. This document synthesizes experimental data to highlight the distinct pharmacological profiles of these two critical research compounds.

Introduction to P2 Receptor Agonists

Extracellular nucleotides such as ATP play a crucial role in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly divided into two families: P2X ligand-gated ion channels and P2Y G protein-coupled receptors (GPCRs).[1][2] ATP is the primary endogenous agonist for most P2 receptors.[2] In contrast, this compound is a synthetic analog of ATP, modified with a methylthio group at the 2-position of the adenine ring. This modification significantly alters its potency and selectivity across the various P2 receptor subtypes, making it a valuable tool for pharmacological research.

Comparative Potency at P2 Receptor Subtypes

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response. A lower EC50 value indicates higher potency. The following tables summarize the EC50 values for this compound and ATP at various human and rat P2 receptor subtypes, as determined by in vitro functional assays.

P2Y Receptor Potency

P2Y receptors are a family of eight GPCRs that couple to various G proteins to initiate intracellular signaling cascades.[3] The data reveals that this compound exhibits significantly higher potency at the P2Y1 receptor compared to ATP, which often acts as a partial agonist or even an antagonist at this subtype.[4][5] Conversely, this compound is inactive at the P2Y2 receptor, where ATP is a potent agonist.[5] Both compounds act as agonists at the P2Y11 receptor, with ATP generally showing slightly higher potency.[5] At the P2Y13 receptor, both are considered weak agonists.[1]

Receptor SubtypeAgonistSpeciesEC50 Value (nM)Reference(s)
P2Y1 This compoundHuman8[5]
ATPHuman1,500[5]
P2Y2 This compound-Inactive[5]
ATPHuman85 - 5,800[5][6]
P2Y11 This compoundHuman13,800[5]
ATPHuman2,830 - 17,300[5]
P2Y13 This compoundHumanWeak Agonist[1]
ATPHumanWeak Agonist[1]
P2X Receptor Potency

P2X receptors are ATP-gated ion channels. Both this compound and ATP are effective agonists at several P2X subtypes. Notably, this compound is a highly potent agonist at the P2X1 and P2X3 receptors.[2] ATP activates all P2X subtypes, though its potency can vary significantly, from the low nanomolar to the high micromolar range.[2]

Receptor SubtypeAgonistSpeciesEC50 Value (nM)Reference(s)
P2X1 This compoundRat54[2]
P2X2 ATPRat58,900[7]
P2X3 This compoundRat350[2]

Signaling Pathways

The activation of P2Y receptors by agonists like ATP and this compound initiates distinct intracellular signaling cascades depending on the G protein to which the receptor is coupled.

  • Gq/11-Coupled Receptors (e.g., P2Y1, P2Y2): These receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][8]

  • Gs-Coupled Receptors (e.g., P2Y11): These receptors stimulate Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][8]

  • Gi/o-Coupled Receptors (e.g., P2Y12, P2Y13): These receptors inhibit Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP levels.[4][8]

Gq_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (ATP / this compound) Receptor Gq-Coupled P2Y Receptor (e.g., P2Y1) Agonist->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Figure 1: Gq-coupled P2Y receptor signaling pathway.

Gs_Gi_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm Agonist_Gs Agonist (ATP) Receptor_Gs Gs-Coupled P2Y (e.g., P2Y11) Agonist_Gs->Receptor_Gs G_Gs Gs Receptor_Gs->G_Gs AC Adenylyl Cyclase (AC) G_Gs->AC Stimulates (+) Agonist_Gi Agonist Receptor_Gi Gi-Coupled P2Y (e.g., P2Y12) Agonist_Gi->Receptor_Gi G_Gi Gi Receptor_Gi->G_Gi G_Gi->AC Inhibits (-) ATP_cyto ATP AC->ATP_cyto Response_Inhib Inhibitory Response AC->Response_Inhib Reduced cAMP leads to... cAMP cAMP ATP_cyto->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Stim Stimulatory Response PKA->Response_Stim

Figure 2: Gs and Gi-coupled P2Y receptor signaling.

Experimental Protocols

Reproducible experimental design is paramount for validating agonist potency. Below are detailed methodologies for common assays used to characterize P2 receptor activation.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is used to functionally assess Gq-coupled P2Y receptors by measuring changes in intracellular calcium concentration ([Ca2+]i) following agonist stimulation.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells, A431 cells).[6]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • HEPES-buffered saline (HBS).

  • Agonists: this compound, ATP.

  • Fluorescence plate reader or microscope equipped for ratiometric imaging.

Procedure:

  • Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBS. Incubate cells with Fura-2 AM (typically 2-5 µM) in HBS for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with HBS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) for 1-2 minutes to establish a stable baseline.

  • Agonist Addition: Add varying concentrations of this compound or ATP to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence ratio for 3-5 minutes to capture the transient calcium peak.

  • Data Analysis: For each concentration, calculate the peak change in fluorescence ratio from the baseline. Plot the dose-response curve and fit to a sigmoidal equation to determine the EC50 value.[9]

Calcium_Assay_Workflow start Start plate_cells 1. Plate cells in 96-well plate and culture to confluency start->plate_cells dye_loading 2. Load cells with Fura-2 AM fluorescent dye plate_cells->dye_loading wash 3. Wash cells to remove extracellular dye dye_loading->wash baseline 4. Measure baseline fluorescence ratio wash->baseline add_agonist 5. Add agonist (ATP or this compound) baseline->add_agonist record 6. Record fluorescence change over time add_agonist->record analyze 7. Analyze data: - Calculate peak response - Plot dose-response curve - Determine EC50 record->analyze end End analyze->end

Figure 3: Workflow for an intracellular calcium mobilization assay.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be modulated by P2 receptor activation.

Materials:

  • Cells of interest (e.g., PC-3 prostate cancer cells).[10]

  • 96-well plates.

  • Complete cell culture medium.

  • Agonists: this compound, ATP, or specific agonists like MRS2365 for P2Y1.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the agonist or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Blank-correct the absorbance values. Express the results as a percentage of the vehicle-treated control to determine the effect of the agonist on cell proliferation/viability.

Conclusion

The choice between this compound and ATP depends critically on the experimental goal and the specific receptor subtype under investigation. This compound serves as a highly potent and selective agonist for the P2Y1 receptor and a potent agonist for P2X1 and P2X3 receptors. In contrast, ATP is the natural, broad-spectrum agonist for most P2 receptors but is notably a weak or partial agonist at P2Y1. The significant differences in their pharmacological profiles, as detailed in this guide, underscore the importance of selecting the appropriate agonist to accurately probe the function of specific purinergic signaling pathways.

References

A Comparative Guide to the Selectivity Profiles of 2-MeS-ATP and 2-MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two widely used synthetic nucleotide analogs, 2-methylthioadenosine 5'-triphosphate (2-MeS-ATP) and 2-methylthioadenosine 5'-diphosphate (2-MeSADP). These potent agonists are invaluable tools for characterizing the P2Y subfamily of purinergic receptors, which are implicated in a vast array of physiological and pathological processes. Understanding their distinct selectivity is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics targeting these receptors.

Introduction to this compound and 2-MeSADP

This compound and 2-MeSADP are stable analogs of the endogenous nucleotides adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP), respectively. Their resistance to degradation by ectonucleotidases provides a longer duration of action in experimental settings compared to their natural counterparts.[1] Both molecules are known to activate several P2Y receptor subtypes, which are G protein-coupled receptors (GPCRs) crucial for processes such as platelet aggregation, immune responses, and neurotransmission.[2] However, their potency and selectivity differ significantly across the various P2Y receptors, particularly the ADP-sensitive P2Y1, P2Y12, and P2Y13 subtypes.

Quantitative Comparison of Receptor Potency

The following table summarizes the potency of this compound and 2-MeSADP at key human P2Y receptors, as determined by in vitro functional assays. The half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50) are presented, with lower EC50 values indicating higher potency.

LigandReceptor SubtypeG-Protein CouplingPotency (EC50/pEC50)Reference(s)
2-MeSADP P2Y1GqpEC50: 8.29 (~5.1 nM)[2]
P2Y12Gi5 nM[3][4]
P2Y13Gi19 nM[3][5]
This compound P2Y1Gq8 nM[6]
P2Y12GiEquipotent to 2MeS-ADP[7]
P2Y13GiWeak partial agonist (EC50: 0.45 µM)[1][8][9]

Key Observations:

  • 2-MeSADP is a potent agonist at P2Y1, P2Y12, and P2Y13 receptors, with EC50 values in the low nanomolar range.[2][3]

  • This compound is also a potent agonist at the P2Y1 receptor and is reported to be equipotent to 2-MeSADP at the P2Y12 receptor.[6][7]

  • A significant difference in selectivity is observed at the P2Y13 receptor , where this compound acts as a weak partial agonist with a much higher EC50 value compared to 2-MeSADP.[1][8][9]

  • It is important to note that some studies have suggested that the agonist activity of this compound at the P2Y1 receptor could be due to contamination with 2-MeSADP, although other studies have refuted this, indicating that purified this compound is indeed a P2Y1 agonist.[10]

Signaling Pathways

The differential activation of P2Y receptors by these ligands initiates distinct intracellular signaling cascades. The primary pathways for the P2Y1, P2Y12, and P2Y13 receptors are illustrated below.

P2Y1_Signaling Ligand This compound or 2-MeSADP P2Y1 P2Y1 Receptor Ligand->P2Y1 binds Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response PKC->Response P2Y12_P2Y13_Signaling Ligand This compound or 2-MeSADP P2Y12_13 P2Y12 / P2Y13 Receptor Ligand->P2Y12_13 binds Gi Gi P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Inhibition of Platelet Aggregation) cAMP->Response modulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes (Expressing P2Y Receptor) Incubation Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand Prepare Radioligand ([³H]2-MeSADP) Radioligand->Incubation Competitors Prepare Unlabeled Competitors (this compound & 2-MeSADP) Competitors->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Specific Binding & Determine IC50/Ki Counting->Data_Analysis

References

Validating 2-MeS-ATP Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of 2-methylthioadenosine triphosphate (2-MeS-ATP), a potent agonist of several P2Y purinergic receptors. Understanding and confirming that a molecule like this compound interacts with its intended target within a complex cellular environment is a cornerstone of pharmacological research and drug development. This guide presents experimental data, detailed protocols for key validation techniques, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and its Targets

This compound is a stable analog of adenosine triphosphate (ATP) that acts as an agonist for several P2Y G protein-coupled receptors (GPCRs). The primary targets of this compound include the P2Y1, P2Y12, and P2Y13 receptors, which are involved in a multitude of physiological processes, including platelet aggregation, vasodilation, and immune responses.[1][2] Validating that this compound engages these receptors in a cellular context is crucial for interpreting experimental results and for the development of novel therapeutics targeting these pathways.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, the nature of the target, available resources, and desired throughput. Below is a comparison of common methods for validating this compound target engagement.

Method Principle Advantages Limitations Typical Output
Functional Assays (e.g., Calcium Mobilization, cAMP) Measures the downstream physiological response following receptor activation by an agonist.Reflects the biological activity of the compound; relatively high throughput.Indirect measure of target engagement; can be influenced by off-target effects.EC50 values, concentration-response curves.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[3]Direct measure of target engagement in intact cells without modification of the compound or target.[4]Requires a specific antibody for the target protein; may not be suitable for all membrane proteins.Thermal shift (ΔTm), isothermal dose-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a luciferase-tagged receptor and a fluorescently-tagged effector protein upon agonist binding.[5]Allows for real-time monitoring of protein-protein interactions in living cells; high sensitivity.[6]Requires genetic modification of the target and effector proteins.BRET ratio, concentration-response curves.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the analyte (this compound) binds to the immobilized target receptor.[7]Provides real-time kinetic data (kon, koff) and affinity (KD); label-free.[8]Requires purified, functional membrane protein, which can be challenging to obtain; binding may be influenced by the immobilization method.Sensograms, kinetic and affinity constants.

P2Y Receptor Signaling Pathways

Activation of P2Y receptors by agonists like this compound initiates distinct downstream signaling cascades. The diagrams below illustrate the key pathways for P2Y1, P2Y12, and P2Y13 receptors.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Cellular_Response PKC->Cellular_Response This compound This compound This compound->P2Y1 binds P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gαi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_cAMP ATP AC->ATP_cAMP converts cAMP cAMP ↓ ATP_cAMP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP PKA->VASP phosphorylates VASP_P VASP-P ↓ VASP->VASP_P Platelet_Aggregation Platelet Aggregation VASP_P->Platelet_Aggregation inhibits This compound This compound This compound->P2Y12 binds P2Y13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y13 P2Y13 Receptor Gi Gαi P2Y13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_cAMP ATP AC->ATP_cAMP converts cAMP cAMP ↓ ATP_cAMP->cAMP Negative_Feedback Negative Feedback on ATP Release cAMP->Negative_Feedback This compound This compound This compound->P2Y13 binds Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed P2Y1-expressing cells B Load cells with calcium-sensitive dye A->B C Wash to remove extracellular dye B->C D Add this compound (agonist) C->D E Measure fluorescence change D->E F Analyze data (dose-response curve) E->F CETSA_Workflow cluster_workflow CETSA Workflow A Treat cells with this compound or vehicle B Heat challenge across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Analyze soluble protein by Western Blot C->D E Quantify band intensity and plot melting curve D->E

References

A Researcher's Guide to Confirming the P2Y Receptor Specificity of 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and drug development, accurately defining the receptor specificity of an agonist is paramount. This guide provides a comprehensive comparison of 2-Methylthioadenosine-5'-triphosphate (2-MeS-ATP) with alternative P2Y receptor agonists, supported by experimental data and detailed protocols to empower researchers in confirming its P2Y receptor specificity.

This compound: A Potent but Non-Selective P2Y Receptor Agonist

This compound is a stable analog of ATP that acts as a potent agonist at several P2Y receptor subtypes. However, it is not selective for a single subtype, exhibiting activity at P2Y1, P2Y11, and to a lesser extent, contributing to responses at P2Y12 and P2Y13 receptors, where its diphosphate metabolite, 2-MeS-ADP, is more potent.[1][2] Its use in research, therefore, requires careful validation of the specific receptor mediating its effects in a given experimental system. Understanding its activity profile in comparison to other agonists is the first step in this process.

Comparative Agonist Potency at Human P2Y Receptors

The following table summarizes the potency (EC₅₀ values) of this compound and other common P2Y receptor agonists at various human P2Y receptor subtypes. Lower EC₅₀ values indicate higher potency.

Receptor SubtypeG-Protein CouplingThis compound (EC₅₀, nM)ADP (EC₅₀, nM)ATP (EC₅₀, nM)2-MeS-ADP (EC₅₀, nM)Selective Agonist (EC₅₀, nM)
P2Y₁ Gq8[1]50 - 630[3]1500[1]3 - 316[3]MRS2365 (0.4)[2]
P2Y₂ GqInactive[1]Inactive85[1]InactiveUTP (49)[1]
P2Y₄ GqInactiveInactiveInactive (Antagonist)InactiveUTP (25)
P2Y₆ GqInactiveInactiveInactiveInactiveUDP (300)[2]
P2Y₁₁ Gs/Gq13,800[1]>10,0002,830 - 17,300[1]>10,000ATPγS
P2Y₁₂ GiWeak/Inactive56Antagonist13-
P2Y₁₃ Gi794[4]5.2 - 12.7[4]447[4]1.9 - 38.9[4]-
P2Y₁₄ GiInactiveInactiveInactiveInactiveUDP-glucose (25)

Note: EC₅₀ values can vary depending on the experimental system and assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Determining P2Y Receptor Specificity

To definitively identify the P2Y receptor subtype(s) activated by this compound in a specific cell or tissue type, a combination of functional assays using selective antagonists is essential.

Calcium Mobilization Assay (for Gq-coupled P2Y Receptors)

This assay is ideal for characterizing Gq-coupled receptors like P2Y₁, P2Y₂, P2Y₄, and P2Y₆, which signal through an increase in intracellular calcium.

Principle: Activation of Gq-coupled P2Y receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the P2Y receptor(s) of interest in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a buffered salt solution, e.g., HBSS).

    • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of buffer to remove extracellular dye.

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).

    • Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm).

    • Inject a solution of this compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

    • To confirm specificity, pre-incubate the cells with a selective antagonist for 15-30 minutes before adding this compound. For example, use MRS2500 to block P2Y₁ receptors.[5]

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Adenylyl Cyclase Inhibition Assay (for Gi-coupled P2Y Receptors)

This assay is used to characterize Gi-coupled receptors like P2Y₁₂, P2Y₁₃, and P2Y₁₄, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Principle: The assay measures the ability of a Gi-coupled receptor agonist to inhibit the forskolin-stimulated production of cAMP. Forskolin is a direct activator of adenylyl cyclase.

Detailed Protocol:

  • Cell Culture: Culture cells expressing the Gi-coupled P2Y receptor of interest to near confluency.

  • Assay Setup:

    • Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Aliquot the cell suspension into a 96-well plate.

  • Agonist and Antagonist Incubation:

    • Add varying concentrations of this compound to the wells.

    • To determine specificity, pre-incubate a separate set of cells with a selective antagonist (e.g., PSB 0739 for P2Y₁₂) for 15-30 minutes before adding this compound.

  • Stimulation: Add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by lysing the cells.

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled P2Y receptor. Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the affinity (Ki) of unlabeled compounds like this compound.

Principle: A radiolabeled ligand with known high affinity and specificity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. The ability of an unlabeled compound (the "competitor," e.g., this compound) to displace the radioligand from the receptor is measured.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the P2Y receptor of interest by homogenization and centrifugation.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]2-MeS-ADP for P2Y₁₂).

    • Varying concentrations of unlabeled this compound.

    • Controls for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).

  • Binding Reaction: Initiate the binding by adding the membrane preparation to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the Ki value.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of key P2Y receptors.

P2Y1_Signaling This compound This compound P2Y1 P2Y₁ Receptor This compound->P2Y1 Gq Gαq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y₁ Receptor Signaling Pathway.

P2Y12_Signaling 2-MeS-ADP 2-MeS-ADP P2Y12 P2Y₁₂ Receptor 2-MeS-ADP->P2Y12 Gi Gαi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response

Caption: P2Y₁₂ Receptor Signaling Pathway.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental assays.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Plate Cells dye_loading 2. Load with Fluo-4 AM cell_culture->dye_loading washing 3. Wash Cells dye_loading->washing baseline 4. Measure Baseline Fluorescence washing->baseline agonist_addition 5. Add this compound (with/without antagonist) baseline->agonist_addition record_fluorescence 6. Record Fluorescence Change agonist_addition->record_fluorescence data_analysis 7. Analyze Data (Dose-Response Curve, EC₅₀) record_fluorescence->data_analysis

Caption: Calcium Mobilization Assay Workflow.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Analysis membrane_prep 1. Prepare Cell Membranes assay_setup 2. Set up Assay: Membranes, Radioligand, This compound (competitor) membrane_prep->assay_setup incubation 3. Incubate to Equilibrium assay_setup->incubation filtration 4. Filter and Wash incubation->filtration quantification 5. Scintillation Counting filtration->quantification data_analysis 6. Analyze Data (Competition Curve, Ki) quantification->data_analysis

Caption: Radioligand Binding Assay Workflow.

By employing these experimental approaches and considering the comparative potency of this compound, researchers can confidently determine its P2Y receptor specificity in their system of interest, leading to more accurate and reproducible scientific findings.

References

Blocking 2-MeS-ATP's Purinergic Effects: A Comparative Guide to P2Y Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable P2Y antagonist is critical for investigating the signaling pathways activated by agonists like 2-methylthioadenosine triphosphate (2-MeS-ATP). This guide provides an objective comparison of various P2Y antagonists, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

This compound and its more stable and commonly used analog, 2-methylthioadenosine diphosphate (2-MeS-ADP), are potent agonists for several P2Y G protein-coupled receptors (GPCRs), most notably the P2Y1 and P2Y12 subtypes.[1][2] These receptors are integral to a multitude of physiological processes, including platelet aggregation, neurotransmission, and inflammation, making them significant therapeutic targets.[1][3] This guide focuses on antagonists that effectively block the actions of these agonists, providing a comparative analysis of their potency and selectivity.

Comparative Efficacy of P2Y Antagonists

The efficacy of a P2Y antagonist is typically quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50) against agonist-induced cellular responses. The following table summarizes quantitative data for several commonly used P2Y antagonists, providing a basis for their comparison. It is important to note that while this compound is the topic of interest, many studies utilize the more stable analog 2-MeS-ADP for experimental consistency.

AntagonistTarget Receptor(s)ParameterValueAgonist UsedAssay TypeReference
MRS2500 P2Y1Ki0.78 nM-Radioligand Binding (recombinant human P2Y1)[4]
IC500.95 nMADP (10 µM)Platelet Aggregation (human washed platelets)[4]
IC500.49 µMADP (10 µM)Platelet Aggregation (human PRP)[4]
Cangrelor P2Y12Ki0.4 nM-Radioligand Binding (human P2Y12)[5]
pA28.692-MeS-ADPcAMP Inhibition[6]
Ticagrelor P2Y12pA28.692-MeS-ADPcAMP Inhibition[6]
MRS2179 P2Y1--2-MeS-ADP (200 nM)Platelet Aggregation (dog washed platelets)[7]
2MeSAMP P2Y12IC501.0 ± 0.2 µMADP (2 µM)Platelet Aggregation (washed platelets)[8]
This compound P2Y12IC500.039 ± 0.013 µMADP (10 µM)Platelet Aggregation[9]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways of this compound/ADP

This compound/ADP primarily exerts its effects through the P2Y1 and P2Y12 receptors, which are coupled to different G proteins and initiate distinct downstream signaling cascades.

Activation of the Gq-coupled P2Y1 receptor by agonists like 2-MeS-ADP stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

Conversely, the Gi-coupled P2Y12 receptor, upon activation by 2-MeS-ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Signaling (Gq-coupled) cluster_P2Y12 P2Y12 Receptor Signaling (Gi-coupled) agonist1 This compound / 2-MeS-ADP p2y1 P2Y1 Receptor agonist1->p2y1 gq Gq p2y1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc agonist2 This compound / 2-MeS-ADP p2y12 P2Y12 Receptor agonist2->p2y12 gi Gi p2y12->gi ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP Levels ac->camp

P2Y1 and P2Y12 receptor signaling pathways.

Experimental Protocols

The characterization of P2Y antagonists relies on robust in vitro assays. Below are detailed methodologies for key experiments used to determine the efficacy of these compounds.

Calcium Mobilization Assay for P2Y1 Antagonists

This functional assay measures the ability of a P2Y1 antagonist to block the 2-MeS-ADP-induced increase in intracellular calcium.[1][10]

Materials:

  • Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, platelets).[1]

  • Test P2Y1 antagonist compounds.

  • 2-MeS-ADP.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[1]

  • Pluronic F-127.[1]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).[1]

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[1]

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluence.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye and Pluronic F-127 in assay buffer for 45-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add the test P2Y1 antagonist at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Inject 2-MeS-ADP (at its EC₅₀ or EC₈₀ concentration) and immediately begin recording the fluorescence signal over time.[1]

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the response (e.g., peak fluorescence or area under the curve) for each well. Generate a dose-response curve by plotting the percentage of inhibition of the 2-MeS-ADP response against the logarithm of the antagonist concentration to determine the IC₅₀ value.[1]

Radioligand Binding Assay for P2Y12 Antagonists

This assay determines the binding affinity (Ki) of an antagonist by measuring its ability to displace a radiolabeled agonist from the P2Y12 receptor.[5][11]

Materials:

  • Cell membranes expressing the human P2Y12 receptor (e.g., from CHO cells).[2]

  • Radioligand: [³³P]2-MeS-ADP.[5]

  • Test P2Y12 antagonist compounds (e.g., Cangrelor).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

  • Glass fiber filters (e.g., Whatman GF/C).[1]

  • Filtration apparatus.[1]

  • Scintillation counter.[1]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the P2Y12 receptor-expressing membranes, a fixed concentration of [³³P]2-MeS-ADP, and varying concentrations of the test antagonist.[5] For determining non-specific binding, a high concentration of an unlabeled P2Y12 ligand is used.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.[1]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the receptor-bound radioligand from the unbound radioligand.[1][5] Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.[5]

Experimental_Workflow cluster_assay General Experimental Workflow for Antagonist Profiling prep 1. Preparation (Cells/Membranes, Reagents) incubation 2. Incubation (Antagonist + Receptor +/- Agonist) prep->incubation measurement 3. Measurement (Fluorescence/Radioactivity) incubation->measurement analysis 4. Data Analysis (Dose-Response Curves, IC50/Ki) measurement->analysis result Antagonist Potency & Efficacy analysis->result

References

Distinguishing P2Y1 and P2Y12 Activation by 2-MeS-ATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2Y1 and P2Y12 purinergic receptors, focusing on methods to distinguish their activation by the agonist 2-methylthioadenosine triphosphate (2-MeS-ATP). We present key pharmacological differences, detailed experimental protocols, and supporting data to aid in the design and interpretation of studies targeting these critical receptors.

Introduction

The P2Y1 and P2Y12 receptors are G protein-coupled receptors (GPCRs) that are both activated by adenosine diphosphate (ADP) and its analogue 2-MeS-ADP, playing crucial roles in various physiological processes, most notably platelet aggregation.[1][2] While 2-MeS-ADP is a potent agonist for both receptors, understanding the distinct signaling and pharmacological profiles of P2Y1 and P2Y12 is essential for targeted drug development and research.[3] This guide outlines the key differentiators and provides the necessary tools to selectively study the activation of each receptor in response to agonists like this compound and its more stable and potent diphosphate metabolite, 2-MeS-ADP.

Key Distinctions Between P2Y1 and P2Y12 Receptors

The primary distinction between P2Y1 and P2Y12 lies in their G protein coupling and subsequent downstream signaling pathways. P2Y1 couples to Gq, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[1] In contrast, P2Y12 couples to Gi, which results in the inhibition of adenylyl cyclase (AC) and a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] These divergent pathways provide a clear basis for experimentally distinguishing their activation.

Quantitative Data: Agonist Potency and Antagonist Inhibition

The following table summarizes the potency of 2-MeS-ADP at human P2Y1 and P2Y12 receptors, along with the inhibitory constants (Ki or IC50) of selective antagonists. It is important to note that this compound is readily hydrolyzed to 2-MeS-ADP, which is a potent agonist at both P2Y1 and P2Y12 receptors.[3][5]

CompoundTargetParameterValue (nM)Reference
2-MeS-ADPP2Y1EC503[3]
2-MeS-ADPP2Y12EC501[3]
MRS2179P2Y1Ki177[6]
TicagrelorP2Y12pIC506.00 ± 0.04[2]
Clopidogrel (active metabolite)P2Y12-Potent inhibitor[7]

Signaling Pathways

The distinct signaling cascades initiated by P2Y1 and P2Y12 activation are illustrated below.

cluster_P2Y1 P2Y1 Signaling cluster_P2Y12 P2Y12 Signaling cluster_agonist Agonist P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Agonist This compound / 2-MeS-ADP Agonist->P2Y1 Agonist->P2Y12

Figure 1. Distinct signaling pathways of P2Y1 and P2Y12 receptors.

Experimental Protocols

To experimentally distinguish between P2Y1 and P2Y12 activation by this compound, a combination of selective antagonists and downstream signaling assays is recommended.

Experimental Workflow

The following diagram outlines a logical workflow for these experiments.

cluster_workflow Experimental Workflow cluster_antagonists Antagonist Conditions cluster_assays Assay Type A Prepare Cells Expressing P2Y1 and P2Y12 B Pre-incubate with Selective Antagonists A->B C Stimulate with this compound B->C V Vehicle B->V P2Y1_ant P2Y1 Antagonist (e.g., MRS2179) B->P2Y1_ant P2Y12_ant P2Y12 Antagonist (e.g., Ticagrelor) B->P2Y12_ant D Measure Downstream Signal C->D Ca_assay Intracellular Ca²⁺ Assay (for P2Y1) D->Ca_assay cAMP_assay cAMP Assay (for P2Y12) D->cAMP_assay

Figure 2. Workflow for distinguishing P2Y1 and P2Y12 activation.

Intracellular Calcium Mobilization Assay (for P2Y1 activation)

This assay measures the increase in intracellular calcium following P2Y1 activation.

Methodology:

  • Cell Preparation: Plate cells endogenously or exogenously expressing P2Y1 and P2Y12 receptors in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with either a vehicle control, a selective P2Y1 antagonist (e.g., MRS2179), or a selective P2Y12 antagonist (e.g., ticagrelor) for a sufficient time to allow for receptor binding.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Stimulation: Add this compound to the wells to stimulate the receptors.

  • Signal Detection: Immediately measure the change in fluorescence over time. A significant increase in fluorescence indicates a rise in intracellular calcium.

Expected Outcome: The calcium signal induced by this compound will be significantly inhibited by the P2Y1 antagonist but not by the P2Y12 antagonist, confirming P2Y1-mediated activation.

cAMP Accumulation Assay (for P2Y12 activation)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of P2Y12 activation.

Methodology:

  • Cell Preparation: Plate cells expressing P2Y1 and P2Y12 receptors.

  • Adenylyl Cyclase Stimulation: Pre-treat the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

  • Antagonist Pre-incubation: Pre-incubate the cells with a vehicle control, a selective P2Y1 antagonist, or a selective P2Y12 antagonist.

  • Agonist Stimulation: Add this compound to the wells.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Expected Outcome: The forskolin-stimulated cAMP production will be further reduced by this compound. This reduction will be reversed by the P2Y12 antagonist but not by the P2Y1 antagonist, demonstrating P2Y12-mediated Gi signaling.

Platelet Aggregation Assay

This is a functional assay particularly relevant for studying these receptors in their native environment.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from whole blood by centrifugation.

  • Antagonist Incubation: Incubate PRP with a vehicle, a P2Y1 antagonist, or a P2Y12 antagonist.

  • Aggregation Measurement: Place the PRP in an aggregometer and add this compound to induce aggregation.

  • Data Analysis: Monitor the change in light transmission as a measure of platelet aggregation.

Expected Outcome: Both P2Y1 and P2Y12 antagonists will inhibit this compound-induced platelet aggregation, as both receptors contribute to this process.[2] However, the pattern and extent of inhibition can provide insights into the relative contribution of each receptor. P2Y1 activation is associated with the initial shape change and transient aggregation, while P2Y12 activation leads to a sustained and amplified aggregation response.[2]

Conclusion

Distinguishing between P2Y1 and P2Y12 activation by this compound is achievable through a systematic approach that combines the use of selective antagonists with assays that measure their distinct downstream signaling events. By monitoring changes in intracellular calcium and cAMP levels, researchers can unequivocally attribute the observed cellular responses to the activation of either the P2Y1 or the P2Y12 receptor. This guide provides the foundational knowledge and experimental frameworks necessary for the precise pharmacological characterization of these important therapeutic targets.

References

Validating 2-MeS-ATP Action: A Comparative Guide Using P2Y Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental use of P2Y receptor knockout models to validate the specific actions of 2-methylthioadenosine triphosphate (2-MeS-ATP). The utilization of these genetic models is fundamental in dissecting the pharmacological profile of this compound and confirming its receptor-specific effects, which is crucial for both basic research and the development of targeted therapeutics.

Introduction to this compound and P2Y Receptors

This compound is a stable analog of adenosine triphosphate (ATP) that acts as an agonist at several P2Y receptors. P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, playing critical roles in a myriad of physiological processes, including platelet aggregation, neurotransmission, and inflammation. The primary ADP-sensitive P2Y receptors are P2Y1, P2Y12, and P2Y13. While the related compound 2-MeS-ADP is a potent agonist at all three, this compound exhibits a more selective agonist profile.[1][2][3] Validating the specific receptor subtype through which this compound exerts its effects is paramount for its use as a pharmacological tool.

Data Presentation: Quantitative Analysis of this compound Action in P2Y Knockout Models

The following tables summarize the available quantitative and qualitative data from studies investigating the effects of this compound in wild-type (WT) versus P2Y receptor knockout mice. It is important to note that while data for the P2Y1 knockout model is more readily available for this compound, direct comparative studies using this compound in P2Y12 and P2Y13 knockout models are less common in the literature, with many studies in these models focusing on the effects of 2-MeS-ADP.

Table 1: Effect of this compound on Intracellular Calcium ([Ca2+]i) Mobilization

GenotypeAgonistConcentration[Ca2+]i ResponseReference
Wild-Type (Hepatocytes)This compound1 µMRepetitive transients[1][4]
P2Y1 Knockout (Neurons)This compoundNot SpecifiedResponse abolished[5][6]
Wild-Type (SCG Neurons)ADP100 µM~29% increase in fluorescence[5]
P2Y1 Knockout (SCG Neurons)ADP100 µMResponse abolished[5]

Note: Data for this compound in P2Y1 knockout neurons is qualitative. The ADP data is included to demonstrate the utility of the knockout model in abolishing P2Y1-mediated responses.

Table 2: Agonist Potency of this compound at P2Y Receptors

Receptor SubtypeG-Protein CouplingThis compound Agonist ActivityReference
P2Y1GqPotent Agonist[1][4]
P2Y12GiWeak or No Agonist Activity[3]
P2Y13GiWeak Agonist[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Protocol for In Vitro Intracellular Calcium Measurement in Neurons

This protocol outlines the measurement of intracellular calcium mobilization in cultured neurons from wild-type and P2Y1 knockout mice.

  • Cell Culture: Isolate and culture superior cervical ganglion (SCG) neurons from wild-type and P2Y1 knockout mice as previously described.[5]

  • Dye Loading: Incubate cultured neurons with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the physiological salt solution to remove extracellular Fura-2 AM.

  • Imaging: Mount the culture dish on an inverted microscope equipped for ratiometric fluorescence imaging. Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.

  • Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio for 1-2 minutes before agonist addition.

  • Agonist Application: Add this compound at the desired concentration to the culture medium.

  • Data Acquisition: Record the change in the 340/380 nm fluorescence ratio over time for 5-10 minutes.

  • Analysis: The change in intracellular calcium concentration is proportional to the change in the 340/380 nm fluorescence ratio. Compare the peak response in wild-type versus knockout neurons.

Protocol for In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) from wild-type and P2Y12 knockout mice. While direct data for this compound is limited, this protocol is standard for assessing P2Y receptor function in platelets.

  • Blood Collection and PRP Preparation:

    • Anesthetize mice (e.g., with isoflurane).

    • Collect blood via cardiac puncture into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).[7]

    • Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[7]

    • Carefully collect the PRP supernatant.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet concentration to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 1500 x g for 15 minutes.[7]

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C for 5 minutes.

    • Place 250 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add the agonist (e.g., this compound at desired concentrations) to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (defined as 100% aggregation).[7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the experimental workflow for validating this compound action.

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor cluster_P2Y12_13 P2Y12/P2Y13 Receptors P2Y1 P2Y1 Gq Gq P2Y1->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC P2Y12_13 P2Y12 / P2Y13 Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP This compound This compound This compound->P2Y1 Potent Agonist This compound->P2Y12_13 Weak Agonist (P2Y13)

Caption: Signaling pathways of P2Y receptors activated by this compound.

Experimental_Workflow cluster_models Animal Models cluster_prep Sample Preparation cluster_assay Functional Assay cluster_analysis Data Analysis WT Wild-Type Mouse Tissue Isolate Tissues/Cells (e.g., Neurons, Platelets) WT->Tissue KO P2Y Knockout Mouse (P2Y1, P2Y12, or P2Y13) KO->Tissue Agonist Stimulate with This compound Tissue->Agonist Measure Measure Physiological Response (e.g., [Ca²⁺]i, Platelet Aggregation) Agonist->Measure Compare Compare Responses: WT vs. Knockout Measure->Compare Conclusion Validate Receptor-Specific Action of this compound Compare->Conclusion

Caption: Experimental workflow for validating this compound action using knockout models.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Potential Outcomes cluster_conclusion Conclusion Hypo This compound acts via a specific P2Y receptor Exp Compare this compound effect in WT vs. P2Y Knockout Model Hypo->Exp Outcome1 Response abolished in Knockout Exp->Outcome1 Outcome2 Response unchanged in Knockout Exp->Outcome2 Conc1 Hypothesis Supported: Receptor is essential Outcome1->Conc1 Conc2 Hypothesis Rejected: Receptor not involved Outcome2->Conc2

Caption: Logical relationship for validating receptor-specific action.

Conclusion

The use of P2Y receptor knockout models provides an indispensable tool for the validation of this compound's mechanism of action. Experimental evidence strongly supports that this compound is a potent agonist at the P2Y1 receptor, with its effects on intracellular calcium mobilization being absent in P2Y1 knockout models.[5][6] Its activity at P2Y12 and P2Y13 receptors appears to be significantly weaker or non-existent.[3] For researchers investigating P2Y1-mediated signaling, the combination of this compound and the P2Y1 knockout mouse model offers a robust experimental paradigm. However, for studying P2Y12 and P2Y13 receptor function, 2-MeS-ADP remains the more potent and well-characterized agonist. This guide underscores the importance of selecting the appropriate agonist and knockout model to ensure the precise validation of receptor-specific functions.

References

Unraveling the Agonist Profile of 2-MeS-ATP Across P2X Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with their receptors is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 2-methylthioadenosine triphosphate (2-MeS-ATP) with the family of ionotropic P2X receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a critical resource for designing and interpreting experiments in the field of purinergic signaling.

This compound is a stable analog of adenosine triphosphate (ATP) and a potent agonist at numerous P2X receptors. Its activity profile, however, varies significantly across the seven homomeric P2X receptor subtypes (P2X1-P2X7), as well as their heteromeric assemblies. This guide dissects these differences to provide a clearer understanding of the selectivity of this compound.

Quantitative Analysis of this compound Potency

The potency of this compound at different P2X receptor subtypes is most commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the available EC50 values for this compound at various human P2X receptors, compiled from multiple studies. It is important to note that experimental conditions, such as the expression system and specific technique used, can influence these values.

P2X Receptor SubtypeThis compound EC50 (µM)Reference SpeciesComments
P2X10.054HumanPotent agonist, often more potent than ATP.[1]
P2X2~1.6RatSimilar potency to ATP.
P2X30.35HumanPotent agonist.[1]
P2X42HumanPartial agonist.[2]
P2X5Agonist activity confirmed, but quantitative EC50 not determined.Human-
P2X6Forms heteromers; homomeric receptor is not functionally expressed.-In heteromeric P2X4/6 receptors, 2-MeSATP showed a higher potency (EC50 = 7.67 µM) compared to homomeric P2X4.
P2X7Weak partial agonist.HumanSignificantly less potent than ATP or BzATP.

Experimental Methodologies

Accurate characterization of ligand-receptor interactions relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common techniques used to assess the activity of compounds like this compound on P2X receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X receptor channel upon agonist application, providing a real-time assessment of receptor activation and desensitization.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of individual P2X receptor subtypes.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Cells are transiently transfected with the plasmid DNA encoding the human P2X receptor subunit of interest using a suitable transfection reagent.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Recording Solutions:

  • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 145 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with NaOH.

3. Electrophysiological Recording:

  • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • This compound at various concentrations is rapidly applied to the cell using a computer-controlled perfusion system.

  • The resulting inward currents are recorded, amplified, and digitized for analysis.

4. Data Analysis:

  • The peak current amplitude at each agonist concentration is measured.

  • Concentration-response curves are generated by plotting the normalized peak current against the logarithm of the agonist concentration.

  • The EC50 and Hill coefficient are determined by fitting the data to a sigmoidal dose-response equation.

Calcium Imaging Assay

This method measures the influx of calcium through the P2X receptor channel or its release from intracellular stores upon receptor activation, using a fluorescent calcium indicator.

1. Cell Preparation:

  • Cells expressing the P2X receptor of interest are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and the cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), for 30-60 minutes at 37°C in the dark. Probenecid (2.5 mM) can be included to prevent dye leakage.

3. Calcium Measurement:

  • After incubation, the cells are washed to remove excess dye.

  • The plate is placed in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

  • A baseline fluorescence reading is taken.

  • This compound at various concentrations is added to the wells.

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

4. Data Analysis:

  • The peak fluorescence response is measured for each agonist concentration.

  • Concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration.

  • The EC50 value is calculated from the fitted curve.

Visualizing P2X Receptor Signaling and Experimental Workflow

To further aid in the understanding of P2X receptor function and the methods used to study them, the following diagrams have been generated using Graphviz.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X_Receptor P2X Receptor (Trimeric Ion Channel) This compound->P2X_Receptor Binds Na_Ca_Influx Na+ / Ca2+ Influx P2X_Receptor->Na_Ca_Influx Opens Channel K_Efflux K+ Efflux P2X_Receptor->K_Efflux Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades Na_Ca_Influx->Ca_Signaling Downstream Downstream Cellular Responses Depolarization->Downstream Ca_Signaling->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Transfection Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Calcium_Imaging Calcium Imaging (Fluo-4) Cell_Culture->Calcium_Imaging Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Calcium_Imaging->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50 EC50 Determination Dose_Response->EC50

References

Inflammatory Response to 2-MeS-ATP and LPS: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inflammatory responses elicited by 2-methylthioadenosine triphosphate (2-MeS-ATP) and lipopolysaccharide (LPS). It is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols, and visualizes the distinct signaling cascades initiated by these two potent inflammatory mediators.

Executive Summary

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and this compound, a stable analog of adenosine triphosphate (ATP), are widely used experimental tools to induce inflammation. While both trigger robust inflammatory responses, they do so through distinct cellular receptors and signaling pathways, leading to nuanced differences in the resulting inflammatory milieu. LPS primarily signals through Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. In contrast, this compound activates the purinergic P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a crucial role in ATP-mediated "danger signaling".[1] Understanding the differential effects of these stimuli is critical for accurately modeling inflammatory diseases and for the development of targeted anti-inflammatory therapeutics.

Data Presentation: Quantitative Comparison of Inflammatory Mediator Production

The following tables summarize the quantitative differences in the production of key inflammatory mediators in response to a P2X7R agonist (Bz-ATP, a potent analog of this compound) and LPS. It is important to note that the data are derived from studies with different experimental conditions, as indicated.

Table 1: Comparison of Eicosanoid Production in Alveolar Macrophages

MediatorStimulusConcentrationIncubation TimeProduction (pg/mL, mean ± SEM)Fold Change vs. Control
Lipoxin A4 (LXA4) Bz-ATP250 µM1 h~150Significant Increase[2][3]
LPS50 ng/mL1 h~25No Significant Change[2][3]
Resolvin D1 (RvD1) Bz-ATP250 µM1 h~120Significant Increase[3]
LPS50 ng/mL1 h~30No Significant Change[3]
15(S)-HETE Bz-ATP250 µM24 h~1200Significant Increase[3]
LPS50 ng/mL24 h~400No Significant Change[3]
Prostaglandin E2 (PGE2) Bz-ATP250 µM24 h~1000Significant Increase[3]
LPS50 ng/mL24 h~4000Robust Increase[3]

Data synthesized from a study on alveolar macrophages from asthmatic subjects.[2][3] Bz-ATP is a potent P2X7R agonist, and its effects are considered representative of this compound.

Table 2: Qualitative Comparison of Cytokine and Gene Expression Profiles

FeatureThis compound / P2X7R AgonistLipopolysaccharide (LPS)
Primary Receptor P2X7 Receptor[1]Toll-like Receptor 4 (TLR4)
Key Signaling Hub NLRP3 Inflammasome[1]MyD88, TRIF[4]
Hallmark Cytokine Release IL-1β, IL-18 (requires priming)[1]TNF-α, IL-6, IL-1β[5][6]
Gene Expression Profile Upregulation of inflammasome components and related genes.Broad upregulation of pro-inflammatory genes, chemokines, and interferons.[7][8]

Signaling Pathways

The inflammatory responses to this compound and LPS are initiated by distinct signaling pathways, as illustrated in the diagrams below.

LPS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB AP1 AP-1 MAPKs->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Type_I_IFNs Type I Interferons IRF3->Type_I_IFNs Nucleus Nucleus

Caption: LPS Signaling Pathway.

P2X7_Signaling_Pathway TwoMeSATP This compound P2X7R P2X7 Receptor TwoMeSATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleavage IL1b Mature IL-1β Secretion IL18 Mature IL-18 Secretion Priming Priming Signal (e.g., LPS) Priming->Pro_IL1b Priming->Pro_IL18

Caption: this compound/P2X7R Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: In Vitro Macrophage Stimulation for Cytokine Release Analysis

This protocol outlines the steps for stimulating macrophage cell lines (e.g., J774A.1 or THP-1) to measure the release of inflammatory cytokines.[5][9]

Materials:

  • Macrophage cell line (J774A.1 or PMA-differentiated THP-1)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]

  • LPS (from E. coli O111:B4)

  • This compound or Bz-ATP

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (for this compound stimulation of IL-1β): For experiments measuring IL-1β release in response to this compound, prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours. This step is necessary to induce the expression of pro-IL-1β.

  • Stimulation:

    • LPS Stimulation: Replace the medium with fresh medium containing the desired concentration of LPS (e.g., 100 ng/mL to 1 µg/mL).[5][6]

    • This compound Stimulation: For primed cells, wash once with warm PBS and replace the medium with fresh, serum-free medium containing the desired concentration of this compound or Bz-ATP (e.g., 100-300 µM).[1] For non-primed cells, replace the medium with fresh medium containing this compound.

  • Incubation: Incubate the plates for a specified time period (e.g., 4-24 hours for LPS, 30 minutes to 1 hour for this compound-induced IL-1β release).[1][10]

  • Supernatant Collection: Carefully collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Cytokine Quantification: Analyze the supernatants for cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Experimental Workflow for Gene Expression Analysis

This workflow describes the general steps for analyzing changes in gene expression in macrophages following stimulation.

Experimental_Workflow start Start: Macrophage Culture stimulate Stimulate with This compound or LPS start->stimulate incubate Incubate for Defined Time stimulate->incubate lyse Lyse Cells & Isolate RNA incubate->lyse qc RNA Quality Control (e.g., Bioanalyzer) lyse->qc cdna cDNA Synthesis qc->cdna qpcr qPCR for Target Genes cdna->qpcr microarray Microarray or RNA-seq cdna->microarray analysis Data Analysis qpcr->analysis microarray->analysis

Caption: Experimental workflow for gene expression analysis.

Conclusion

This compound and LPS are valuable tools for studying inflammation, but they elicit distinct responses. LPS induces a broad pro-inflammatory state through TLR4, characterized by the release of a wide array of cytokines. In contrast, this compound, acting through the P2X7 receptor, is a potent activator of the NLRP3 inflammasome, leading to the specific release of IL-1β and IL-18, particularly after a priming signal. The choice of stimulus should, therefore, be carefully considered based on the specific aspects of the inflammatory response under investigation. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the complexities of inflammatory signaling.

References

Validating P2Y Receptor Agonism: A Comparative Guide to 2-MeS-ATP and its Reference Compound, ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental activity of 2-Methylthioadenosine triphosphate (2-MeS-ATP) and its endogenous reference compound, Adenosine triphosphate (ATP), in the context of P2Y receptor activation. This document is intended to serve as a practical resource for researchers validating the pharmacological activity of this compound and similar P2Y receptor agonists.

Introduction

This compound is a synthetic analog of ATP that acts as a potent agonist at several subtypes of the P2Y family of G protein-coupled receptors.[1][2] Specifically, it is recognized for its high potency at P2Y1, P2Y12, and P2Y13 receptors, making it a valuable tool for studying the physiological roles of these receptors in processes such as platelet aggregation, neurotransmission, and inflammation.[2][3]

Adenosine triphosphate (ATP), the primary energy currency of the cell, is the natural endogenous agonist for several P2Y receptors, including P2Y1, P2Y2, and P2Y11.[2][4] Due to its physiological relevance and well-characterized activity, ATP serves as an essential reference compound for validating the potency and selectivity of synthetic P2Y receptor agonists like this compound.

This guide presents a comparative analysis of the potency of this compound and ATP across various P2Y receptor subtypes, provides detailed protocols for key validation assays, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Potency of this compound and ATP

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and ATP at various human P2Y receptor subtypes. Lower EC50 values indicate higher potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Receptor SubtypeThis compound EC50 (nM)ATP EC50 (nM)Predominant G-protein CouplingReference
P2Y1 81500Gq/11[2]
P2Y2 Inactive85Gq/11[2]
P2Y11 138002830Gs/Gq[2]
P2Y12 Potent Agonist (EC50 not specified)AntagonistGi[4]
P2Y13 Weak AgonistWeak AgonistGi[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of P2Y receptor agonist activity. Below are protocols for two key experiments commonly used to characterize compounds like this compound.

Calcium Imaging Assay for P2Y1 Receptor Activation

This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation in a human astrocytoma cell line (e.g., 1321N1) endogenously or recombinantly expressing the P2Y1 receptor.

Materials:

  • 1321N1 cells expressing the human P2Y1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound and ATP stock solutions

  • P2Y1 receptor antagonist (e.g., MRS2500) for control experiments

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture: Culture 1321N1-P2Y1 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound or ATP to the wells.

    • Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum agonist concentration.

    • Plot the concentration-response curves and determine the EC50 values for both this compound and ATP.

In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) in response to P2Y receptor agonists.[1]

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate tubes

  • Phosphate-Buffered Saline (PBS)

  • This compound and ATP stock solutions

  • Platelet aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Pipette a specific volume of PRP into an aggregometer cuvette with a magnetic stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the agonist (this compound or ATP) to the PRP and immediately start recording the change in light transmittance.

    • Monitor aggregation for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • Determine the maximum percentage of aggregation for each agonist concentration.

    • Plot concentration-response curves to compare the potency of this compound and ATP in inducing platelet aggregation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gαq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response Ca_release->Cellular_Response Agonist This compound / ATP Agonist->P2Y1 Binds

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_validation Validation Cell_Culture Cell Culture (e.g., 1321N1-P2Y1) Ca_Imaging Calcium Imaging Cell_Culture->Ca_Imaging PRP_Prep Platelet-Rich Plasma Preparation Platelet_Agg Platelet Aggregation PRP_Prep->Platelet_Agg CR_Curve Concentration-Response Curve Generation Ca_Imaging->CR_Curve Platelet_Agg->CR_Curve EC50 EC50 Determination CR_Curve->EC50 Validation Validation of This compound Activity EC50->Validation

Caption: Experimental Workflow for this compound Validation.

References

Assessing the Contribution of 2-MeS-ATP Hydrolysis to its Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular nucleotides, such as adenosine triphosphate (ATP) and its analogue 2-methylthioadenosine triphosphate (2-MeS-ATP), are pivotal signaling molecules that mediate a wide array of physiological processes through the activation of purinergic P2 receptors. A critical aspect in understanding the pharmacology of this compound is the contribution of its hydrolysis product, 2-methylthioadenosine diphosphate (2-MeS-ADP), to its observed biological effects. This guide provides a comprehensive comparison of this compound and its alternatives, supported by experimental data, to elucidate the role of hydrolysis in its mechanism of action.

The Controversy: Direct Agonist versus Pro-drug

The central debate surrounding this compound revolves around whether its effects are mediated directly by the parent molecule or predominantly through its enzymatic conversion to 2-MeS-ADP by ectonucleotidases. 2-MeS-ADP is a potent and often more selective agonist at several P2Y receptor subtypes, including P2Y1, P2Y12, and P2Y13, which are key targets in thrombosis, inflammation, and neurotransmission. This ambiguity complicates the interpretation of experimental results and the development of targeted therapeutics.

Comparative Analysis of P2Y Receptor Agonists

To dissect the contribution of this compound hydrolysis, it is essential to compare its activity with that of its hydrolysis product, 2-MeS-ADP, and a stable, non-hydrolyzable analogue. (N)-methanocarba-2MeSADP (MRS2365) serves as an excellent tool for this purpose, as it is a potent and highly selective P2Y1 receptor agonist that is resistant to hydrolysis.

Table 1: Comparative Potency of this compound and its Analogs at P2Y Receptors

CompoundReceptor SubtypePotency (EC₅₀/Kᵢ, nM)Reference(s)
This compound P2Y1~8 - 1500[1][2]
P2Y12>1000 (often considered an antagonist)[3][4]
P2Y13~450[2]
2-MeS-ADP P2Y1~0.4 - 8.29 (pEC₅₀)[5][6][7]
P2Y12~5[7]
P2Y13~19[7]
(N)-methanocarba-2MeSADP (MRS2365) P2Y1~0.4 - 1.2[6][8]
P2Y12No agonist activity[8]
P2Y13Very low agonist activity[8]

Note: Potency values can vary depending on the experimental system (e.g., cell type, species, assay conditions). pEC₅₀ is the negative logarithm of the EC₅₀ value.

The data clearly indicates that 2-MeS-ADP is significantly more potent than this compound at P2Y1 and P2Y13 receptors. At the P2Y12 receptor, this compound is largely inactive or acts as an antagonist, while 2-MeS-ADP is a potent agonist[3][4]. The high potency and selectivity of MRS2365 for the P2Y1 receptor highlight its utility in isolating the effects of activating this specific receptor without the confounding influence of hydrolysis[6][8].

Signaling Pathways and Experimental Workflows

To visualize the complex interplay between this compound, its hydrolysis, and receptor activation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow to assess the contribution of hydrolysis.

Signaling Pathway of this compound and its Hydrolysis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ectonucleotidases Ectonucleotidases This compound->Ectonucleotidases Hydrolysis P2Y1 P2Y1 This compound->P2Y1 Direct Agonism (debated) 2-MeS-ADP 2-MeS-ADP 2-MeS-ADP->P2Y1 P2Y12 P2Y12 2-MeS-ADP->P2Y12 P2Y13 P2Y13 2-MeS-ADP->P2Y13 Ectonucleotidases->2-MeS-ADP Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi P2Y13->Gi PLC PLC Gq->PLC AC_inhibition Adenylyl Cyclase (inhibition) Gi->AC_inhibition Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Signaling pathway of this compound and its hydrolysis.

Experimental Workflow to Assess Hydrolysis Contribution cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis start Prepare Cell/Tissue System (e.g., platelets, transfected cells) treatment Treat System with Agonists ± Inhibitor start->treatment agonists Prepare Agonists: 1. This compound 2. 2-MeS-ADP 3. Stable Analog (e.g., MRS2365) agonists->treatment inhibitor Optional: Ectonucleotidase Inhibitor (e.g., ARL67156) inhibitor->treatment measurement Measure Biological Response (e.g., Ca²⁺ flux, platelet aggregation, cAMP levels) treatment->measurement hydrolysis_assay Measure this compound Hydrolysis (e.g., Malachite Green, HPLC) treatment->hydrolysis_assay compare Compare Dose-Response Curves of Agonists measurement->compare correlate Correlate Hydrolysis Rate with Biological Effect hydrolysis_assay->correlate conclusion Assess Contribution of Hydrolysis compare->conclusion correlate->conclusion

Caption: Experimental workflow to assess hydrolysis contribution.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to assess the contribution of this compound hydrolysis.

Protocol 1: Malachite Green Phosphate Assay for ATP Hydrolysis

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Malachite Green Reagent A (see preparation below)

  • Malachite Green Reagent B (3% ammonium molybdate in 3M HCl)

  • Phosphate Standard (e.g., 1 mM KH₂PO₄)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~620 nm

  • Reaction buffer appropriate for the experimental system (e.g., Tyrode's buffer for platelets)

Preparation of Malachite Green Reagent A:

  • Dissolve 0.045% (w/v) malachite green hydrochloride in deionized water.

  • Add 1.4% (v/v) concentrated sulfuric acid.

  • Stir until fully dissolved and filter if necessary. Store in the dark.

Procedure:

  • Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the reaction buffer.

  • Reaction Setup: In a microplate well, add the cell or enzyme preparation to the reaction buffer.

  • Initiate Reaction: Add this compound to the desired final concentration to start the hydrolysis reaction. Incubate at the appropriate temperature (e.g., 37°C).

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Stop Reaction & Color Development:

    • To each aliquot, add Malachite Green Reagent A, followed by Reagent B.

    • Incubate at room temperature for 10-20 minutes to allow color development.

  • Measurement: Read the absorbance at 620 nm.

  • Calculation: Determine the concentration of Pi released by comparing the absorbance of the samples to the standard curve.

Protocol 2: Radioactive [γ-³²P]-ATP Hydrolysis Assay

This highly sensitive assay measures the release of radioactive phosphate from [γ-³²P]-ATP.

Materials:

  • [γ-³²P]-ATP

  • Reaction buffer

  • Activated charcoal solution (e.g., 5% (w/v) in 0.1 M HCl)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell or enzyme preparation with the reaction buffer.

  • Initiate Reaction: Add a known amount of [γ-³²P]-ATP (mixed with cold ATP to the desired specific activity and concentration) to start the reaction. Incubate at the appropriate temperature.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Stop Reaction & Separate Phosphate:

    • Add the aliquot to a tube containing ice-cold activated charcoal solution. The charcoal will bind the unhydrolyzed [γ-³²P]-ATP.

    • Vortex and centrifuge to pellet the charcoal.

  • Measurement:

    • Take an aliquot of the supernatant, which contains the released [³²P]Pi.

    • Add the supernatant to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Calculation: The amount of [³²P]Pi is proportional to the measured counts per minute (CPM). A standard curve can be generated using known amounts of [γ-³²P]-ATP to quantify the amount of hydrolyzed ATP.

Conclusion and Recommendations

The available evidence strongly suggests that a significant portion, if not all, of the biological effects attributed to this compound, particularly at P2Y12 and P2Y13 receptors, are mediated by its hydrolysis to 2-MeS-ADP. At the P2Y1 receptor, there is evidence for direct agonism by this compound, though its potency is considerably lower than that of 2-MeS-ADP[9][10].

For researchers investigating purinergic signaling, it is crucial to:

  • Use appropriate controls: Always compare the effects of this compound with those of 2-MeS-ADP.

  • Employ stable analogs: Utilize non-hydrolyzable or slowly hydrolyzable analogs like MRS2365 to dissect the roles of specific receptor subtypes without the confounding effects of hydrolysis.

  • Consider ectonucleotidase activity: Be aware of the expression and activity of ectonucleotidases in the experimental system, as this will influence the rate of this compound hydrolysis. The use of ectonucleotidase inhibitors can help to clarify the direct effects of this compound.

By carefully designing experiments and utilizing the appropriate pharmacological tools, researchers can more accurately assess the contribution of this compound hydrolysis to its biological effects and gain a clearer understanding of the complex roles of purinergic signaling in health and disease.

References

A Comparative Functional Analysis of 2-MeS-ATP Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-methylthioadenosine triphosphate (2-MeS-ATP) analogs, focusing on their functional performance in key cellular assays. The information presented is intended to assist researchers in selecting the most appropriate analog for their specific experimental needs in studying P2Y purinergic receptors.

Introduction

This compound and its analogs are potent agonists for a subset of the P2Y family of G protein-coupled receptors, including P2Y1, P2Y11, P2Y12, and P2Y13. These receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention. The substitution of a methylthio group at the 2-position of the adenine ring enhances the potency and, in some cases, the selectivity of these analogs compared to the endogenous ligand ATP. This guide focuses on the functional characterization of these analogs in assays measuring intracellular calcium mobilization, adenylyl cyclase inhibition, and platelet aggregation.

Comparative Potency of this compound Analogs

The potency of this compound analogs can vary significantly depending on the P2Y receptor subtype and the specific functional assay employed. The following table summarizes the half-maximal effective concentrations (EC50) for several key analogs across different human P2Y receptors.

AnalogP2Y1 Receptor (EC50)P2Y11 Receptor (EC50)P2Y12 Receptor (EC50)P2Y13 Receptor (EC50)Reference(s)
This compound 8 nM13.8 μMPotent AgonistWeak Agonist[1]
2-MeS-ADP 3 nM-1 nM (rat), 5 nM (human)1 nM (human), 19 nM (human)[1][2]
MRS2365 0.4 nMNo ActivityNo ActivityVery Low Activity[3][4][5][6]
2-Hexylthio-ATP ~30 pM (C6 glioma cells)---[7]
2-Cyclohexylthio-ATP ~30 pM (C6 glioma cells)---[7]

Note: EC50 values can vary depending on the cell line, expression system, and specific assay conditions.

Key Functional Assays

The functional activity of this compound analogs is typically assessed using a variety of in vitro assays that measure downstream signaling events following receptor activation.

Calcium Mobilization Assay

Activation of Gq-coupled P2Y receptors, such as P2Y1 and P2Y11, leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium stores. This increase in intracellular calcium can be monitored using fluorescent calcium indicators like Fluo-4 AM.

Adenylyl Cyclase Inhibition Assay

P2Y12 and P2Y13 receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This inhibition is often measured in the presence of a stimulator of adenylyl cyclase, such as forskolin.

Platelet Aggregation Assay

Both P2Y1 and P2Y12 receptors play crucial roles in ADP-induced platelet aggregation. P2Y1 activation initiates platelet shape change, while P2Y12 activation leads to sustained aggregation. The ability of this compound analogs to induce or modulate platelet aggregation is a key functional readout.

Experimental Protocols

Calcium Mobilization Assay Protocol
  • Cell Culture: Plate cells expressing the P2Y receptor of interest in black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

  • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light[8].

  • Assay: Prepare serial dilutions of the this compound analogs.

  • Use a fluorescence plate reader with automated injection capabilities to measure baseline fluorescence.

  • Inject the analog solutions into the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

Adenylyl Cyclase Inhibition Assay Protocol
  • Cell Culture and Treatment: Culture cells expressing the Gi-coupled P2Y receptor in appropriate plates.

  • Pre-incubate the cells with the this compound analogs for a defined period.

  • Stimulate the cells with an adenylyl cyclase activator, such as forskolin (10 µM), in the presence of a phosphodiesterase inhibitor like IBMX (100 µM) to allow cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioligand binding assay using [3H]-cAMP[9].

  • The reduction in forskolin-stimulated cAMP levels indicates the inhibitory activity of the analog.

Platelet Aggregation Assay Protocol
  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate)[2].

  • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement: Adjust the platelet count in the PRP if necessary.

  • Pre-warm PRP samples to 37°C.

  • Use a light transmission aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Add the PRP to a cuvette with a stir bar and record the baseline.

  • Add the this compound analog to the cuvette and record the change in light transmission over time as platelets aggregate[2].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by different P2Y receptors and a general experimental workflow for assessing analog activity.

P2Y1_P2Y11_Signaling cluster_receptor P2Y1 / P2Y11 Receptor Activation cluster_downstream Downstream Signaling 2-MeS-ATP_Analog This compound Analog P2Y_Receptor P2Y1 / P2Y11 (Gq-coupled) 2-MeS-ATP_Analog->P2Y_Receptor Binds to Gq Gq Protein P2Y_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 and P2Y11 Receptor Signaling Pathway.

P2Y12_P2Y13_Signaling cluster_receptor P2Y12 / P2Y13 Receptor Activation cluster_downstream Downstream Signaling 2-MeS-ATP_Analog This compound Analog P2Y_Receptor P2Y12 / P2Y13 (Gi-coupled) 2-MeS-ATP_Analog->P2Y_Receptor Binds to Gi Gi Protein P2Y_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) AC->Cellular_Response Reduced cAMP leads to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: P2Y12 and P2Y13 Receptor Signaling Pathway.

Experimental_Workflow start Select this compound Analog(s) cell_prep Prepare Cell Line or Primary Cells (e.g., Platelets) start->cell_prep assay_selection Choose Functional Assay cell_prep->assay_selection ca_assay Calcium Mobilization assay_selection->ca_assay Gq-coupled ac_assay Adenylyl Cyclase Inhibition assay_selection->ac_assay Gi-coupled agg_assay Platelet Aggregation assay_selection->agg_assay Platelets run_assay Perform Assay with Varying Analog Concentrations ca_assay->run_assay ac_assay->run_assay agg_assay->run_assay data_analysis Analyze Data (e.g., EC50 determination) run_assay->data_analysis comparison Compare Potency and Efficacy of Analogs data_analysis->comparison

Caption: General Experimental Workflow for Analog Comparison.

Conclusion

The choice of a this compound analog for functional studies depends critically on the P2Y receptor subtype of interest and the desired functional outcome. For highly potent and selective activation of the P2Y1 receptor, MRS2365 is an excellent choice[3][4][5][6]. 2-MeS-ADP serves as a potent agonist for P2Y1, P2Y12, and P2Y13 receptors[1][2]. For broader studies or when investigating P2Y receptors with lower sensitivity, other 2-thioether derivatives of ATP may be considered[7][10]. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in the field of purinergic signaling.

References

Demystifying Subtype-Selectivity: A Researcher's Guide to 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 7, 2025 – In the intricate world of purinergic signaling, the ability to selectively target specific receptor subtypes is paramount for both fundamental research and therapeutic development. 2-Methylthioadenosine triphosphate (2-MeS-ATP), a potent analog of adenosine triphosphate (ATP), has emerged as a valuable pharmacological tool. This guide provides a comprehensive comparison of this compound's activity across various P2Y receptor subtypes, supported by experimental data and detailed protocols to empower researchers in their quest to delineate the precise roles of these receptors.

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides and plays crucial roles in a myriad of physiological processes. Distinguishing the activity of a ligand at one subtype over another is a critical step in understanding its function and potential as a drug candidate. This guide will objectively compare the performance of this compound with other alternatives and provide the necessary experimental framework to independently verify its subtype-selectivity.

Quantitative Analysis: Potency of this compound and Comparators at P2Y Receptors

To facilitate a clear comparison, the following table summarizes the half-maximal effective concentration (EC₅₀) and inhibition constant (Kᵢ) values for this compound and other key purinergic ligands across a range of human P2Y receptor subtypes. Lower EC₅₀ values indicate higher agonist potency, while lower Kᵢ values indicate higher antagonist potency.

Receptor SubtypeG-Protein CouplingLigandAgonist EC₅₀ (nM)Antagonist Kᵢ (nM)Reference(s)
P2Y₁ GqThis compound 8-[1]
2-MeS-ADP3-[1]
MRS23650.4-[2]
MRS2500-0.78[3][4]
P2Y₂ GqThis compound Inactive-[1]
ATP85-[1]
UTP49-[1]
P2Y₁₁ Gs/GqThis compound 13,800-[1]
ATP17,300-[1]
P2Y₁₂ GiThis compound -Competitive Antagonist
2-MeS-ADP1 (rat)-[1]
Cangrelor-Potent Antagonist
P2Y₁₃ GiThis compound Weak Agonist-[1]
2-MeS-ADP1-[1]

Note: Potency values can vary depending on the experimental system and assay conditions.

Experimental Protocols: A Step-by-Step Guide to Demonstrating Selectivity

To empirically determine the subtype-selectivity of this compound, a combination of functional assays targeting the distinct signaling pathways of P2Y receptor subtypes is essential.

Protocol 1: Calcium Mobilization Assay for Gq-Coupled P2Y Receptors (e.g., P2Y₁)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, which stimulate the phospholipase C (PLC) pathway.

Materials:

  • Cells stably expressing the human P2Y₁ receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • This compound and other test compounds.

  • A fluorescent imaging plate reader (FLIPR) or a similar microplate reader with automated liquid handling.

Procedure:

  • Cell Preparation: Seed the P2Y₁-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture to confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Baseline Measurement: Wash the cells with assay buffer to remove extracellular dye and acquire a baseline fluorescence reading.

  • Compound Addition: Utilize the plate reader's integrated liquid handler to add varying concentrations of this compound or other agonists to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a calcium transient.

  • Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC₅₀ values. To test for antagonism, pre-incubate cells with a potential antagonist before adding the agonist.

Protocol 2: cAMP Accumulation Inhibition Assay for Gi-Coupled P2Y Receptors (e.g., P2Y₁₂)

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation, by measuring the decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the human P2Y₁₂ receptor (e.g., CHO-K1 cells).

  • Stimulation Buffer: HBSS or similar buffer supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator).

  • This compound and other test compounds.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Preparation: Culture P2Y₁₂-expressing cells to the desired confluency.

  • Pre-incubation: On the day of the assay, resuspend the cells in stimulation buffer and pre-incubate with varying concentrations of this compound or other test compounds.

  • Stimulation: Add a submaximal concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. Generate dose-response curves to determine the IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizing the Science: Pathways, Workflows, and Selectivity

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the selectivity profile of this compound.

P2Y_Signaling_Pathways cluster_Gq Gq-Coupled Pathway (e.g., P2Y1) cluster_Gi Gi-Coupled Pathway (e.g., P2Y12) Ligand_Gq This compound P2Y1 P2Y1 Receptor Ligand_Gq->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ligand_Gi 2-MeS-ADP P2Y12 P2Y12 Receptor Ligand_Gi->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP

P2Y Receptor Signaling Pathways

Experimental_Workflow cluster_assay Assessing Subtype-Selectivity start Select P2Y Subtype-Specific Cell Lines gq_assay Perform Calcium Mobilization Assay (for Gq-coupled receptors) start->gq_assay gi_assay Perform cAMP Inhibition Assay (for Gi-coupled receptors) start->gi_assay data_analysis Generate Dose-Response Curves gq_assay->data_analysis gi_assay->data_analysis calculate_potency Calculate EC50 / IC50 Values data_analysis->calculate_potency compare Compare Potency Across Subtypes calculate_potency->compare

Experimental Workflow for Selectivity

Selectivity_Profile cluster_receptors P2Y Receptor Subtypes This compound This compound P2Y1 P2Y₁ This compound->P2Y1 Potent Agonist P2Y2 P2Y₂ This compound->P2Y2 Inactive P2Y11 P2Y₁₁ This compound->P2Y11 Weak Agonist P2Y12 P2Y₁₂ This compound->P2Y12 Antagonist P2Y13 P2Y₁₃ This compound->P2Y13 Weak Agonist

This compound Selectivity Profile

Conclusion

Demonstrating the subtype-selectivity of a compound like this compound is a multi-faceted process that relies on robust experimental design and careful data interpretation. By employing the functional assays outlined in this guide and comparing the resulting potency values across different P2Y receptor subtypes, researchers can confidently characterize the pharmacological profile of this compound and other purinergic ligands. This rigorous approach is essential for advancing our understanding of purinergic signaling and for the development of novel therapeutics targeting this important receptor family.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 2-Methylthioadenosine triphosphate (2-MeS-ATP), a potent agonist for P2Y purinergic receptors. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data regarding the effects of this compound in both controlled cellular environments and living organisms.

Table 1: In Vitro Effects of this compound

ParameterCell TypeEffectAgonist Concentration / EC₅₀Reference
Intracellular Calcium ([Ca²⁺]i) MobilizationBrain Capillary Endothelial CellsIncrease in [Ca²⁺]i27 nM[1]
Glycogen Phosphorylase ActivationRat HepatocytesHalf-maximal activation20 nM[2]
P2X Receptor ActivationRat Pelvic Ganglion NeuronsInward current inductionATP > this compound[3]
Calcium MobilizationHEK 293 CellsIncrease in [Ca²⁺]iATP EC₅₀: 1.1-1.5 µM[4]
Calcium MobilizationCHO-K1 CellsIncrease in [Ca²⁺]iATP EC₅₀: 58-67 nM[4]

Table 2: In Vivo Effects of this compound

Animal ModelEffectDosing and AdministrationQuantitative OutcomeReference
RatNocifensive Behavior (Hindpaw Lifting)100 nmol, intraplantar injectionInduced approximately half the lifting response of 100 nmol α,β-methylene ATP[5]
RatStriatal LesionsIntrastriatal administrationDose-dependent lesions[6]
MousePeritonitisIntraperitoneal injection of ATPIncreased inflammatory cytokines (TNF, IL-1β, IL-10)[7]
MouseSepsisIntraperitoneal injection of ATPExacerbated inflammatory responses

Signaling Pathways

This compound primarily exerts its effects through the activation of P2Y receptors, which are G-protein coupled receptors (GPCRs). The most well-characterized pathway involves the P2Y₁ receptor, leading to the activation of the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y₁ Receptor This compound->P2Y1 Gq Gαq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., shape change) PKC->Cellular_Response phosphorylates targets Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC activates Ca_cyto->Cellular_Response mediates ERK_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR Gq-Coupled Receptor (e.g., P2Y₁) PLC PLC GPCR->PLC activates DAG DAG PLC->DAG produces PKC PKC DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF translocates & phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression regulates Calcium_Imaging_Workflow Start Start: Plate Cells Dye_Loading Load with Calcium Indicator (e.g., Fura-2 AM) Start->Dye_Loading Wash1 Wash to Remove Excess Dye Dye_Loading->Wash1 Baseline Acquire Baseline Fluorescence Wash1->Baseline Stimulate Add this compound Baseline->Stimulate Record Record Fluorescence Change Stimulate->Record Analyze Analyze Data (Ratio or F/F₀) Record->Analyze End End Analyze->End Nociception_Workflow Start Start: Acclimate Rats Injection Intraplantar Injection (this compound or Vehicle) Start->Injection Observation Observe and Record Nocifensive Behavior Injection->Observation Analysis Analyze Duration of Hindpaw Lifting Observation->Analysis End End Analysis->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.